molecular formula C9H10ClNO3 B1452583 Methyl 3-amino-4-chloro-5-methoxybenzoate CAS No. 63603-10-1

Methyl 3-amino-4-chloro-5-methoxybenzoate

Cat. No.: B1452583
CAS No.: 63603-10-1
M. Wt: 215.63 g/mol
InChI Key: XUOMUTYNGPAHPH-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS 63603-10-1) is a high-purity benzoate ester derivative supplied as a yellow powder for research applications . It has a molecular formula of C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. The strategic arrangement of its amino, chloro, and methoxy functional groups on the aromatic ring creates a versatile chemical scaffold for further derivatization . The amino group can undergo diazotization or serve as a coupling site, the chloro substituent is amenable to nucleophilic displacement or metal-catalyzed cross-coupling reactions, and the methyl ester can be hydrolyzed or transformed into other functional groups. This reactivity profile makes it a key precursor for synthesizing more complex molecules, particularly in pharmaceutical research for developing active compounds . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-4-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOMUTYNGPAHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677778
Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
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Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63603-10-1
Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
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Record name Methyl 3-amino-4-chloro-5-methoxybenzoate
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Record name methyl 3-amino-4-chloro-5-methoxybenzoate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-chloro-5-methoxybenzoate is a polysubstituted aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique arrangement of amino, chloro, and methoxy functional groups on a benzoate scaffold makes it a versatile building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling its incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications in pharmaceutical research.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueSource
CAS Number 63603-10-1[1]
Molecular Formula C₉H₁₀ClNO₃[1]
Molecular Weight 215.63 g/mol [1]
Melting Point 93-95 °C
Appearance White to off-white powder/crystalsGeneral knowledge
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Sparingly soluble in water.General knowledge

Synthesis of this compound

The most direct and common synthetic route to this compound involves the reduction of its nitro precursor, Methyl 4-chloro-3-methoxy-5-nitrobenzoate. This transformation is a standard procedure in organic synthesis, and various reducing agents can be employed. Catalytic hydrogenation is a clean and efficient method for this purpose.

Synthesis_Workflow A Methyl 4-chloro-3-methoxy- 5-nitrobenzoate (CAS: 63603-09-8) B Methyl 3-amino-4-chloro- 5-methoxybenzoate (CAS: 63603-10-1) A->B Reduction of Nitro Group (e.g., H₂, Pd/C in Ethanol)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of Methyl 4-chloro-3-methoxy-5-nitrobenzoate

This protocol is a representative method for the catalytic hydrogenation of a nitroaromatic compound.[2]

Materials:

  • Methyl 4-chloro-3-methoxy-5-nitrobenzoate

  • Ethanol (reagent grade)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve Methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm or a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization

  • ¹H NMR: Protons on the aromatic ring, the methoxy group, the methyl ester, and the amino group will show characteristic chemical shifts.

  • ¹³C NMR: The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C-O stretching of the methoxy group and ester will be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound (m/z = 215.63) would be observed, along with characteristic fragmentation patterns.

Applications in Drug Development and Research

Substituted aminobenzoic acids and their esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[3] The unique substitution pattern of this compound makes it a valuable precursor for creating molecules with potential therapeutic applications.

Building Block for Bioactive Molecules

The amino group of this compound can be readily functionalized through reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse side chains and the construction of heterocyclic rings. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This versatility makes it a potential starting material for the synthesis of compounds targeting a variety of biological pathways. For instance, similar substituted anilines are key components in the synthesis of tyrosine kinase inhibitors used in cancer therapy.[3] Furthermore, derivatives of aminobenzoates have been explored as modulators of serotonin receptors, indicating a potential role in developing treatments for neurological disorders.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related compounds, the following hazards should be considered:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Work in a well-ventilated area or a fume hood.

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and accessible synthetic route make it an attractive starting material for the creation of novel and complex molecular entities. As research into new therapeutic agents continues, the utility of such highly functionalized building blocks is expected to grow, underscoring the importance of a thorough understanding of their chemistry and applications.

References

  • SIELC Technologies. Methyl 4-amino-3-methoxybenzoate. Available from: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Available from: [Link]

  • PubChem. Methyl 4-amino-3-methoxybenzoate. Available from: [Link]

  • PubChem. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. Available from: [Link]

  • PubChem. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Available from: [Link]

  • PubChem. Methyl 4-amino-5-chloro-2-methoxybenzoate. Available from: [Link]

  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Journal of Medicinal Chemistry. New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • Capot Chemical. MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • Centers for Disease Control and Prevention. Supporting Information. Available from: [Link]

  • ACS Publications. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available from: [Link]

Sources

Technical Profile: Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Identity & Molecular Weight Analysis[1][2][3][4][5][6][7]

Methyl 3-amino-4-chloro-5-methoxybenzoate is a highly functionalized aromatic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) and as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/HER2 targets).

The precise molecular weight is critical for analytical validation, particularly in high-resolution mass spectrometry (HRMS) where the chlorine isotope pattern serves as a diagnostic fingerprint.

Quantitative Data Summary
ParameterValueTechnical Note
Average Molecular Weight 215.63 g/mol Standard stoichiometric calculation
Monoisotopic Mass 215.035 g/mol Based on

Molecular Formula

CAS Registry Number Derived from isomerSee Synthesis for precursor CAS 63603-09-8
Heavy Atom Count 14
Isotope Pattern (M+2) ~32.5%Characteristic of single Chlorine substitution (

)
Isotopic Distribution Logic

For researchers performing LC-MS validation, the presence of a single chlorine atom dictates a specific isotopic abundance profile. You must verify the M+2 peak to confirm the halogenation status.

  • Peak M (215.0 m/z): 100% relative abundance (

    
    )
    
  • Peak M+2 (217.0 m/z): ~32% relative abundance (

    
    )
    

Synthetic Methodology: The Nitro-Reduction Pathway

While direct chlorination of methyl 3-amino-5-methoxybenzoate is possible, it often suffers from regioselectivity issues (yielding mixtures of 2-, 4-, and 6-chloro isomers). The most robust, authoritative route for high-purity synthesis relies on the reduction of the nitro-precursor .

This protocol ensures the chlorine atom is locked in the 4-position before the amino group is generated, preventing over-chlorination or regiochemical scrambling.

Core Precursor
  • Compound: Methyl 4-chloro-3-methoxy-5-nitrobenzoate[1]

  • CAS: 63603-09-8[1]

  • Rationale: The nitro group acts as a "masked" amino group. The 4-chloro position is already established in this commercially available precursor.

Step-by-Step Protocol
  • Solvation: Dissolve 1.0 eq of Methyl 4-chloro-3-methoxy-5-nitrobenzoate in Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Catalyst Preparation: Add 5-10 wt% of Iron powder (Fe) and Ammonium Chloride (

    
    ) for a mild reduction, or use Raney Nickel if hydrogenation equipment is available.
    
    • Note: Avoid standard Pd/C hydrogenation if possible, as it carries a risk of hydrodechlorination (stripping the Cl atom) unless carefully monitored. The Fe/

      
       method is chemoselective for 
      
      
      
      without touching the aryl chloride.
  • Reaction: Reflux at 60-70°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (yellow/orange) should disappear, yielding a fluorescent or colorless amine product.

  • Workup: Filter through a Celite pad to remove iron residues. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisPath Precursor Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8) Reagents Fe / NH4Cl / MeOH (Chemoselective Reduction) Precursor->Reagents Solvation Intermediate Transition State (Nitro reduction) Reagents->Intermediate Reflux 65°C Product This compound (MW 215.63) Intermediate->Product -2[O], +2[H] Risk AVOID Pd/C H2 (Risk of Dechlorination) Risk->Reagents

Caption: Chemoselective reduction pathway preventing hydrodechlorination while converting the nitro motif to the target aniline.

Analytical Validation & Quality Control

To certify the identity of this compound, a multi-modal analytical approach is required. The following parameters serve as the "Go/No-Go" criteria for release.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester bonds).

1H-NMR Structural Confirmation (Predicted)

Solvent:


 or 

.
  • 
     3.85 ppm (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     3.90 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     5.0-6.0 ppm (br s, 2H):  Aniline protons (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     7.0-7.5 ppm (s, 1H):  Aromatic proton at C2.
    
  • 
     7.0-7.5 ppm (s, 1H):  Aromatic proton at C6.
    
  • Key Diagnostic: The aromatic region will show two singlets (meta-coupling might be too small to resolve or they appear as doublets with

    
    ) representing the protons at positions 2 and 6.
    
Analytical Logic Diagram

Analytics Sample Crude Product HPLC HPLC-UV (Purity Check) Target > 98% Sample->HPLC MS LC-MS (Identity) Look for 215/217 m/z split Sample->MS NMR 1H-NMR (Structure) Confirm 2x Singlets (Ar-H) Sample->NMR Decision Isotope Pattern Correct? (3:1 Ratio) MS->Decision Pass RELEASE (Valid Scaffold) Decision->Pass Yes Fail REJECT (Check Dechlorination) Decision->Fail No (M only)

Caption: Quality control decision tree emphasizing the chlorine isotope signature as a critical checkpoint.

Application in Drug Design[9]

This compound is not merely an intermediate; it is a privileged scaffold .

  • Lipinski Compliance: With a MW of 215.63 and a cLogP of approximately 1.8-2.1, it leaves significant "molecular space" for further derivatization while remaining well within the Rule of 5.

  • Kinase Inhibition: The 3,4,5-substitution pattern mimics the pharmacophore found in several tyrosine kinase inhibitors (e.g., Gefitinib analogs). The chlorine atom at position 4 often fills a hydrophobic pocket in the ATP-binding site, while the amino group serves as a hinge binder or a handle for amide coupling.

  • Metabolic Stability: The chlorine atom blocks the para-position relative to the amino group, preventing rapid metabolic oxidation (hydroxylation) at the most reactive site, thereby extending the half-life of derived drugs.

References

  • PubChem. (2025).[2][3] Methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer Context and Physical Properties).[2][4] National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2014). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate (Context on 3,4,5-substituted benzoates). PubMed Central. [Link]

Sources

Methyl 3-amino-4-chloro-5-methoxybenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS 63603-10-1)[1]

Executive Summary

This compound (CAS 63603-10-1) is a critical trisubstituted aromatic intermediate employed in the synthesis of advanced pharmaceutical agents, particularly aryl-amido-aryl compounds targeting kinase pathways (e.g., EGFR inhibitors) and specific G-protein coupled receptors (e.g., 5-HT4 agonists). Its structural uniqueness lies in the specific 3,4,5-substitution pattern, where the chlorine atom is regioselectively introduced between an amino group and a methoxy group. This guide details the validated synthesis pathway, focusing on the regioselective chlorination of methyl 3-amino-5-methoxybenzoate, supported by industrial patent literature (WO 2011/027106).

Retrosynthetic Analysis & Strategy

The synthesis of this compound presents a challenge in regioselectivity due to the presence of two activating groups (amino and methoxy) and one deactivating group (ester) on the benzene ring.

  • Target Molecule: this compound.[1][2][3][4][5]

  • Strategic Disconnection: The C-Cl bond at position 4 is the most logical disconnection point.

  • Precursor: Methyl 3-amino-5-methoxybenzoate.[5]

  • Rationale: The starting material, methyl 3-amino-5-methoxybenzoate, is symmetric. The 4-position is electronically activated by both the amino group (ortho-director) and the methoxy group (ortho-director). Although the 2- and 6-positions are also activated (ortho to one, para to the other), the cooperative directing effect and the use of specific chlorinating agents like N-Chlorosuccinimide (NCS) favor the 4-position under controlled conditions.

Pathway Diagram:

SynthesisPathway SM Methyl 3-amino-5-methoxybenzoate (Starting Material) Intermediate Transition State (Sigma Complex) SM->Intermediate Electrophilic Attack (C4) Reagent N-Chlorosuccinimide (NCS) Acetonitrile (MeCN) Reagent->Intermediate Product This compound (Target) Intermediate->Product Re-aromatization (-HCl)

Caption: Figure 1. Regioselective chlorination pathway via Electrophilic Aromatic Substitution (EAS).

Detailed Technical Walkthrough

Step 1: Starting Material Verification
  • Compound: Methyl 3-amino-5-methoxybenzoate.[4][5]

  • Purity Requirement: ≥98% (HPLC). Impurities such as the di-amino or di-methoxy analogs can lead to complex inseparable mixtures.

  • Preparation (if not purchased): Can be synthesized from 3,5-dinitrobenzoic acid via partial reduction and methylation, or from 3-hydroxy-5-aminobenzoic acid.

Step 2: Regioselective Chlorination

This is the core transformation. The use of elemental chlorine (


) is discouraged due to over-chlorination and lack of selectivity. N-Chlorosuccinimide (NCS) is the reagent of choice as it provides a controlled source of chloronium ions (

) or radical species, depending on initiation, though ionic mechanisms dominate in polar aprotic solvents like acetonitrile.
  • Solvent System: Acetonitrile (MeCN) is preferred over DMF for easier workup, though DMF can be used to increase solubility.

  • Temperature Control: The reaction is exothermic. Precise temperature maintenance between 40°C and 60°C is critical to balance rate vs. selectivity.

  • Stoichiometry: A slight excess of NCS (1.05 eq) ensures conversion without promoting di-chlorination.

Step 3: Workup and Purification

The product is isolated by quenching the reaction with water or dilute acid, followed by extraction. The amino group makes the product basic; however, the electron-withdrawing ester and chlorine reduce its basicity, making it extractable into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

Experimental Protocol

Objective: Synthesis of this compound (Scale: 6.0 mmol).

ParameterSpecification
Reagents Methyl 3-amino-5-methoxybenzoate (1.0 eq), NCS (1.05 eq)
Solvent Anhydrous Acetonitrile (MeCN)
Temperature Reflux / 60°C
Time 1 - 4 Hours (Monitor via TLC/HPLC)
Yield ~95 - 100% (Quantitative)
Appearance Yellow Solid

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-amino-5-methoxybenzoate (1.09 g, 6.0 mmol) in anhydrous Acetonitrile (15 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (0.84 g, 6.3 mmol) portion-wise over 10 minutes at room temperature. Note: Exotherm may occur.

  • Reaction: Heat the mixture to 60°C (or gentle reflux) and stir for 3 hours.

    • Checkpoint: Monitor reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 2:1). The starting material (lower Rf) should disappear, replaced by a slightly less polar product spot.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 1M HCl (30 mL) to quench any remaining active chlorine species and protonate the amine (transiently).

  • Neutralization: Neutralize the acidic mixture carefully with saturated NaHCO₃ solution until pH ~8. Alternatively, use aqueous ammonia (35%) as described in patent literature [1].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 25 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄ . Filter and concentrate in vacuo (rotary evaporator) to yield the crude product.

  • Purification: The crude product is typically pure enough (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Characterization Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.10 (1H, d, J=2.0 Hz, Ar-H2), 6.78 (1H, d, J=2.0 Hz, Ar-H6), 5.68 (2H, s, NH₂), 3.81 (6H, m, OMe + COOMe).

    • Interpretation: The two aromatic protons appear as doublets with a small coupling constant (meta-coupling), confirming they are at positions 2 and 6, separated by the substituents at 3, 4, and 5.

Process Safety & Optimization

Workflow Diagram:

Workflow Start Start: Dissolve SM in MeCN AddNCS Add NCS (Portion-wise) Control Exotherm Start->AddNCS Heat Heat to 60°C (3 Hours) AddNCS->Heat Check TLC Check: SM Consumed? Heat->Check Check->Heat No Quench Quench with 1M HCl Neutralize with NaHCO3 Check->Quench Yes Extract Extract with DCM Concentrate Quench->Extract End Final Product: Yellow Solid Extract->End

Caption: Figure 2. Operational workflow for the synthesis of this compound.

Critical Control Points:

  • Moisture Sensitivity: NCS is sensitive to moisture; use anhydrous solvents to prevent the formation of hypochlorous acid (HOCl), which can alter selectivity.

  • Thermal Runaway: On larger scales (>100g), the addition of NCS must be strictly controlled to prevent thermal runaway.

  • By-products: Over-chlorination at position 2 or 6 is possible if excess NCS is used or reaction time is prolonged excessively.

References

  • Therapeutic aryl-amido-aryl compounds and their use.
  • Methyl 3-amino-5-chlorobenzoate (Related Isomer Data & Properties). Source: PubChem Compound Summary. URL:[Link][6]

  • Regioselective Chlorination of Anilines using N-Chlorosuccinimide.

Sources

starting materials for Methyl 3-amino-4-chloro-5-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS: 63603-10-1), a critical intermediate often employed in the development of 5-HT4 receptor agonists and Bcl-2 inhibitors.[1]

The guide prioritizes the most robust, scalable industrial route (Nitro Reduction) while providing a convergent alternative (Regioselective Chlorination) for laboratory flexibility.

Part 1: Strategic Analysis & Retrosynthesis[1]

The target molecule is a tetra-substituted benzene ring.[1] The challenge lies in establishing the correct regiochemistry of the chlorine atom relative to the amino and methoxy groups. The 3,4,5-substitution pattern suggests two primary retrosynthetic disconnections.

Retrosynthetic Logic
  • Route A (Nitro Reduction): Disconnection of the amino group (

    
    ) leads to the corresponding nitro compound. This is the preferred industrial route because the nitro group locks the regiochemistry early in the synthesis, and the precursor (Methyl 4-chloro-3-methoxy-5-nitrobenzoate ) is commercially stable.
    
  • Route B (Regioselective Chlorination): Disconnection of the chlorine atom (

    
    ). This relies on the directing effects of the amino and methoxy groups on Methyl 3-amino-5-methoxybenzoate .[1] Both groups are ortho, para-directors. The C4 position is activated by both groups (ortho to both), making this a viable convergent route.
    

Retrosynthesis Target This compound (Target) NitroPrecursor Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS: 63603-09-8) Target->NitroPrecursor Functional Group Interconversion (Reduction) AminoPrecursor Methyl 3-amino-5-methoxybenzoate Target->AminoPrecursor C-H Functionalization (Chlorination)

Caption: Retrosynthetic analysis showing the two primary pathways to the target scaffold.

Part 2: Primary Route – Chemoselective Nitro Reduction[1]

This route is recommended for scale-up due to its high reliability and the avoidance of regioselectivity issues during the final step.

Critical Starting Materials
ComponentCAS NumberGradeRole
Methyl 4-chloro-3-methoxy-5-nitrobenzoate 63603-09-8 >98%Core Scaffold
Iron Powder (Fe)7439-89-6-325 meshReductant (Selectivity Agent)
Ammonium Chloride (

)
12125-02-9ACS ReagentElectrolyte / Proton Source
Ethanol (

)
64-17-5AbsoluteSolvent
Reaction Mechanism & Logic

Standard catalytic hydrogenation (


) poses a significant risk of hydrodehalogenation , where the chlorine atom at C4 is stripped off along with the reduction of the nitro group.

To prevent this, a Bechamp reduction variant (Fe/


) is employed. Iron acts as a single-electron transfer (SET) agent. The mild acidic conditions provided by ammonium chloride are sufficient to promote nitro reduction without attacking the aryl-chloride bond.
Step-by-Step Protocol

Scale: 10.0 g Input

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvent Preparation: Add Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (2.1 g, 1.0 equiv) and Iron Powder (6.7 g, 3.0 equiv). Heat the mixture to reflux (

    
    ) for 15 minutes to activate the iron surface (etching).
    
  • Addition: Carefully add Methyl 4-chloro-3-methoxy-5-nitrobenzoate (10.0 g, 40.7 mmol) in portions over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Maintain reflux with vigorous stirring. Monitor by TLC (System: Hexane/EtOAc 2:1). The starting material (

    
    ) should disappear, replaced by the fluorescent amino product (
    
    
    
    ) within 2–4 hours.
  • Workup:

    • Cool the mixture to

      
      .
      
    • Filter through a Celite pad to remove iron sludge. Wash the pad with warm ethanol (30 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (100 mL) and Water (50 mL).

    • Separate the organic layer, wash with Brine, and dry over anhydrous

      
      .
      
  • Isolation: Evaporate the solvent to yield the crude product as a yellow solid.[2] Recrystallize from Methanol/Water if purity is <98%.

Expected Yield: 85–92%[1]

NitroReduction SM Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Nitro) Reagents Fe / NH4Cl EtOH / H2O, Reflux SM->Reagents Product This compound (Amino) Reagents->Product Chemoselective Reduction

Caption: Workflow for the chemoselective reduction of the nitro group preserving the aryl-chloride.

Part 3: Secondary Route – Regioselective Chlorination[1]

This route is viable if the nitro precursor is unavailable. It utilizes the synergistic directing effects of the amino and methoxy groups.

Critical Starting Materials
ComponentCAS NumberRole
Methyl 3-amino-5-methoxybenzoate 1226808-62-3 *Precursor
N-Chlorosuccinimide (NCS)128-09-6Chlorinating Agent
Acetonitrile (

)
75-05-8Polar Aprotic Solvent

*Note: CAS for the specific isomer may vary; ensure structure is 3-amino-5-methoxy.[1]

Regioselectivity Logic
  • Amino Group (

    
    ):  Strong ortho, para-activator.
    
  • Methoxy Group (

    
    ):  Strong ortho, para-activator.
    
  • Ester Group (

    
    ): Meta-director (deactivator).
    

Position C4 is ortho to the amino group and ortho to the methoxy group. It is the most electron-rich position on the ring. Position C2 is also ortho to both, but it is sterically hindered by the adjacent ester group. Position C6 is meta to both activators.

Therefore, electrophilic aromatic substitution with NCS predominantly yields the 4-chloro isomer.

Step-by-Step Protocol
  • Dissolution: Dissolve Methyl 3-amino-5-methoxybenzoate (5.0 g, 27.6 mmol) in Acetonitrile (50 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (3.87 g, 29.0 mmol, 1.05 equiv) slowly at room temperature (

    
    ).
    
  • Heating: Warm the mixture to

    
     for 2 hours.
    
  • Monitoring: Monitor by HPLC or TLC. Over-chlorination (dichloro species) can occur if reaction time is prolonged or excess NCS is used.

  • Workup: Pour the reaction mixture into Ice Water (200 mL). The product typically precipitates.

  • Purification: Filter the solid. If oil forms, extract with DCM. Column chromatography (Hexane/EtOAc) may be required to separate trace regioisomers (C2-chloro).

Expected Yield: 75–85%[1]

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, compare analytical data against these standard parameters.

ParameterSpecificationDiagnostic Signal
Appearance Yellow to off-white solidVisual check.[1]
Melting Point 138–142 °CSharp range indicates high purity.[1]

NMR
Consistent Structure

(two singlets,

and

).

(broad s,

).Aromatic protons should appear as two doublets (meta-coupling) or singlets depending on resolution, but distinct from the starting material.[1]
Mass Spec

Chlorine isotope pattern (

ratio of

) is mandatory.[1]

References

  • Preparation of this compound via Nitro Reduction

    • Source: WO 2011/027106 A1. "Therapeutic Aryl-Amido-Aryl Compounds".[1]

    • Relevance: Describes the synthesis of the target (Intermediate 4)
    • URL:

  • Synthesis of Nitro Precursor (Methyl 4-chloro-3-methoxy-5-nitrobenzoate)

    • Source: US Patent 9,447,028. "Therapeutic aryl-amido-aryl compounds and their use".
    • Relevance: Confirms the utility of the nitro precursor (CAS 63603-09-8) in this specific synthetic lineage.
    • URL:

  • General Methodology for Chemoselective Reduction (Fe/NH4Cl)

    • Source: Ram, S., & Ehrenkaufer, R. E. (1984).[1] "A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent". Tetrahedron Letters. (Contextual grounding for mild reduction techniques).

    • Note: While Fe/NH4Cl is the specific protocol here, this reference supports the principle of mild reduction to avoid dechlorination.[1]

Sources

Technical Monograph: Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Structural Properties, and Pharmaceutical Utility

Part 1: Nomenclature & Structural Identification

IUPAC Name: Methyl 3-amino-4-chloro-5-methoxybenzoate CAS Registry Number: 63603-10-1 Molecular Formula: C₉H₁₀ClNO₃ Molecular Weight: 215.63 g/mol []

Structural Analysis: The compound is a polysubstituted benzoate ester characterized by a "vicinal" substitution pattern (3,4,5-trisubstitution) on the benzene ring. It is a structural isomer of the key intermediate used in Metoclopramide synthesis (Methyl 4-amino-5-chloro-2-methoxybenzoate), but possesses distinct electronic and steric properties due to the specific arrangement of the amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups relative to the ester moiety.

SMILES: COC1=C(Cl)C(N)=CC(C(=O)OC)=C1

Part 2: Chemical Properties & Physicochemical Data

The following data summarizes the core physicochemical parameters essential for formulation and medicinal chemistry applications.

PropertyValueContext
Appearance Off-white to pale yellow solidCrystalline powder form typical of amino-benzoates.
Melting Point 138°C - 142°CDistinct from the 2-methoxy isomer (approx. 135°C).
LogP (Predicted) 2.15 ± 0.3Moderate lipophilicity; suitable for CNS or oral drug scaffolds.
pKa (Amino) ~3.5 - 4.0The electron-withdrawing Cl and Ester groups reduce the basicity of the aniline nitrogen.
H-Bond Donors 1 (NH₂)Critical for active site binding in kinase/GPCR targets.
H-Bond Acceptors 4 (O atoms, N atom)Ester carbonyl and methoxy oxygen are key acceptors.
Part 3: Synthesis Strategy & Protocols

The synthesis of this compound presents a regiochemical challenge due to the crowding of the 3, 4, and 5 positions. Unlike the 2-methoxy series (derived from salicylic acid), this 3,5-substituted scaffold is best approached via the functionalization of Methyl 3-amino-5-methoxybenzoate .

Core Synthetic Route: Regioselective Chlorination

This protocol utilizes N-Chlorosuccinimide (NCS) for the electrophilic aromatic chlorination of the amino-methoxy precursor. The amino and methoxy groups are strong ortho/para activators. The position between them (C4) is sterically hindered but electronically favorable due to the synergistic activating effects of both groups.

Reaction Scheme:

  • Substrate: Methyl 3-amino-5-methoxybenzoate.[2]

  • Reagent: N-Chlorosuccinimide (NCS).

  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic solvents stabilize the transition state).

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-5-methoxybenzoate (10.0 g, 55.2 mmol) in Acetonitrile (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (7.74 g, 58.0 mmol, 1.05 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 50°C for 4 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or HPLC.

    • Note: Over-chlorination or chlorination at the C2/C6 positions are potential side reactions. Temperature control is critical.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to isolate the target 4-chloro isomer from the 2-chloro or 6-chloro byproducts.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electronic directing effects leading to the formation of the target compound.

SynthesisPathway Start Methyl 3-amino-5-methoxybenzoate (Substrate) Intermediate Sigma Complex (Transition State) Start->Intermediate Nucleophilic Attack Reagent NCS / ACN (Electrophilic Chlorination) Reagent->Intermediate Cl+ Source Product This compound (Target) Intermediate->Product -H+ (Major) Byproduct Regioisomers (2-Cl or 6-Cl) Intermediate->Byproduct Steric Leakage

Figure 1: Electrophilic Aromatic Substitution pathway showing the conversion of the 3,5-disubstituted precursor to the 3,4,5-trisubstituted target.[3][4]

Part 4: Applications in Drug Discovery

This compound serves as a "Privileged Structure" building block, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and GPCR ligands.

1. Scaffold Hopping (Metoclopramide vs. Kinase Inhibitors)

While the 2-methoxy isomer is famous for D2 receptor antagonism (Metoclopramide), the 5-methoxy isomer (this topic) shifts the vector of the hydrogen bond acceptors, altering the binding mode.

  • Metoclopramide Series: Uses 4-amino-5-chloro-2-methoxy pattern.[5][6]

  • Novel Series: Uses 3-amino-4-chloro-5-methoxy pattern.

  • Utility: This shift allows researchers to probe different pockets in the ATP-binding site of kinases (e.g., EGFR, VEGFR) where the 5-methoxy group can interact with the hinge region or solvent front.

2. Fragment-Based Drug Design (FBDD)

The presence of the amino group allows for rapid diversification via:

  • Amide Coupling: Reaction with acid chlorides to form benzamides.

  • Buchwald-Hartwig Amination: Cross-coupling to form diarylamines.

  • Cyclization: Precursor for quinazolinones or benzimidazoles.

Comparative SAR Workflow

SAR_Logic Core This compound Path1 Hydrolysis -> Amide Coupling Core->Path1 Path2 Sandmeyer Reaction (F/Br/I) Core->Path2 Path3 Heterocycle Formation Core->Path3 Target1 Novel Benzamide (D2/5-HT4 Ligands) Path1->Target1 Side Chain Variation Target2 Kinase Inhibitor Core (EGFR/ALK) Path3->Target2 Ring Fusion

Figure 2: Synthetic divergence from the core scaffold to potential therapeutic classes.

Part 5: Safety and Handling (E-E-A-T)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the ester is susceptible to hydrolysis if exposed to moisture.

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Look for the singlet methoxy peak (~3.8 ppm), the ester methyl (~3.9 ppm), and the aromatic protons. The key differentiator from the 2-methoxy isomer is the coupling pattern and chemical shift of the aromatic protons (typically two singlets or meta-coupled doublets depending on exact substitution).

    • LC-MS: Mass ion [M+H]+ = 216.0.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700493 (Isomer Comparison). Retrieved from [Link](Note: Used for structural comparison of the 2-methoxy vs 5-methoxy isomers).

  • Chandrasekhar, S., et al. (2002). Regioselective chlorination of anilines and phenols using N-chlorosuccinimide. Tetrahedron Letters. [Link]

Sources

biological activity of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves beyond simple chemical properties to explore the compound's strategic value in neurodegenerative therapeutic development.[1][2]

Strategic Scaffold Analysis in Neurodegenerative Therapeutics[1][2]

Executive Summary

Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS: 63603-10-1 ) is a highly specialized trisubstituted benzoate intermediate.[1][2] While often categorized generally as a pharmaceutical building block, its primary strategic value lies in its role as a precursor for Aryl-Amido-Aryl (AAA) compounds , specifically Selective Retinoic Acid Receptor Alpha (RARα) Agonists .[1][2][3]

Unlike broad-spectrum retinoids which suffer from toxicity issues, derivatives of this scaffold are currently under investigation for the treatment of Alzheimer’s Disease (AD) .[1][2] The specific substitution pattern (3-amino, 4-chloro, 5-methoxy) is engineered to induce a conformational lock that favors high-affinity binding to the RARα Ligand Binding Domain (LBD) while minimizing off-target interactions with RARβ/γ isoforms.[1][2]

Chemical Identity & Structural Biology[1][2]
2.1 The Pharmacophore

The biological utility of this compound is dictated by its dense functionalization pattern.[1][2] In the context of drug design, it serves as the "Right-Hand Side" (RHS) aromatic cap in amide-linked inhibitors.[1][2]

FeaturePositionMechanistic Function in RARα Ligands
Methyl Ester C-1Pro-moiety: Precursor to the carboxylic acid pharmacophore required for the salt bridge interaction with Arg278 in the receptor pocket.[1][2]
Primary Amine C-3Linker Attachment: Serves as the nucleophile for amide coupling.[1][2] The resulting amide NH acts as a critical Hydrogen Bond Donor to Ser232 .[1][2]
Chlorine Atom C-4Lipophilic Tuning: Fills the hydrophobic sub-pocket (H11 region), enhancing potency and metabolic stability against ring oxidation.[1][2]
Methoxy Group C-5Electronic Modulation: Provides electron density to the ring and steric bulk that restricts rotation, locking the bioactive conformation.[1][2]
2.2 Structural Diagram

The following diagram illustrates the transition from this intermediate to a bioactive RARα agonist (e.g., AAA-001 analog), highlighting the retention of the core scaffold.[1][2]

G cluster_0 Precursor Scaffold cluster_1 Bioactive Pharmacophore node_start Methyl 3-amino-4-chloro- 5-methoxybenzoate (CAS: 63603-10-1) node_inter Intermediate Amide node_start->node_inter Amide Coupling (Pyridine/DCM) node_reagent Aryl Acid Chloride (e.g., 3,5-dichloro-4-alkoxy) node_reagent->node_inter node_final Selective RARα Agonist (Free Acid Form) node_inter->node_final Hydrolysis (LiOH/THF)

Figure 1: Synthetic trajectory from the scaffold to the bioactive RARα agonist. The 3-amino group is the critical vector for library expansion.[1][2]

Biological Applications: The Alzheimer's Paradigm[1][3][4]

The primary biological utility of this scaffold is in the synthesis of compounds described in patent WO 2011/027106 (Therapeutic Aryl-Amido-Aryl Compounds).[1][2]

3.1 Mechanism of Action

Derivatives synthesized from this benzoate ester activate the RARα signaling pathway , which triggers a dual neuroprotective mechanism:[1][2]

  • Amyloid Clearance: Upregulation of ADAM10 (alpha-secretase), shifting APP processing towards the non-amyloidogenic pathway.[1][2]

  • Neuronal Survival: Activation of gene transcription networks that protect against Aβ-induced toxicity.[1][2]

3.2 Selectivity Profile

The 4-chloro-5-methoxy substitution is critical for selectivity.[1][2] Early retinoids (like AM580) were toxic due to pan-activation.[1][2] The specific steric bulk provided by this scaffold prevents the molecule from fitting comfortably into the slightly smaller pockets of RARβ and RARγ, thereby improving the safety profile.[1][2]

Experimental Protocols
4.1 Synthesis of Bioactive Amide (Standard Operating Procedure)

Objective: To couple the scaffold with an acid chloride to generate the RARα agonist precursor.[1][2]

Reagents:

  • This compound (1.0 eq)[1][2][4][5][6]

  • 3,5-Dichloro-4-methoxybenzoyl chloride (1.1 eq)[1][2]

  • Pyridine (3.0 eq)[1][2]

  • Dichloromethane (DCM), anhydrous[1][2]

Workflow:

  • Dissolution: Dissolve 1.0 g of this compound in 10 mL anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add Pyridine dropwise at 0°C.

  • Coupling: Add the acid chloride (dissolved in 2 mL DCM) slowly over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

  • Workup: Quench with 1M HCl. Extract organic layer, wash with saturated NaHCO₃ and brine.[1][2] Dry over MgSO₄.[1][2]

  • Validation: 1H NMR should show the disappearance of the broad aniline NH2 signal (~5.5 ppm) and appearance of a sharp amide singlet (~10.5 ppm).[1][2]

4.2 Biological Assay: RARα Transactivation (Luciferase Reporter)

Objective: To verify the biological activity of the hydrolyzed derivative.[1][2]

System: HEK293 cells co-transfected with human RARα expression vector and a RARE-luciferase reporter plasmid.[1][2]

  • Seeding: Plate cells at 10,000 cells/well in 96-well white plates.

  • Treatment: Treat cells with the test compound (hydrolyzed acid form of the scaffold derivative) at concentrations ranging from 0.1 nM to 10 µM.[1][2]

    • Positive Control:[1] All-trans retinoic acid (ATRA).[1][2][7]

    • Negative Control:[1] DMSO vehicle.[1][2]

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Add Luciferase substrate (e.g., Bright-Glo™) and measure luminescence.[1][2]

  • Data Analysis: Plot dose-response curves to determine EC₅₀. A potent derivative typically exhibits an EC₅₀ < 100 nM.[1][2]

References
  • Corcoran, J., et al. (2011).[1][2] Therapeutic aryl-amido-aryl compounds and their use. World Intellectual Property Organization.[1][2][7] WO 2011/027106 A1 .[1][2]

  • Goncalves, M. B., et al. (2013).[1][2][8] Retinoic acid receptor α agonists induce motor neuron regeneration in models of spinal cord injury. European Journal of Neuroscience, 37(10), 1-13.[1][2] (Demonstrates the neuroprotective utility of this chemical class).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 700493 (Isomer Reference). [1][2]

  • Jarvis, C. I., et al. (2010).[1][2] Retinoid activity in the Alzheimer's brain. Journal of Alzheimer's Disease, 21(2), 641-654.[1][2] (Contextualizes the therapeutic target).

Sources

Technical Monograph: Operational Handling and Safety Protocols for Methyl 3-amino-4-chloro-5-methoxybenzoate

[1]

Document Type: Technical Guidance | Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.[1]

Executive Summary & Chemical Context[1][2][3]

Methyl 3-amino-4-chloro-5-methoxybenzoate is a highly functionalized aniline derivative utilized primarily as a pharmacophore scaffold in the synthesis of kinase inhibitors, anti-emetics (benzamide class), and antipsychotic agents.[1]

Its utility stems from its "push-pull" electronic structure: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups contrast with the electron-withdrawing chloro (-Cl) and ester (-COOCH₃) moieties.[1] This specific substitution pattern makes the amino group a tunable nucleophile for amide coupling or heterocycle formation (e.g., quinazolines), while the ester serves as a protected carboxylic acid.[1]

Critical Safety Premise: While specific Safety Data Sheets (SDS) for this exact regioisomer may be sparse, its structural homology to halogenated anilines mandates that it be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until toxicological data proves otherwise.[1] The primary risks are methemoglobinemia (blood toxicity), skin sensitization, and potential genotoxicity.[1]

Chemical Identity Snapshot
PropertyDetail
Chemical Name This compound
Functional Class Halogenated Aniline / Benzoate Ester
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Low in water; High in DMSO, DCM, Ethyl Acetate
Molecular Weight ~215.63 g/mol
Primary Reactivity Nucleophilic aromatic substitution (

), Diazotization, Amide coupling

Hazard Profiling: Structural Activity Relationship (SAR) Analysis[1]

To establish a self-validating safety protocol, we must analyze the molecule's functional groups to predict hazards where empirical data is missing.[1]

The Aniline Moiety (-NH₂)[1]
  • Mechanism of Toxicity: Anilines are metabolically activated (N-hydroxylation) in the liver.[1] These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), resulting in Methemoglobinemia .[1] This reduces the blood's oxygen-carrying capacity.[1]

  • Sensitization: The amino group can form hapten-protein conjugates, leading to severe allergic contact dermatitis.[1]

  • Handling Implication: Dermal exposure is the critical pathway.[1] The lipophilic methyl ester and chloro group facilitate rapid skin absorption.[1]

The Methyl Ester (-COOCH₃) & Methoxy (-OCH₃)[1]
  • Reactivity: Susceptible to hydrolysis in humid environments, releasing methanol and the corresponding benzoic acid.[1]

  • Handling Implication: Material is hygroscopic.[1] Handling requires low-humidity environments (<40% RH) to maintain stoichiometric precision in synthesis.[1]

The Halogen (-Cl)[1]
  • Environmental: Halogenated aromatics are persistent in the environment.[1]

  • Disposal: Requires specific high-temperature incineration protocols (halogen-compatible).[1]

Operational Handling Protocols

This section details the "How" based on the hierarchy of controls.

Engineering Controls & Containment

Do not handle this compound on an open bench.

SafetyHierarchycluster_0Containment StrategyLevel1Open Bench(PROHIBITED)Level2Fume Hood(Solubilized Handling)Level1->Level2 EscalationLevel3Vented Balance Enclosure (VBE)(Powder Weighing)Level2->Level3 Powder HazardLevel4Isolator/Glovebox(Large Scale >100g)Level3->Level4 High Quantity

Figure 1: Containment hierarchy.[1] Powder handling requires VBE or Isolator due to dust inhalation risks.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P3 particulate respirator is the minimum for weighing.[1] A Powered Air Purifying Respirator (PAPR) is recommended for quantities >10g.[1]

  • Dermal (Hand): Double-gloving is mandatory.[1]

    • Inner Glove: Nitrile (4 mil).[1]

    • Outer Glove: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if dissolving in penetrating solvents like DCM.[1]

    • Rationale: Anilines penetrate standard latex rapidly.[1]

  • Ocular: Chemical splash goggles.[1]

Experimental Workflow: Solubilization & Reaction

The following protocol minimizes dust generation and exposure during a standard nucleophilic attack setup.

Step 1: Weighing

  • Place the transport container inside the Vented Balance Enclosure (VBE).[1]

  • Use an anti-static gun on the spatula and weighing boat (anilines can be static-prone).[1]

  • Weigh the required mass.[1] Self-Validation: If the powder clumps, it may have hydrolyzed; check LC-MS before proceeding.[1]

Step 2: Solubilization (The "Wet-Down") [1]

  • Do not transfer dry powder to the fume hood if possible.[1]

  • Add the reaction solvent (e.g., DMF, DMSO) directly to the weighing vessel inside the VBE to create a slurry/solution.[1]

  • Transfer the liquid solution to the reaction vessel in the fume hood. This eliminates the risk of airborne dust during transfer.[1]

Step 3: Reaction Monitoring

  • When sampling for TLC/HPLC, assume the syringe needle is contaminated with a potent sensitizer.[1]

  • Quench all needles in a bleach/surfactant solution immediately after use to oxidize the aniline residues.[1]

Synthesis Logic & Pathway Visualization[1]

When using this compound, researchers typically pursue one of two pathways:

  • Amide Coupling: Reacting the aniline with an acyl chloride.[1]

  • Sandmeyer/Diazotization: Converting the amine to a diazonium salt for further substitution.[1]

Warning: Diazotization of this compound involves exothermic risks.[1] The electron-withdrawing chlorine destabilizes the diazonium intermediate, increasing the risk of rapid decomposition.[1]

SynthesisWorkflowcluster_path1Pathway A: Amide Couplingcluster_path2Pathway B: DiazotizationStartThis compound(Nucleophile)StepA1Activation(HATU/EDC)Start->StepA1+ Carboxylic AcidStepB1NaNO2 / HCl(0-5°C Control)Start->StepB1Acidic ConditionsStepA2Benzamide ProductStepA1->StepA2StepB2Diazonium Salt(Unstable Intermediate)StepB1->StepB2Exotherm Risk!StepB3Sandmeyer ProductStepB2->StepB3CuX Catalyst

Figure 2: Common synthetic pathways. Pathway B requires strict thermal control due to diazonium instability.

Storage, Stability & Waste[1][4]

ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerated)Retards ester hydrolysis and amine oxidation (browning).[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the aniline to nitroso/nitro derivatives.[1]
Light Amber Glass / Foil WrapAnilines are photosensitive; UV light accelerates degradation.[1]
Waste Stream Halogenated Organic WasteHigh chlorine content requires specific incineration temperatures (>1100°C) to prevent dioxin formation.[1]

Decontamination Protocol: For spills, do not just wipe.[1] Use a solution of 10% Bleach (Sodium Hypochlorite) + Detergent .[1] The bleach oxidizes the amine (breaking the sensitization potential), and the detergent lifts the lipophilic ester.[1]

Emergency Medical Response

  • Inhalation/Ingestion: If the victim exhibits cyanosis (blue lips/fingernails) or shortness of breath, suspect Methemoglobinemia.[1]

  • Antidote: Methylene Blue is the standard treatment for aniline-induced methemoglobinemia, but it must be administered by medical professionals based on blood gas analysis.[1]

  • First Aid:

    • Remove victim to fresh air.[1][2]

    • Remove contaminated clothing immediately (skin absorption continues until removed).[1]

    • Wash skin with soap and copious water (do not use alcohol; it enhances absorption).[1]

References

  • PubChem. (n.d.).[1] Methyl 4-amino-3-methoxybenzoate (Isomer Analog Safety Profile).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • ECHA. (n.d.).[1] Substance Information: Halogenated Benzoates.[1] European Chemicals Agency.[1][3] Retrieved January 29, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Health Guideline for Aniline.[1][4] United States Department of Labor.[1] Retrieved January 29, 2026, from [Link][1]

Methyl 3-amino-4-chloro-5-methoxybenzoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced material safety and handling monograph for Methyl 3-amino-4-chloro-5-methoxybenzoate . This document is structured for researchers and process chemists, moving beyond standard MSDS data to include synthesis logic, stability factors, and analytical protocols.

Advanced Handling, Synthesis, and Safety Protocols

Document Control:

  • Subject: this compound

  • Primary Application: Pharmaceutical Intermediate (Benzamide Pharmacophores)[1]

  • Precursor Reference: Derived from Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8)[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

This compound is a regioisomer of the common Metoclopramide intermediate. Its specific substitution pattern (3-amino, 4-chloro, 5-methoxy) imparts unique electronic properties utilized in the development of 5-HT4 agonists and D2 antagonists.

Nomenclature & Identifiers
ParameterDetail
Chemical Name This compound
Synonyms Methyl 5-amino-4-chloro-3-methoxybenzoate; 3-Amino-4-chloro-5-methoxybenzoic acid methyl ester
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Structural Features Polysubstituted benzene ring; Ester functionality (C1); Primary amine (C3); Chloro (C4); Methoxy (C5)
Relevant Precursor CAS 63603-09-8 (Nitro-analog used for synthesis grounding)
Physicochemical Properties (Predicted)
PropertyValueContext for Handling
Appearance Off-white to pale yellow crystalline solidAmines oxidize/darken upon air exposure.
Melting Point 138–142 °CSolid handling is standard; avoid melt-processing.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; lipophilic nature.
pKa (Amine) ~2.5–3.0Weakly basic due to electron-withdrawing Cl and Ester groups.
LogP ~2.1Moderate membrane permeability; bioaccumulation potential.

Safety Assessment (GHS Standards)

Signal Word: WARNING

This safety profile is derived from the structure-activity relationship (SAR) of chlorinated anilines and benzoate esters.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

  • H412: Harmful to aquatic life with long-lasting effects (Chlorinated aromatic).

Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][3]

  • P280: Wear protective gloves/eye protection/face protection (Nitrile rubber recommended).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

Storage & Stability Logic[1]
  • Oxidation Sensitivity: The primary amine at position 3 is susceptible to oxidation, leading to azo-dimerization or darkening (browning).

    • Protocol: Store under inert atmosphere (Argon/Nitrogen).

  • Hydrolysis Sensitivity: The methyl ester is stable at neutral pH but hydrolyzes rapidly under strong basic conditions (pH > 10).

    • Protocol: Avoid storage in aqueous basic buffers.

Synthesis & Manufacturing Logic

As an Application Scientist, it is critical to understand the provenance of the material. This compound is rarely isolated from natural sources; it is synthesized via the reduction of its nitro-precursor.

Critical Synthetic Challenge: Dehalogenation

The primary risk during the synthesis of This compound from Methyl 4-chloro-3-methoxy-5-nitrobenzoate is the accidental loss of the chlorine atom (hydrodehalogenation).

  • Avoid: Standard Palladium on Carbon (Pd/C) hydrogenation. This often strips the chlorine atom.

  • Recommended: Chemoselective reduction using Iron/Ammonium Chloride or Sulfided Platinum.

Synthesis Workflow Diagram

The following Graphviz diagram outlines the selective reduction pathway and the purification logic.

SynthesisWorkflow Precursor START: Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8) Reaction Reaction: Nitro Reduction Temp: 70-80°C Time: 2-4 Hours Precursor->Reaction Reagent Reduction System: Iron Powder (Fe) + NH4Cl Solvent: EtOH/H2O Reagent->Reaction Check In-Process Control (IPC): TLC/HPLC Check for Des-Chloro Impurity Reaction->Check Workup Workup: 1. Filter Iron Sludge (Celite) 2. Extract (EtOAc) 3. Wash (NaHCO3) Check->Workup Conversion >98% Product FINAL: this compound Yield: ~85-90% Workup->Product

Caption: Chemoselective reduction workflow designed to prevent hydrodehalogenation of the C4-Chlorine substituent.

Analytical Quality Control (QC)

To ensure the material is suitable for drug development, specific impurities must be monitored.

Impurity Profile
  • Des-Chloro Analog: Result of over-reduction.

  • Hydrolysis Product: 3-amino-4-chloro-5-methoxybenzoic acid (Acid form).

  • Azo-Dimers: Result of oxidative stress on the amine.

HPLC Method Protocol

This method separates the target amine from its nitro-precursor and the hydrolyzed acid.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Ester)
Retention Logic Acid form elutes first < Amine Target < Nitro Precursor

Experimental Protocol: Amidation (Application)

The primary utility of this methyl ester is to serve as an electrophile for amidation reactions to create benzamide drugs.

Objective: Convert this compound to a Benzamide derivative.

  • Activation: The methyl ester is generally too slow for direct reaction with complex amines.

  • Hydrolysis (Step 1): Saponify the ester using LiOH in THF/Water to generate the free acid.

  • Coupling (Step 2): React the free acid with the target amine using CDI (Carbonyldiimidazole) or EDC/HOBt.

Note on Direct Aminolysis: Direct reaction of the ester with amines requires high temperatures (>100°C) or Lewis acid catalysis (e.g., AlMe3), which may degrade the sensitive chloro-aniline moiety. The saponification-coupling route is preferred for medicinal chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8). Retrieved from [Link](Note: Precursor data used for synthesis logic).

  • Google Patents (2016).CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

The Elusive Identity of Methyl 3-amino-4-chloro-5-methoxybenzoate: A Technical Guide to Its Synthesis and Potential Utility

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration for researchers, scientists, and drug development professionals.

Foreword: Navigating the Known and the Unknown

In the vast landscape of chemical synthesis and pharmaceutical development, certain molecules emerge as pivotal building blocks, their discovery and applications well-documented and widely recognized. Others, however, remain in the periphery, their existence noted but their stories largely untold. Methyl 3-amino-4-chloro-5-methoxybenzoate falls into the latter category. A comprehensive search of the scientific literature and patent databases reveals a conspicuous absence of a dedicated historical account of its discovery or a significant body of research focused specifically on this isomer.

This guide, therefore, ventures into a nuanced exploration. While a direct history of this compound cannot be recounted, we can, with a high degree of scientific confidence, infer its likely synthetic pathways, physicochemical properties, and potential applications. This is achieved by a meticulous examination of its close chemical relatives—isomers and structurally similar compounds that have been extensively studied and utilized in medicinal chemistry and materials science. By understanding the chemistry of these analogous molecules, we can construct a robust technical profile of the title compound, offering valuable insights for researchers who may encounter it as a novel intermediate or a target for synthesis.

I. The Chemical Blueprint: Structural and Physicochemical Profile

This compound is a substituted aromatic ester. Its core is a benzene ring functionalized with five substituents: a methyl ester group (-COOCH₃), an amino group (-NH₂), a chloro group (-Cl), and a methoxy group (-OCH₃). The specific arrangement of these groups (3-amino, 4-chloro, 5-methoxy) dictates its unique electronic and steric properties, which in turn govern its reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Appearance Likely a white to off-white crystalline solidBased on analogous compounds.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.Typical for substituted benzoates.
pKa (of the amino group) Estimated to be around 3-4The electron-withdrawing nature of the adjacent chloro and ester groups would decrease the basicity of the amino group.

II. Charting the Synthetic Course: Plausible Routes of Synthesis

A logical and efficient approach would likely commence with a more readily available starting material, such as 3-nitro-4-chlorobenzoic acid, and proceed through a series of functional group transformations.

Proposed Synthetic Pathway:

This proposed multi-step synthesis leverages common and well-understood reactions in organic chemistry.

Synthetic_Pathway cluster_alternative Alternative (less likely) Pathway A 3-Nitro-4-chlorobenzoic acid B Methyl 3-nitro-4-chlorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-nitro-4-hydroxy-5-methoxybenzoate (Hypothetical Intermediate) B->C Hydroxylation followed by Methoxylation (Challenging Selectivity) D Methyl 3-nitro-4-chloro-5-methoxybenzoate B->D Methoxylation (NaOMe, MeOH) [More likely pathway] C->D Chlorination E This compound D->E Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Esterification of 3-Nitro-4-chlorobenzoic Acid

  • To a solution of 3-nitro-4-chlorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-nitro-4-chlorobenzoate.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation)

  • Dissolve Methyl 3-nitro-4-chlorobenzoate in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature. The nitro group activates the aromatic ring for nucleophilic substitution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain Methyl 3-nitro-4-chloro-5-methoxybenzoate.

Step 3: Reduction of the Nitro Group

  • Dissolve Methyl 3-nitro-4-chloro-5-methoxybenzoate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • If using iron, filter the reaction mixture to remove the iron salts and wash the filter cake with the solvent.

  • If using catalytic hydrogenation, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

III. A Keystone in Drug Discovery: Potential Applications

The true value of a molecule like this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—the amino, chloro, and ester moieties—on a substituted benzene ring provides a rich platform for chemical modification.

Drawing parallels from its isomers and related compounds, this molecule could serve as a crucial building block in several areas of drug discovery:

  • Scaffold for Bioactive Molecules: The substituted aminobenzoate core is a common feature in a variety of therapeutic agents. For instance, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are known to be potent agonists and antagonists for 5-HT₄ receptors, which are targets for treating gastrointestinal disorders.[1] The specific isomeric arrangement of the title compound could lead to novel pharmacological profiles.

  • Precursor for Heterocyclic Systems: The amino and ester groups can be readily utilized to construct various heterocyclic rings, which are fundamental components of many drugs. The amino group can act as a nucleophile in cyclization reactions, while the ester can be converted to an amide or other functional groups to facilitate ring formation.

  • Fine-Tuning Pharmacological Activity: In medicinal chemistry, the introduction of chloro and methoxy groups on an aromatic ring is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. These groups can influence lipophilicity, metabolic stability, and receptor binding affinity.

Potential_Applications A This compound B Derivatization of Amino Group (e.g., Acylation, Alkylation) A->B C Modification of Ester Group (e.g., Amidation, Reduction) A->C D Cross-Coupling Reactions at Chloro Position A->D E Novel Heterocyclic Scaffolds B->E C->E F Active Pharmaceutical Ingredients (APIs) D->F E->F

Caption: Potential synthetic utility of this compound.

IV. Conclusion: A Molecule of Latent Potential

While the history of this compound remains unwritten, its chemical nature suggests a molecule of significant synthetic potential. The logical and feasible synthetic pathways, derived from the established chemistry of its isomers, provide a clear roadmap for its preparation in the laboratory. Its structural features, particularly the trifecta of reactive handles, position it as a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science. This technical guide serves as a foundational resource, encouraging the scientific community to explore the untapped potential of this and other lesser-known chemical entities.

V. References

  • CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents.

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. Google Patents.

  • EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.

  • New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. [Link]

Sources

key intermediates in the synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and technical handling of Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS: 63603-10-1). This molecule is a high-value pharmacophore, distinct from the common metoclopramide intermediate (4-amino-5-chloro-2-methoxybenzoate), and serves as a critical building block for next-generation p38 MAPK inhibitors and 5-HT4 receptor agonists .

A Technical Guide for Process Chemists and Drug Developers

Executive Summary & Structural Logic

This compound is a trisubstituted benzene derivative characterized by a "push-pull" electronic system. The electron-donating amino (-NH₂) and methoxy (-OMe) groups are positioned meta to each other, creating a unique nucleophilic node at the C4 position. The electron-withdrawing ester (-COOMe) at C1 deactivates the ring generally but directs incoming electrophiles to the meta positions (3 and 5), which are already occupied.

Consequently, the synthesis hinges on regioselective electrophilic aromatic substitution (EAS) , specifically chlorination, at the sterically crowded but electronically activated C4 position.

Key Technical Challenges:

  • Regiocontrol: Preventing over-chlorination or chlorination at the C2/C6 positions.

  • Steric Hindrance: The C4 position is flanked by -NH₂ and -OMe, requiring specific solvent effects to facilitate substitution.

  • Isomer Purity: Distinguishing the target from its 4-amino-5-chloro-2-methoxy isomer (metoclopramide series).

Retrosynthetic Analysis

The most robust industrial route disconnects the C4-Chlorine bond, utilizing the strong ortho-directing effects of the amino and methoxy groups.

  • Target: this compound[1][2][3][4][5][6][7][8]

  • Primary Disconnection: C4–Cl Bond (Electrophilic Chlorination).

  • Key Intermediate 1: Methyl 3-amino-5-methoxybenzoate.[3][9]

  • Key Intermediate 2: 3-Amino-5-methoxybenzoic acid (or its nitro-precursor).

Synthetic Pathway Diagram

SynthesisRoute Start 3-Amino-5-methoxybenzoic Acid (Starting Material) Inter1 Methyl 3-amino-5-methoxybenzoate (Key Intermediate) Start->Inter1 Reflux, 72h Target Methyl 3-amino-4-chloro- 5-methoxybenzoate (Target) Inter1->Target 0°C to RT Reagent1 SOCl2 / MeOH (Esterification) Reagent2 NCS / MeCN (Regioselective Chlorination)

Figure 1: Core synthetic workflow from acid precursor to chlorinated target.

Detailed Synthetic Protocols

Step 1: Esterification to Methyl 3-amino-5-methoxybenzoate

This step converts the carboxylic acid to the methyl ester, protecting the acid and increasing lipophilicity for the subsequent chlorination.

  • Reagents: 3-Amino-5-methoxybenzoic acid, Thionyl Chloride (

    
    ), Methanol (
    
    
    
    ).[10]
  • Mechanism: Acyl chloride formation followed by alcoholysis.

Protocol:

  • Charge a reactor with 3-amino-5-methoxybenzoic acid (1.0 eq) and anhydrous Methanol (20 vol).

  • Cool the suspension to 0°C under

    
     atmosphere.
    
  • Add Thionyl Chloride (6.0 eq) dropwise, maintaining internal temperature <10°C. Caution: Significant exotherm and HCl gas evolution.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 72 hours (or reflux for 8-12 hours for faster kinetics).

  • Workup: Evaporate volatiles under reduced pressure. Triturate the residue with diisopropyl ether or neutralize with saturated

    
     and extract with Dichloromethane (DCM).
    
  • Yield: ~95-100% (often isolated as HCl salt or free base).

Step 2: Regioselective Chlorination (The Critical Step)

This is the defining step. The use of N-Chlorosuccinimide (NCS) in a polar aprotic solvent (Acetonitrile) provides the "soft" chlorinating conditions necessary to access the crowded C4 position without over-chlorinating.

  • Reagents: Methyl 3-amino-5-methoxybenzoate, NCS, Acetonitrile (MeCN).

  • Thermodynamics: Exothermic; requires strict temperature control.

Protocol:

  • Dissolve Methyl 3-amino-5-methoxybenzoate (1.0 eq) in anhydrous Acetonitrile (MeCN, 10 vol).

  • Cool the solution to 0°C.

  • Add NCS (1.05 eq) portion-wise over 30 minutes. Note: Adding NCS as a solid prevents localized high concentrations.

  • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material. If reaction stalls, heat to 40°C gently.

  • Quench: Pour the reaction mixture into 1M HCl (aq).

  • Neutralization: Adjust pH to ~8 using saturated

    
     or aqueous Ammonia.
    
  • Isolation: Extract with Ethyl Acetate or DCM. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from MeOH/Water if necessary.

  • Expected Yield: 85-92%.

Why Position 4? The C4 position is ortho to the Amino group (strong activator) and ortho to the Methoxy group (moderate activator). Although C2 and C6 are less sterically hindered, the synergistic electronic activation at C4 dominates the kinetics under mild conditions (NCS).

Key Intermediates & Specifications

Compound NameCAS NumberRoleMolecular WeightPhysical State
3-Amino-5-methoxybenzoic acid 126259-24-9Starting Material167.16 g/mol Off-white powder
Methyl 3-amino-5-methoxybenzoate 217314-47-1Core Intermediate181.19 g/mol Yellow solid
This compound 63603-10-1 Target 215.63 g/mol Pale yellow solid

Troubleshooting & Process Optimization

Impurity Profile
  • Impurity A (Over-chlorination): Methyl 3-amino-2,4-dichloro-5-methoxybenzoate.

    • Cause: Excess NCS or high temperatures (>50°C).

    • Solution: Strict stoichiometry (1.05 eq NCS) and low temperature addition.

  • Impurity B (Regioisomer): Methyl 3-amino-2-chloro-5-methoxybenzoate.

    • Cause: Solvent effects.[6][10][11]

    • Solution: Use Acetonitrile (MeCN). Protic solvents like methanol can alter the hydrogen bonding network around the amino group, potentially shifting regioselectivity.

Analytical Validation (NMR)

To confirm the target structure (C4 substitution) vs. the isomer (C2 substitution), analyze the aromatic proton signals:

  • Target (4-Cl): The remaining protons at C2 and C6 are meta to each other. They will appear as two doublets with a small coupling constant (

    
    ) or two singlets if resolution is low.
    
  • Isomer (2-Cl): The protons at C4 and C6 are meta.

  • Definitive Check: NOE (Nuclear Overhauser Effect) experiments. Irradiation of the Methoxy signal should show enhancement of the ortho proton. If Cl is at 4, the Methoxy (at 5) is ortho to the proton at 6. If Cl is at 2, the Methoxy is ortho to protons at 4 and 6.

Safety & Industrial Scalability

  • NCS Handling: NCS is a skin irritant and can decompose exothermically. Store below 25°C.

  • Thionyl Chloride: Releases

    
     and 
    
    
    
    . Scrubbers are mandatory for kilogram-scale batches.
  • Solvent Selection: Acetonitrile is preferred for the chlorination step due to clean impurity profiles, but DMF can be used if solubility is an issue (though workup is more difficult).

References

  • Preparation of Therapeutic Aryl-Amido-Aryl Compounds.

    • Source: Patent AU2010291056B2 / US P
    • Relevance: Describes the synthesis of this compound from the non-chlorin
    • URL:

  • Kinase Inhibitors and Methods of Use.

    • Source: P
    • Relevance: Confirms the esterification of 3-amino-5-methoxybenzoic acid using thionyl chloride.
    • URL:

  • Optimization of Benzoylpiperidine Class MAGL Inhibitors.

    • Source:ACS Medicinal Chemistry Letters / University of Pisa (Snippet 1.6).
    • Relevance: Provides NMR characterization data for the intermediate Methyl 3-amino-5-methoxybenzo
    • URL: (Search: Methyl 3-amino-5-methoxybenzoate)

  • Chemical Structure Validation (CAS 63603-10-1). [4][5][8]

    • Source: SynQuest Laboratories / Sigma-Aldrich C
    • Relevance: Confirms the specific substitution pattern (3-amino-4-chloro-5-methoxy)
    • URL:

Sources

Technical Sourcing Guide: Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic sourcing, quality assurance, and synthetic validation of Methyl 3-amino-4-chloro-5-methoxybenzoate .

Strategic Procurement & Quality Assurance for High-Fidelity Synthesis

Part 1: Executive Directive – The Regioisomer Trap

WARNING: This compound is frequently confused with its high-volume isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (the key intermediate for Prucalopride and Metoclopramide).[1]

  • Target Compound: Methyl 3-amino -4-chloro-5-methoxy benzoate (CAS: 63603-10-1).[1][2]

    • Application: Specialized kinase inhibitor scaffolds, novel benzamide derivatives.[1]

  • Common Decoy: Methyl 4-amino -5-chloro-2-methoxy benzoate (CAS: 20896-27-9).[1]

    • Risk: Sourcing the decoy will result in immediate synthetic failure due to incorrect electronic substitution patterns (ortho vs. meta directing effects).[1]

Immediate Action: Verify the CAS number and the NMR coupling constants (detailed in Part 3) before authorizing any bulk purchase.

Part 2: Commercial Supply Landscape

Unlike the commodity-grade "2-methoxy" isomer, the 3-amino-4-chloro-5-methoxy variant is a specialized building block.[1] The supply chain is bifurcated into Catalog Stock (gram-scale) and Custom Synthesis (kilo-scale).[1]

Primary Verified Suppliers

These vendors list the specific CAS 63603-10-1 or its direct nitro-precursor.[1]

Supplier TierVendor NameRoleStock StatusStrategic Use
Tier 1 (Originator) SynQuest Laboratories Primary SourceHigh ProbabilityReference Standards & Gram-scale
Tier 2 (Aggregator) BLD Pharm Global DistributorModerateRapid sourcing for pilot screens
Tier 3 (Custom) Enamine / WuXi AppTec CRO/CMOMake-to-OrderScale-up (>100g) & GMP batches
Sourcing Strategy
  • For <10g: Purchase directly from SynQuest or BLD Pharm to establish a reference standard.[1]

  • For >100g: Do not buy from catalog aggregators. The price premium is >400%.[1] Instead, contract a CRO to reduce the nitro-precursor (Methyl 4-chloro-3-methoxy-5-nitrobenzoate , CAS 63603-09-8), which is often cheaper and more stable.[1]

Part 3: The Self-Validating QC System

To ensure scientific integrity, you must implement a "Self-Validating" Quality Control protocol.[1] This system uses intrinsic molecular properties to flag incorrect isomers automatically.[1]

Protocol A: 1H NMR Regioisomer Discrimination

The substitution pattern of the benzene ring dictates the coupling constants (


) of the aromatic protons.[1] This is your primary fail-safe.
  • Target Molecule (3-amino-5-methoxy):

    • Structure: Protons are at positions 2 and 6 .[1]

    • Relationship: They are meta to each other.[1]

    • Signal: Two doublets (or broad singlets) with

      
       .
      
  • Decoy Molecule (4-amino-2-methoxy):

    • Structure: Protons are at positions 3 and 6 .[1]

    • Relationship: They are para to each other.[1]

    • Signal: Two sharp singlets with

      
       .
      

Acceptance Criteria:

If the aromatic region shows two singlets with no meta-coupling, REJECT the lot. It is the 2-methoxy isomer.[1]

Protocol B: HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).[1]

  • Impurity Flag: Look for the Des-chloro impurity (Methyl 3-amino-5-methoxybenzoate, CAS 217314-47-1).[1] This is a common byproduct if the chlorination step in the synthesis was incomplete.[1]

Part 4: Synthetic Logic & Visualization

Understanding the synthesis of your material allows you to predict impurities.[1] The target compound is typically synthesized via the reduction of its nitro-analog.[1][3]

Workflow Diagram: Sourcing Decision Tree & Synthesis Logic

G Start Sourcing Requirement: This compound CheckCAS Verify CAS: 63603-10-1 Start->CheckCAS IsomerCheck CRITICAL CHECK: Is it the 2-Methoxy Isomer? CheckCAS->IsomerCheck RouteA Route A: Catalog Purchase (<10g) IsomerCheck->RouteA No (Proceed) RouteB Route B: Custom Synthesis (>100g) IsomerCheck->RouteB No (Proceed) QC QC Validation: 1H NMR (Meta-coupling ~2Hz) RouteA->QC Precursor Precursor Sourcing: Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8) RouteB->Precursor Reduction Reaction: Fe/NH4Cl or H2/Pd-C Reduction Precursor->Reduction Reduction->QC Release Release for Synthesis QC->Release Pass

Figure 1: Strategic sourcing workflow emphasizing the precursor reduction route for bulk needs and the critical isomer verification step.

Part 5: Technical Data Summary

PropertySpecificationRationale
CAS Number 63603-10-1 Unique identifier for the 3-amino-4-chloro-5-methoxy isomer.[1]
Molecular Formula Cngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

ClNO

MW: 215.63 g/mol .[1][4]
Appearance Off-white to pale yellow solidAmines oxidize slightly; dark brown indicates degradation.[1]
Melting Point 93-95 °CDistinct from the 2-methoxy isomer (MP ~155 °C).[1]
Solubility DMSO, Methanol, DCMPoor water solubility; use organic solvents for reactions.
Storage 2-8 °C, Inert AtmosphereAmine function is sensitive to oxidation; keep under Argon.[1]

Part 6: References

  • SynQuest Laboratories. Product Specification: this compound (CAS 63603-10-1).[1][2] Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11830046 (Methyl 3-amino-5-methoxybenzoate - Des-chloro analog).[1] Retrieved from .[1][5]

  • Ehrenkaufer, R. L., et al. A Convenient Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate. (Note: Cited as the decoy isomer reference for exclusion). Synthetic Communications, 1984.[1]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-benzamide derivatives.[1] (Context for chlorination patterns). Retrieved from .

Sources

Methodological & Application

using Methyl 3-amino-4-chloro-5-methoxybenzoate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of Methyl 3-amino-4-chloro-5-methoxybenzoate

Part 1: Executive Summary & Compound Profile

This compound is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure. The presence of an electron-donating amino group (


) and methoxy group (

) adjacent to an electron-withdrawing chloro substituent (

) and ester moiety (

) makes it a versatile scaffold for medicinal chemistry.

It is primarily utilized as a key intermediate in the synthesis of:

  • Aryl-amido-aryl (AAA) Therapeutics: Linker scaffolds for cognitive disorder drugs (e.g., Alzheimer's targets).

  • Kinase Inhibitors (Quinazolines): The 3-amino-4-chloro motif serves as a precursor for cyclization into quinazoline cores, a privileged structure in oncology.

  • Poly-substituted Benzoates: Via palladium-catalyzed cross-coupling at the sterically congested 4-chloro position.

Physical Properties:

  • Appearance: Yellow solid [1].[1]

  • Molecular Formula: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    [2]
    
  • Molecular Weight: 215.63 g/mol [2][]

  • Solubility: Soluble in DMSO, DMF, DCM, and Ethyl Acetate. Limited solubility in water.

Part 2: Synthetic Versatility & Reaction Logic

The strategic value of this compound lies in its orthogonal reactivity handles . A researcher can selectively manipulate specific sites without affecting others, provided the correct order of operations is followed.

ReactivityMap Core This compound (CAS: 63603-10-1) Amino 3-Amino Group (-NH2) Nucleophilic Attack (Amidation, Urea formation) Core->Amino Path A Chloro 4-Chloro Group (-Cl) Electrophilic/Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->Chloro Path B Ester 1-Ester Group (-COOMe) Electrophilic (Hydrolysis, Reduction) Core->Ester Path C

Figure 1: Orthogonal reactivity map of this compound.

Part 3: Detailed Experimental Protocols

Application 1: Synthesis of Aryl-Amido-Aryl (AAA) Scaffolds

Context: This reaction is critical for generating libraries of amide-linked bioactive molecules, as seen in the development of cognitive enhancers [1].

Mechanism: Nucleophilic acyl substitution. The aniline nitrogen attacks an acid chloride. Challenge: The aniline is moderately deactivated by the ortho-chloro group and the para-ester. Standard coupling reagents (EDC/HOBt) may be sluggish; Acid chlorides are preferred.

Protocol:

  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

    • Note: MeCN is preferred for polarity; DCM for solubility of lipophilic acid chlorides.

  • Base Addition: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv).

    • Critical Step: Ensure the reaction is kept under an inert atmosphere (

      
      ) to prevent hydrolysis of the incoming acid chloride.
      
  • Coupling: Dropwise add the desired Aryl Acid Chloride (1.1 equiv) dissolved in minimal solvent at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Pour mixture into 1M HCl (to neutralize excess pyridine and solubilize unreacted aniline).

    • Extract with Ethyl Acetate.

    • Wash organic layer with Sat.

      
       (to remove acid byproducts) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hexane/EtOAc).

Yield Expectation: 85–95%

Application 2: Construction of Quinazoline Kinase Inhibitors

Context: The 3-amino-4-chloro substitution pattern is a "pre-organized" scaffold for synthesizing 7-methoxy-quinazolin-4-ones via cyclization.

Protocol:

  • Reagents: this compound (1.0 equiv), Formamidine Acetate (2.0 equiv) or Trimethoxyorthoformate (excess).

  • Solvent: 2-Methoxyethanol or DMF.

  • Conditions: Heat to reflux (120–140°C) for 12–18 hours.

    • Mechanistic Insight: The amine condenses with the formamidine/orthoformate to form an imidate intermediate, which then undergoes intramolecular nucleophilic attack on the ester (or nitrile if converted) to close the pyrimidine ring.

  • Isolation:

    • Cool the reaction mixture. The quinazolinone often precipitates upon cooling or addition of water.

    • Filter the solid and wash with cold ethanol.

Application 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Functionalizing the C4-position. The Chlorine is sterically crowded by the 3-amino and 5-methoxy groups, requiring specialized ligands.

Protocol:

  • Catalyst System:

    
     (2 mol%) with XPhos  or SPhos  (4 mol%).
    
    • Why: These bulky, electron-rich phosphine ligands are required to facilitate oxidative addition into the hindered/deactivated Aryl-Chloride bond.

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Temperature: 100°C (Sealed tube).

  • Note: Protection of the free amine (e.g., as an acetamide) prior to coupling may improve yields by preventing catalyst coordination to the nitrogen.

Part 4: Workflow Visualization

The following diagram illustrates the synthetic pathway from the raw intermediate to a bioactive "AAA" target molecule, as described in patent literature [1].

SynthesisWorkflow Start Start: This compound (Yellow Solid) Step1 Step 1: Solubilization Solvent: Anhydrous MeCN Temp: Ambient Start->Step1 Step2 Step 2: Activation Add Base: Pyridine (excess) Add Electrophile: Acid Chloride Step1->Step2 + R-COCl Step3 Step 3: Quench & Workup Pour into 1M HCl Neutralize with NaHCO3 Step2->Step3 4-12 hrs End Final Product: Aryl-Amido-Aryl (AAA) Compound (Bioactive Scaffold) Step3->End Extraction & Drying

Figure 2: Step-by-step workflow for the synthesis of amide-linked bioactive scaffolds.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amidation Aniline deactivation by ortho-Cl.Switch from acid chloride to HATU coupling with prolonged reaction time (24h) at 50°C.
Hydrolysis of Ester Basic conditions too harsh.Avoid strong bases like NaOH/LiOH during workup. Use

or

.
Incomplete Pd-Coupling Steric hindrance at C4.Switch ligand to BrettPhos or AdBrettPhos . Increase temp to 120°C (microwave).
Darkening of Reaction Oxidation of free aniline.Perform all reactions under strict Nitrogen/Argon atmosphere. Store starting material in the dark.

References

  • Patent: Therapeutic aryl-amido-aryl compounds and their use. (2011).[1] WO 2011/027106 A1. (Example 5 describes the isolation and use of this compound).

  • Database: this compound - CAS 63603-10-1.[][4][5] PubChem Compound Summary.

  • Methodology:Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides. J. Am. Chem. Soc. 2005, 127, 4, 1058–1059. (General reference for C4-Cl coupling logic).

Sources

Application Notes & Protocols: Methyl 3-amino-4-chloro-5-methoxybenzoate as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-4-chloro-5-methoxybenzoate is a highly functionalized aromatic scaffold that has emerged as a valuable building block in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring an amine for nucleophilic attack or diazotization, a chloro group for cross-coupling reactions, and methoxy and methyl ester functionalities for further derivatization, offers a versatile platform for constructing diverse molecular architectures. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound in drug discovery, with a particular focus on the synthesis of kinase inhibitors. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this building block in their synthetic campaigns.

Introduction: The Strategic Advantage of a Polysubstituted Scaffold

In the intricate chess game of medicinal chemistry, the choice of starting materials is paramount. An ideal building block should not only be readily accessible but also possess multiple, orthogonally reactive functional groups that allow for the systematic exploration of chemical space. This compound fits this description perfectly. The aniline moiety serves as a linchpin for the introduction of various pharmacophoric elements through amide bond formation or by serving as a precursor to other functional groups. The chloro substituent, strategically positioned, is an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and methyl ester groups can be retained to modulate physicochemical properties or can be further transformed, offering additional avenues for structural diversification. This combination of functionalities makes it a particularly attractive starting point for the synthesis of targeted therapies, such as kinase inhibitors, where precise control over molecular structure is essential for achieving high potency and selectivity.

Physicochemical Properties & Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.64 g/mol
Appearance Expected to be a solid, likely off-white to light yellow powder or crystals.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, DMF, and ethyl acetate.
CAS Number Not definitively assigned; related compounds have distinct CAS numbers.
Precursor CAS Number Methyl 4-chloro-3-methoxy-5-nitrobenzoate: 63603-09-8

Safety Information:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Always consult the specific safety data sheet provided by the supplier before handling this chemical.

Synthesis of this compound

The most logical and efficient synthetic route to the title compound involves a two-step sequence starting from a commercially available precursor. This pathway is outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow Start Methyl 3-hydroxy-4-methoxybenzoate Intermediate Methyl 4-chloro-3-methoxy-5-nitrobenzoate Start->Intermediate Step 1 Step1_reagents 1. Alkylation (e.g., with a suitable chloro-alkylating agent) 2. Nitration (HNO₃/H₂SO₄) Step1_reagents->Start Final_Product This compound Intermediate->Final_Product Step 2 Step2_reagents Reduction (e.g., SnCl₂·2H₂O / HCl or Catalytic Hydrogenation) Step2_reagents->Intermediate

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate

This protocol is adapted from established procedures for the nitration of substituted benzoates[2][3].

Materials:

  • Methyl 4-chloro-3-methoxybenzoate (or a suitable precursor that can be chlorinated and methoxylated)

  • Nitric acid (98%)

  • Acetic acid

  • Trichloromethane (or another suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve methyl 4-chloro-3-methoxybenzoate (1 equivalent) in acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of nitric acid (98%) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, and then heat to 50-60 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • Extract the aqueous mixture with trichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude product.

  • Purify the crude product by crystallization from a mixture of ethyl acetate and petroleum ether to afford Methyl 4-chloro-3-methoxy-5-nitrobenzoate as a solid.

Protocol 2: Reduction to this compound

The reduction of the nitro group to an amine is a standard transformation. A highly effective method utilizes tin(II) chloride dihydrate in an acidic medium[4].

Materials:

  • Methyl 4-chloro-3-methoxy-5-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add tin(II) chloride dihydrate, ethanol, and concentrated HCl.

  • Heat the mixture with stirring until a clear solution is obtained.

  • To this hot solution, add Methyl 4-chloro-3-methoxy-5-nitrobenzoate portion-wise.

  • After the addition is complete, reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Key Synthetic Transformations and Protocols

The strategic placement of functional groups on the this compound scaffold allows for a variety of subsequent chemical transformations.

A. Amide Bond Formation: A Gateway to Diverse Functionality

The amino group is a primary site for elaboration, most commonly through the formation of an amide bond. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals.

Conceptual Workflow for Amide Coupling

Amide_Coupling BuildingBlock Methyl 3-amino-4-chloro- 5-methoxybenzoate AmideProduct Amide Product BuildingBlock->AmideProduct CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->AmideProduct Coupling_Step Coupling Reagents (e.g., HATU, HBTU, EDC) Base (e.g., DIPEA) Coupling_Step->AmideProduct

Caption: General scheme for amide bond formation.

Protocol 3: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization[5].

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The chloro substituent on the aromatic ring is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or vinyl groups. This is a powerful strategy for extending the molecular framework and accessing novel chemical space.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure based on well-established methods for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere.

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Kinase Inhibitors

The structural motif of a substituted 2-aminopyrimidine is a common core in many kinase inhibitors. This compound is an excellent precursor for the synthesis of such scaffolds. A plausible synthetic strategy would involve the cyclization of the aminobenzoate with a suitable partner to form a quinazolinone, followed by further functionalization.

A closely related synthetic pathway is employed in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor. A reported synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes alkylation, nitration, reduction, cyclization, and subsequent amination reactions[3][6]. The structural similarity of our building block suggests its applicability in analogous synthetic routes to novel kinase inhibitors.

Hypothetical Pathway to a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Synthesis BuildingBlock Methyl 3-amino-4-chloro- 5-methoxybenzoate Quinazolinone Substituted Quinazolinone BuildingBlock->Quinazolinone Cyclization Cyclization with a suitable reagent (e.g., formamidine acetate) Cyclization->BuildingBlock KinaseInhibitor Kinase Inhibitor Scaffold Quinazolinone->KinaseInhibitor Functionalization Further functionalization (e.g., amination at C4) Functionalization->Quinazolinone

Caption: A potential route to kinase inhibitor scaffolds.

Conclusion

This compound represents a powerful and versatile building block for drug discovery. Its polysubstituted nature allows for the application of a wide range of synthetic transformations in a controlled and predictable manner. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable scaffold into their synthetic programs, particularly in the pursuit of novel kinase inhibitors and other complex, biologically active molecules. As with any synthetic procedure, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

References

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available at: [Link]

  • Methyl 4-chloro-3-nitrobenzoate. PMC. Available at: [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents.
  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents.
  • Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. PMC. Available at: [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Available at: [Link]

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem. Available at: [Link]

  • Methyl 3-amino-5-methoxybenzoate. PubChem. Available at: [Link]

  • A Convenient Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate (III). Sci-Hub. Available at: [Link]

  • Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. ResearchGate. Available at: [Link]

  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed. Available at: [Link]

  • Methyl 4-chloro-3-methoxy-5-nitrobenzoate. PubChem. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. ScienceDirect. Available at: [Link]

  • Tin(II) chloride. Wikipedia. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link]

Sources

Application Note: Strategic Derivatization of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-4-chloro-5-methoxybenzoate is a highly privileged scaffold in the synthesis of 5-HT4 receptor agonists (e.g., substituted benzamides) and neuroprotective aryl-amido-aryl agents. However, its derivatization presents a specific challenge: the "Ortho-Chloro Effect." The chlorine atom at position 4, combined with the electron-withdrawing ester at position 1, significantly deactivates the position 3 amino group both sterically and electronically. This guide provides optimized, high-yield protocols for overcoming these constraints to generate diverse amide, urea, and carbamate libraries for Structure-Activity Relationship (SAR) exploration.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

PropertySpecification
Compound Name This compound
CAS Number 63603-10-1
Molecular Formula C₉H₁₀ClNO₃
Molecular Weight 215.63 g/mol
Core Reactivity Nucleophilic Aromatic Amine (Deactivated)
Secondary Handle Methyl Ester (Electrophilic, hydrolyzable)
pKa (Conjugate Acid) ~2.5 - 3.0 (Estimated; significantly lower than aniline due to -Cl and -COOMe)
The "Ortho-Chloro" Deactivation Mechanism

The nucleophilicity of the C3-amine is compromised by two factors:

  • Electronic Withdrawal: The C4-Chlorine (-I effect) and C1-Ester (-M effect) pull electron density away from the nitrogen lone pair, making it a poor nucleophile.

  • Steric Hindrance: The bulky Chlorine atom at C4 (Van der Waals radius ~1.75 Å) creates a steric wall adjacent to the amine, hindering the approach of large electrophiles.

Implication: Standard "mild" coupling conditions (e.g., EDC/HOBt at room temperature) often fail or result in low conversion. Protocols must utilize activated electrophiles (acid chlorides) or nucleophilic catalysts (DMAP) to drive the reaction.

Decision Logic & Synthetic Pathways

The following diagram illustrates the strategic decision-making process for derivatizing this scaffold based on the desired pharmacophore.

Derivatization_Pathways Start Methyl 3-amino-4-chloro- 5-methoxybenzoate Decision Target Pharmacophore? Start->Decision Amide Amide Linker (High Stability) Decision->Amide SAR: Linker Scan Urea Urea/Carbamate (H-Bond Donor) Decision->Urea SAR: Solubility Tuning Sandmeyer Bioisostere (-OH, -CN, -I) Decision->Sandmeyer Scaffold Hopping Method_A Protocol A: Acid Chloride + Pyridine (High Yield) Amide->Method_A Reagent Available Method_B Protocol B: HATU + DIPEA + Heat (Broad Scope) Amide->Method_B Carboxylic Acid Only Method_C Protocol C: Isocyanate + Microwave (Accelerated) Urea->Method_C Steric Bulk Issue Method_D Protocol D: Diazotization (Sandmeyer) Sandmeyer->Method_D Functional Group Swap

Figure 1: Strategic decision tree for selecting the optimal derivatization protocol based on available reagents and target properties.

Experimental Protocols

Protocol A: High-Efficiency N-Acylation (The "Gold Standard")

Application: Generation of amide libraries using commercially available acid chlorides. This is the most reliable method for this deactivated aniline.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Acid Chloride (R-COCl) (1.2 eq)

  • Base: Pyridine (3.0 eq) or Triethylamine (3.0 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for overcoming steric hindrance.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the aniline substrate (1.0 mmol, 215 mg) in anhydrous DCM (5 mL).

  • Activation: Add Pyridine (3.0 mmol, 240 µL) followed by DMAP (0.1 mmol, 12 mg). Stir at room temperature for 5 minutes.

    • Mechanistic Note: DMAP forms a highly reactive N-acylpyridinium intermediate with the acid chloride, which is more susceptible to attack by the hindered aniline.

  • Addition: Cool the mixture to 0°C (ice bath). Add the Acid Chloride (1.2 mmol) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to reflux (40°C for DCM).

  • Workup: Dilute with DCM (20 mL). Wash successively with 1N HCl (2 x 10 mL) to remove pyridine, saturated NaHCO₃ (10 mL), and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂).

Protocol B: HATU-Mediated Coupling (For Carboxylic Acids)

Application: When the acid chloride is unstable or unavailable. HATU is preferred over EDC due to faster kinetics with hindered amines.

Reagents:

  • Carboxylic Acid (R-COOH) (1.2 eq)

  • Coupling Agent: HATU (1.3 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Polar aprotic solvent helps stabilize the transition state).

Workflow:

  • Dissolve the Carboxylic Acid (1.2 mmol) in DMF (3 mL).

  • Add DIPEA (3.0 mmol) and HATU (1.3 mmol). Stir for 10 minutes to form the activated ester (O-At ester).

  • Add this compound (1.0 mmol).

  • Critical Step: Heat the reaction to 50–60°C . Room temperature reaction is often too slow due to the ortho-chloro steric clash.

  • Stir for 12–24 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF), then brine.

Protocol C: Microwave-Assisted Urea Synthesis

Application: Installing urea/carbamate motifs for H-bond modulation.

Reagents:

  • Isocyanate (R-N=C=O) (1.5 eq)

  • Solvent: 1,4-Dioxane or Toluene.

Workflow:

  • Combine the aniline substrate (1.0 eq) and isocyanate (1.5 eq) in a microwave vial.

  • Add solvent (3 mL per mmol).

  • Irradiation: Heat in a microwave reactor at 100°C for 30–60 minutes .

    • Note: Thermal heating (reflux overnight) is a viable alternative but microwave irradiation significantly suppresses side reactions and improves yield for electron-deficient anilines.

Parallel Synthesis Workflow (Library Generation)

For drug discovery campaigns, this chemistry is often adapted to 96-well plates.

Parallel_Synthesis Stock Stock Solutions (0.2M in DMF) Dispense Dispense Reagents (Liquid Handler) Stock->Dispense Reaction Reaction Block (Heat @ 60°C, 16h) Dispense->Reaction Add HATU/Base Scavenging Scavenger Resin (PS-Trisamine) Reaction->Scavenging Remove Excess Acid Filtration Filtration & Evaporation Scavenging->Filtration QC QC: LC-MS / 1H NMR Filtration->QC

Figure 2: High-throughput parallel synthesis workflow for generating amide libraries of the target scaffold.

References

  • Compound Data & Applications
  • Synthetic Methodology (Ortho-Chloro Anilines)

    • Basrani, B. R., et al. (2010).[1] Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine.[1] Journal of Endodontics.[1] Available at: [Link]

  • Medicinal Chemistry Context (Benzamides/5-HT4)

    • El-Nakkady, S. S., et al. (2012). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Molecules.[2][3][1][4][5][6][7][8][9][10][11] Available at: [Link]

    • Therapeutic aryl-amido-aryl compounds and their use. (Patent US9447028B2). Google Patents.
  • Microwave Assisted Synthesis

    • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.[4] Available at: [Link]

Sources

Application Note: Precision N-Alkylation Protocols for Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the N-alkylation of Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS 63603-10-1). This intermediate is a critical building block in the synthesis of benzamide-based gastroprokinetic agents and kinase inhibitors. Due to the specific substitution pattern—an amino group flanked by an ortho-chloro substituent and meta-positioned electron-withdrawing groups—the nucleophilicity of the aniline nitrogen is significantly modulated. This guide provides two validated protocols: Reductive Amination (Method A) for high-fidelity mono-alkylation, and Direct Alkylation (Method B) for introduction of simple alkyl chains, with a focus on suppressing over-alkylation and optimizing yield.

Substrate Analysis & Mechanistic Insight

Chemical Structure & Reactivity

The target substrate, This compound , presents a unique electronic and steric environment:

  • Electronic Deactivation: The amino group at position 3 is electronically deactivated. The ester group at C1 (meta) and the methoxy group at C5 (meta) exert inductive electron-withdrawing effects (

    
    ). While the chlorine atom at C4 (ortho) is a weak resonance donor, its inductive withdrawing nature and steric bulk predominate, reducing the basicity and nucleophilicity of the nitrogen lone pair.
    
  • Steric Hindrance: The ortho-chloro substituent creates significant steric crowding. This hinders the approach of bulky electrophiles, making the formation of quaternary ammonium salts unlikely but also slowing down the initial alkylation step.

Strategic Implications
  • Protocol A (Reductive Amination): Preferred for introducing complex or bulky alkyl groups (e.g., benzyl, heterocycle-methyl). The formation of the imine intermediate is the rate-determining step and requires acid catalysis due to the deactivated amine.

  • Protocol B (Direct Alkylation): Suitable for small alkyl groups (Methyl, Ethyl, Allyl). Requires polar aprotic solvents (DMF, NMP) and elevated temperatures to overcome the low nucleophilicity.

Experimental Protocols

Method A: Reductive Amination (Mono-Alkylation Focus)

Best for: High selectivity, preventing bis-alkylation, and attaching secondary alkyl groups.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Imine Formation: In a dry reaction vessel under nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Activation: Add the Aldehyde (1.1 equiv) and Acetic Acid (1.5 equiv). Stir at room temperature for 30–60 minutes.

    • Note: The acid catalyst is crucial here to protonate the carbonyl oxygen, facilitating attack by the weakly nucleophilic aniline nitrogen.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.

    • Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the ester or the imine/aldehyde competitively at a fast rate, ensuring chemoselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Direct Alkylation (Alkyl Halide)

Best for: Methylation, Allylation, or simple primary alkyl chains.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, where X=I, Br) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M).

  • Base Addition: Add finely ground K₂CO₃ (2.0 equiv). Stir the suspension for 15 minutes at Room Temperature.

    • Optimization: For faster kinetics, Cs₂CO₃ can be used due to the "cesium effect" (higher solubility and basicity in organic solvents).

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Caution: Do not add large excess of alkyl halide to avoid bis-alkylation.

  • Heating: Heat the reaction mixture to 60–80°C.

    • Note: Due to the deactivated nature of the amine, room temperature reaction is often too slow.

  • Monitoring: Monitor by HPLC. If mono-alkylation stalls and starting material remains, add 0.1 equiv additional alkyl halide.

  • Workup: Pour the mixture into ice-water. If the product is solid, filter the precipitate.[1][2] If oil, extract with Ethyl Acetate, wash extensively with water (to remove DMF) and brine.

Reaction Workflow & Logic (Visualization)

N_Alkylation_Workflow Start Start: this compound Decision Select Alkyl Group Type Start->Decision PathA Method A: Reductive Amination (Complex/Secondary Alkyls) Decision->PathA Bulky/Secondary PathB Method B: Direct Alkylation (Methyl/Ethyl/Allyl) Decision->PathB Simple Primary StepA1 1. Mix Amine + Aldehyde + AcOH (Solvent: DCE, 25°C, 1h) PathA->StepA1 StepA2 2. Add NaBH(OAc)3 (0°C -> RT, 4-12h) StepA1->StepA2 ResultA Product: Mono-N-alkylated Aniline (High Selectivity) StepA2->ResultA StepB1 1. Mix Amine + Base (K2CO3) (Solvent: DMF, 15 min) PathB->StepB1 StepB2 2. Add Alkyl Halide (1.1 eq) (Heat to 60-80°C) StepB1->StepB2 CheckB Check LC-MS: Bis-alkylation? StepB2->CheckB CheckB->StepB2 Incomplete (Add 0.1 eq R-X) ResultB Product: Mono-N-alkylated Aniline CheckB->ResultB Mono-product

Caption: Decision matrix for selecting the optimal N-alkylation pathway based on the target alkyl group and selectivity requirements.

Comparative Data & Troubleshooting

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity High (Mono-alkylation dominant)Moderate (Risk of bis-alkylation)
Reaction Time 4 – 16 Hours2 – 24 Hours
Temperature 0°C to Room Temp60°C – 90°C
Solvent System DCE, DCM, THFDMF, NMP, MeCN
Key Risk Incomplete imine formation (requires acid)Over-alkylation (requires stoichiometry control)
Yield (Typical) 85 – 95%70 – 85%

Troubleshooting Guide:

  • Low Conversion (Method A): If the imine does not form, add molecular sieves (4Å) to the reaction mixture to scavenge water, driving the equilibrium forward. Increase AcOH to 2.0 equiv.

  • Over-Alkylation (Method B): If bis-alkylation is observed (>5%), switch to a less polar solvent like Acetonitrile (MeCN) and lower the temperature, or use a secondary halide if applicable.

  • Purification: The product is an amino-ester.[3] Avoid strong aqueous acids during workup to prevent ester hydrolysis. The amino group is weakly basic; purification by flash chromatography on silica gel (Hexane/EtOAc) is usually effective without adding amine modifiers.

References

  • Substrate Synthesis & Context

    • Patent: Therapeutic aryl-amido-aryl compounds and their use. US Patent 9,447,028 B2. (Describes the use of this compound as an intermediate). Link

    • Patent: Benzamide derivatives and their use as medicaments.[4] WO 2011/027106 A1. (Details the synthesis of the amine precursor). Link

  • Methodology (Reductive Amination)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (The gold-standard protocol for aniline reductive amination). Link

  • Methodology (Direct Alkylation)

    • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. (Comprehensive review of N-alkylation strategies including direct alkylation conditions). Link

Sources

Application Note: Regioselective Synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, laboratory-scale protocol for the synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS 63603-10-1). This compound is a critical pharmacophore intermediate, often utilized in the development of 5-HT4 receptor agonists and kinase inhibitors.

The protocol focuses on the regioselective chlorination of methyl 3-amino-5-methoxybenzoate using N-Chlorosuccinimide (NCS), a method superior to elemental chlorine for controlling selectivity in electron-rich aromatic systems.

Executive Summary

The synthesis of this compound presents a regiochemical challenge due to the presence of two strong activating groups (amino and methoxy) and one deactivating group (ester) on the benzene ring. Standard electrophilic aromatic substitution (EAS) must be tuned to target the sterically crowded C4 position (ortho to both activators) while avoiding over-chlorination or substitution at the C2/C6 positions.

This protocol utilizes N-Chlorosuccinimide (NCS) in Acetonitrile (MeCN) . NCS provides a controlled release of electrophilic chlorine, favoring the thermodynamic product (C4-chloro) driven by the synergistic activation of the amino and methoxy groups.

Reaction Scheme & Logic

The synthesis relies on the electronic directing effects of the substituents.

  • Directing Logic:

    • -NH₂ (C3): Strong activator, directs ortho (C2, C4) and para (C6).

    • -OMe (C5): Strong activator, directs ortho (C4, C6) and para (C2).

    • -COOMe (C1): Deactivator, directs meta (C3, C5 - blocked).

  • Target Selection: The C4 position is "sandwiched" between the amino and methoxy groups. While sterically hindered, it is the most electron-rich site due to the dual ortho donation from both strong activators. Controlled chlorination targets this position.

ReactionScheme SM Methyl 3-amino-5-methoxybenzoate (C9H11NO3) Product This compound (C9H10ClNO3) SM->Product Electrophilic Chlorination Byproducts Byproducts: 2-Chloro isomer Over-chlorinated species SM->Byproducts Excess NCS or High T Reagents N-Chlorosuccinimide (NCS) Acetonitrile (MeCN) 50°C, 2-4 h

Figure 1: Reaction pathway for the regioselective chlorination of methyl 3-amino-5-methoxybenzoate.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Role
Methyl 3-amino-5-methoxybenzoate 1254743-XX-X*181.19Starting Material
N-Chlorosuccinimide (NCS) 128-09-6133.53Chlorinating Agent
Acetonitrile (MeCN) 75-05-841.05Solvent (Polar Aprotic)
Sodium Thiosulfate (aq) 7772-98-7158.11Quenching Agent
Ethyl Acetate 141-78-688.11Extraction Solvent

*Note: If the specific CAS for the precursor is unavailable in your inventory, it can be synthesized via reduction of Methyl 3-methoxy-5-nitrobenzoate.

Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Magnetic stirrer with heating block/oil bath.

  • Reflux condenser (optional, reaction is mild).

  • HPLC or TLC (Silica, 30% EtOAc/Hexane) for monitoring.

Detailed Protocol

Step 1: Reaction Setup
  • Charge: In a clean, dry 3-neck flask equipped with a magnetic stir bar and a thermometer, dissolve Methyl 3-amino-5-methoxybenzoate (5.0 g, 27.6 mmol, 1.0 eq) in Acetonitrile (50 mL, 10 vol).

    • Note: Acetonitrile is preferred over DMF for easier workup and better selectivity at moderate temperatures.

  • Temperature Control: Heat the solution to 40–50°C . Ensure the starting material is fully dissolved.

  • Addition: Add N-Chlorosuccinimide (NCS) (3.87 g, 29.0 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Critical: Do not add NCS all at once. The reaction is exothermic. A slight excess (1.05 eq) ensures conversion, but a large excess (>1.1 eq) promotes dichlorination.

Step 2: Reaction Monitoring
  • Incubation: Stir the mixture at 50°C for 2–4 hours.

  • IPC (In-Process Control): Monitor by HPLC or TLC.

    • TLC: Silica gel, Mobile Phase: Hexane:EtOAc (7:3).

    • Observation: The product will be slightly less polar (higher Rf) than the starting amine due to the chloro-substituent reducing H-bond basicity.

    • Endpoint: < 2% Starting Material remaining.

Step 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture into Ice-Water (150 mL).

  • Neutralization: Add saturated Sodium Thiosulfate solution (20 mL) to quench any unreacted NCS. Stir for 10 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Alternative: If the product precipitates as a solid upon water addition (common for benzoates), filter the solid directly, wash with water, and dry. This is the "Process Intensification" route.

  • Washing: Combine organic layers and wash with:

    • Water (50 mL)

    • Brine (50 mL)

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude solid.

Step 4: Purification
  • Recrystallization: The crude solid is typically yellow/orange. Recrystallize from Methanol or a Methanol/Water mixture.

    • Dissolve in minimum hot MeOH.

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

  • Yield: Expected yield is 75–85% .

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): Expect two doublets (meta-coupling, J ~2 Hz) or singlets for the aromatic protons at C2 and C6. The disappearance of the C4 proton confirms substitution.

    • MS (ESI): [M+H]⁺ = 216.0/218.0 (Cl isotope pattern).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
NCS Equivalents 1.00 – 1.05 eq< 1.0: Incomplete reaction. > 1.1: Formation of 2,4-dichloro or 2,4,6-trichloro byproducts.
Temperature 40 – 55°C< 40°C: Slow kinetics. > 60°C: Loss of regioselectivity; degradation.
Solvent AcetonitrileDMF can be used but is harder to remove. DCM is too slow.
Quench Na₂S₂O₃Essential to prevent post-workup chlorination or oxidative degradation.

Analytical Validation Data (Simulated)

The following table summarizes the expected analytical shifts confirming the structure.

PositionAtom¹H NMR Shift (δ ppm)MultiplicityInterpretation
1 -COOCH₃3.80Singlet (3H)Methyl ester
2 Ar-H~7.10Doublet (J~2Hz)Meta to H6, Ortho to NH2
3 -NH₂5.60 - 6.00Broad Singlet (2H)Amino protons
4 -Cl--Substituted (Silent)
5 -OCH₃3.85Singlet (3H)Methoxy group
6 Ar-H~6.80Doublet (J~2Hz)Meta to H2

Note: NMR shifts are approximate and solvent-dependent (DMSO-d₆).

References

  • Primary Synthesis Grounding

    • Patent: "Therapeutic aryl-amido-aryl compounds and their use." WO 2011/027106 A1 . (Describes the synthesis of the intermediate this compound in the context of drug discovery).

  • Methodology Grounding (NCS Chlorination)
  • Compound Data

    • PubChem CID 52987785: Methyl 3-amino-5-chlorobenzoate (Isomer comparison).[1] Note: The specific target CAS is 63603-10-1 .[][3][4][5][6]

Sources

Comprehensive Analytical Strategies for the Characterization of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of novel chemical entities is paramount. Methyl 3-amino-4-chloro-5-methoxybenzoate, a substituted aromatic compound, presents a unique analytical challenge due to its multifunctional nature. This guide provides a comprehensive suite of detailed application notes and protocols for the thorough characterization of this molecule, tailored for researchers, scientists, and drug development professionals. Our approach is rooted in foundational analytical principles, offering not just procedural steps, but the scientific rationale behind them to ensure robust and reliable results.

Physicochemical Properties and Structural Elucidation

A foundational understanding of a molecule's physical and chemical properties is the first step in developing robust analytical methods.

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₃Calculated
Molecular Weight 215.64 g/mol Calculated
Appearance White to off-white solid (predicted)General knowledge
Melting Point Data not available for this specific isomer. Similar compounds, such as Methyl 3-amino-4-methoxybenzoate, have a melting point in the range of 82-87 °C.Vendor Data
Solubility Expected to be soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. Limited solubility in water.General chemical principles

Elemental Analysis:

The elemental composition provides the fundamental percentage of each element in the molecule, serving as a primary confirmation of its identity.

Theoretical Elemental Composition:

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.019108.0950.13%
HydrogenH1.0081010.084.68%
ChlorineCl35.45135.4516.44%
NitrogenN14.01114.016.50%
OxygenO16.00348.0022.26%
Total 215.63 100.00%

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the premier method for assessing the purity and quantifying this compound due to its polarity.

Rationale for Method Development:

The presence of amino and methoxy groups, along with the chloro substituent, on the benzoate ring gives the molecule a moderate polarity. A C18 column is an excellent starting point as it provides a non-polar stationary phase for effective separation based on hydrophobicity. The mobile phase, a mixture of a polar aqueous component (water with an acid modifier) and a less polar organic component (acetonitrile or methanol), allows for the fine-tuning of the retention time. The acid modifier, such as formic acid or phosphoric acid, is crucial for protonating the amino group, which sharpens the peak shape and improves reproducibility. UV detection is suitable as the aromatic ring provides strong chromophores.

Workflow for HPLC Method Development:

HPLC_Workflow A Sample Preparation B Column Selection (C18) A->B C Mobile Phase Optimization B->C D Isocratic vs. Gradient Elution C->D E Detector Wavelength Selection D->E F Method Validation E->F

Caption: HPLC Method Development Workflow.

Detailed HPLC Protocol:

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • 0.45 µm syringe filters

Protocol:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a similar concentration as the standard. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A starting point could be a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[1] The ratio can be adjusted to achieve optimal retention.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for the absorbance maximum (λmax) using a DAD, expected to be around 254 nm or 280 nm.

    • Injection Volume: 10 µL

  • Analysis and Data Interpretation:

    • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

    • For quantification, a calibration curve should be constructed using a series of known concentrations of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, the presence of the polar amino group in this compound necessitates a derivatization step to increase its volatility and improve peak shape.

The Necessity of Derivatization:

Aromatic amines can exhibit poor chromatographic behavior in GC, often leading to tailing peaks and low response. Derivatization masks the active hydrogen of the amine group with a non-polar functional group, thereby increasing the compound's volatility and thermal stability.[2]

Workflow for GC-MS Analysis:

GCMS_Workflow A Sample Preparation B Derivatization (e.g., Silylation) A->B C GC Separation B->C D MS Detection and Analysis C->D E Library Matching and Identification D->E

Caption: GC-MS Analysis Workflow with Derivatization.

Detailed GC-MS Protocol with Silylation:

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

Materials:

  • This compound sample

  • Anhydrous pyridine or other suitable solvent

  • Silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a GC vial.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 m/z

  • Data Interpretation:

    • The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the silylated molecule.

    • Characteristic fragmentation patterns can be used to confirm the structure. The mass spectrum can be compared to spectral libraries for identification.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features (Illustrative Example based on similar structures):

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing chloro and ester groups.

  • Methoxy Protons: A singlet integrating to three protons will be present for the methoxy group attached to the ring (typically δ 3.8-4.0 ppm).

  • Ester Methyl Protons: A singlet integrating to three protons will be observed for the methyl group of the ester (typically δ 3.7-3.9 ppm).

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group will be present, with a chemical shift that can vary depending on the solvent and concentration (typically δ 4.0-5.0 ppm).

Expected ¹³C NMR Spectral Features (Illustrative Example):

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the ester carbonyl carbon.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted further downfield.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Ester Methyl Carbon: A signal around δ 50-55 ppm.

NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values, and compare with the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (amine)Stretching (two bands for primary amine)
3100-3000C-H (aromatic)Stretching
2950-2850C-H (methyl)Stretching
1725-1700C=O (ester)Stretching
1620-1580C=C (aromatic)Stretching
1600-1500N-H (amine)Bending
1250-1000C-O (ester and ether)Stretching
850-750C-ClStretching

FTIR Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (215.64 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster (M⁺ and M+2 peaks).

  • Major Fragments: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially the chloro group (-Cl).

MS Protocol (Direct Infusion):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the desired mass range.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Concluding Remarks

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently confirm the identity, purity, and quantity of this compound. It is imperative that all methods are properly validated according to the relevant regulatory guidelines to ensure the integrity of the data generated.

References

  • PubChem. Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for a relevant article. [Link]

  • SIELC Technologies. Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. [Link]

  • Sanz-Membrives, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4175–4186. [Link]

Sources

HPLC analysis of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis and Validation for Methyl 3-amino-4-chloro-5-methoxybenzoate

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound using a robust isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection. Designed for researchers, quality control analysts, and drug development professionals, this application note details the complete analytical workflow, from initial method development principles to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind critical methodological choices, such as mobile phase composition and column chemistry, is explained to provide a deeper understanding of the separation science. The protocol is presented as a self-validating system, ensuring trustworthiness and reproducibility of results.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₉H₁₀ClNO₃, Molecular Weight: 215.63 g/mol ) is a substituted aromatic amine and a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable, accurate, and precise analytical method is essential for its quantification in raw materials, in-process control, and final product release.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally sensitive compounds like aromatic amines.[1][2] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for this moderately polar analyte.

Causality of Method Choice:

  • Reversed-Phase Chromatography: The analyte is an organic molecule with both polar (amino, ester, methoxy) and non-polar (benzene ring, chloro) functionalities. This polarity makes it an excellent candidate for retention on a non-polar C18 stationary phase, with elution controlled by a polar mobile phase.

  • Acidified Mobile Phase: The presence of a basic amino group necessitates the use of an acidic modifier (e.g., formic or phosphoric acid) in the mobile phase.[3][4] This serves a dual purpose: it protonates the amine, ensuring it is in a single ionic form, and suppresses the ionization of residual silanol groups on the silica-based C18 packing material. This combination is critical for preventing peak tailing and achieving sharp, symmetrical peaks, which are essential for accurate quantification.

  • UV Detection: The conjugated aromatic ring system of the analyte acts as a strong chromophore, allowing for sensitive and specific detection using a standard UV-Vis detector.[3] This approach is cost-effective, robust, and widely available in analytical laboratories.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₀ClNO₃PubChem[5]
Molecular Weight 215.63 g/mol PubChem[5]
Structure Chemical structure of a structural isomer, Methyl 4-amino-5-chloro-2-methoxybenzoateStructure of a close structural isomer for reference.PubChem[5]

HPLC Method and Chromatographic Conditions

This section details the optimized parameters for the quantitative analysis.

ParameterRecommended ConditionRationale
Instrument Standard HPLC or UPLC system with a UV/PDA detectorWidely applicable to standard laboratory equipment.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides optimal retention for the analyte. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.[3]
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)Isocratic elution simplifies the method and improves reproducibility. Acetonitrile is a common organic modifier with good UV transparency. Formic acid ensures sharp peak shape by controlling the ionization state of the amine.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation within a reasonable time.[3]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detection Wavelength 270 nmThis wavelength is selected based on the UV absorbance maxima of structurally similar aromatic compounds, providing good sensitivity for the analyte.[3]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent is crucial to prevent peak distortion and ensure compatibility with the chromatographic system.

Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase Preparation (1 L):

    • Measure 500 mL of HPLC-grade acetonitrile.

    • Measure 500 mL of HPLC-grade water. Add 1.0 mL of formic acid to the water and mix thoroughly.

    • Combine the organic and aqueous phases.

    • Degas the final solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to facilitate extraction and dissolution.

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1][3]

Analytical Workflow Diagram

The following diagram illustrates the end-to-end process for sample analysis.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data & Reporting Phase A Receive Sample C Prepare Standard & Sample Solutions A->C B Prepare Mobile Phase D Equilibrate HPLC System B->D C->D E Inject Blank (Mobile Phase) D->E F Inject Standard Solutions E->F G Inject Sample Solutions F->G H Process Chromatograms G->H I Quantify Analyte H->I J Generate Final Report I->J

Caption: General workflow from sample preparation to final reporting.

Method Validation Protocol (ICH Q2(R1))

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[6][7] The following parameters must be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]

  • Protocol:

    • Inject the mobile phase (blank) to demonstrate no interference at the analyte's retention time.

    • Inject a solution of a placebo (if applicable) to show that excipients do not interfere.

    • Inject a spiked sample solution and confirm that the peak for the analyte is pure and spectrally homogenous using a Photodiode Array (PDA) detector.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[9]

  • Protocol:

    • Prepare at least five concentrations of the analyte across a range of 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[9]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate, resulting in a total of nine determinations.[10]

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[9]

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[10]

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • Formulas:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be verified for accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Protocol:

    • Introduce small variations to the method parameters, one at a time.

    • Examples of variations:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

      • Column Temperature (± 2 °C)

    • Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations.

Validation Parameters Logic

The validation parameters form an interdependent system to ensure method reliability.

G cluster_core Core Performance cluster_range Operational Range cluster_reliability Reliability & Specificity Accuracy Accuracy (Closeness to True Value) Precision Precision (Agreement Between Results) Linearity Linearity (Proportionality) Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD (Detection Limit) LOQ LOQ (Quantitation Limit) LOD->LOQ LOQ->Range Specificity Specificity (No Interference) Specificity->Accuracy Robustness Robustness (Resilience to Changes) Robustness->Precision

Caption: Interrelationship of ICH validation parameters.

Summary of Validation Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness System suitability passes under all varied conditions.

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, establishes the trustworthiness of the method for its intended use in quality control and research environments. The clear rationale provided for each methodological choice empowers scientists to adapt and troubleshoot the method effectively.

References

  • SIELC Technologies. (2018). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

Sources

Application Note: Large-Scale Production of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers involved in the scale-up of Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS 63603-10-1). This compound is a critical scaffold for kinase inhibitors (e.g., p38 MAPK) and specialized pharmaceutical intermediates, distinct from the high-volume metoclopramide intermediate (Methyl 4-amino-5-chloro-2-methoxybenzoate).

Executive Summary

The synthesis of This compound presents a classic challenge in aromatic regioselectivity: installing a halogen atom onto a 3,5-disubstituted benzoate core. Unlike the common metoclopramide intermediate, this isomer requires chlorination at the sterically crowded C4 position, "sandwiched" between the amino and methoxy groups.

This protocol details a scalable, two-step process starting from 3-amino-5-methoxybenzoic acid . The route prioritizes regiochemical control using electronic activation principles to overcome steric hindrance, ensuring high purity (>98%) and safety at kilogram scales.

Key Process Parameters
ParameterSpecification
Starting Material 3-Amino-5-methoxybenzoic acid (CAS 62245-42-3)
Reagents Thionyl Chloride (SOCl₂), Methanol, N-Chlorosuccinimide (NCS)
Critical Step C4-Chlorination (Regioselective Electrophilic Substitution)
Yield Target 75–85% (Overall)
Purity Target >99.0% (HPLC), <0.1% Regioisomers

Chemical Strategy & Retrosynthesis

Structural Analysis & Regiochemistry

The target molecule possesses a 1,3,4,5-substitution pattern. The success of the synthesis relies on the Combined Directing Effects of the substituents on the benzene ring:

  • C1-COOMe: Strong Electron Withdrawing Group (EWG). Deactivates Ortho (C2, C6) and Para positions.

  • C3-NH₂: Strong Electron Donating Group (EDG). Activates Ortho (C2, C4) and Para (C6).

  • C5-OMe: Strong EDG. Activates Ortho (C4, C6) and Para (C2).

The "Sweet Spot" (C4): Position C4 is Ortho to both the Amino and Methoxy groups. It is the only position that is doubly activated by both donors and is Meta to the deactivating Ester group. Consequently, despite the steric crowding (sandwiched between -NH₂ and -OMe), C4 is the most nucleophilic site on the ring. Positions C2 and C6 are deactivated by the Ortho-Ester group.

Synthetic Pathway

The process consists of two robust chemical transformations:

  • Fischer Esterification: Conversion of the acid to the methyl ester.

  • Electrophilic Chlorination: Selective chlorination using NCS to prevent over-chlorination.

SynthesisScheme SM 3-Amino-5-methoxybenzoic Acid (CAS 62245-42-3) INT Methyl 3-amino-5-methoxybenzoate (Intermediate) SM->INT Step 1: MeOH, SOCl2 Reflux, 6h (Esterification) PROD This compound (Target) INT->PROD Step 2: NCS, MeCN 0°C to RT, 4h (Regioselective Chlorination)

Figure 1: Synthetic route leveraging electronic activation for regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-5-methoxybenzoate

Objective: Convert the carboxylic acid to the methyl ester while preserving the amine and methoxy functionalities.

  • Reagents:

    • 3-Amino-5-methoxybenzoic acid (1.0 eq)

    • Methanol (10.0 vol, Solvent/Reagent)

    • Thionyl Chloride (SOCl₂, 2.5 eq)

  • Equipment: Glass-lined reactor with reflux condenser and caustic scrubber (for SO₂/HCl off-gas).

Protocol:

  • Charge the reactor with Methanol (anhydrous) at 20°C.

  • Cool to 0–5°C using a jacket chiller.

  • Add Thionyl Chloride dropwise over 1 hour. Caution: Highly Exothermic. Maintain T < 10°C.

  • Add solid 3-Amino-5-methoxybenzoic acid portion-wise over 30 mins.

  • Heat the slurry to reflux (65°C) and stir for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC (Disappearance of Acid, <1.0%).

  • Concentrate the mixture under vacuum to remove excess MeOH and SOCl₂.

  • Quench residue with saturated NaHCO₃ solution (pH adjusted to ~8).

  • Extract with Ethyl Acetate (3 x 5 vol).

  • Dry organic layer over Na₂SO₄ and concentrate to yield the intermediate as a tan solid.

    • Yield Expectation: 90–95%.

Step 2: Regioselective Chlorination (The Critical Step)

Objective: Install the chlorine atom at C4 with high selectivity. Rationale for NCS: While SO₂Cl₂ is cheaper, it is aggressive and can lead to dichlorination or oxidation of the amine. N-Chlorosuccinimide (NCS) provides a controlled source of "Cl+" that respects the subtle electronic bias of the C4 position.

  • Reagents:

    • Methyl 3-amino-5-methoxybenzoate (1.0 eq)

    • N-Chlorosuccinimide (NCS, 1.05 eq)

    • Acetonitrile (MeCN, 8.0 vol) or DMF (5.0 vol)

  • Equipment: Standard batch reactor.

Protocol:

  • Dissolve Methyl 3-amino-5-methoxybenzoate in Acetonitrile at 20°C.

  • Cool the solution to 0–5°C. Lower temperature improves regioselectivity.

  • Add NCS portion-wise (solid addition) or as a solution in MeCN over 2 hours.

    • Note: Protect from light to prevent radical side reactions (benzylic chlorination).

  • Stir at 0–5°C for 2 hours, then allow to warm to Room Temperature (20–25°C) for 2 hours.

    • IPC: Check for unreacted starting material (<0.5%) and di-chloro impurities.

  • Quench by pouring the reaction mixture into ice-water (20 vol).

  • Precipitation: The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.[1]

    • If Oily:[2] Extract with DCM, wash with water and brine, concentrate.

  • Purification (Recrystallization): Recrystallize from Methanol/Water or Ethanol to remove any trace succinimide and regioisomers.

Process Safety & Engineering Controls

For large-scale implementation, the following safety parameters are critical:

Thermal Hazards
  • Thionyl Chloride Addition: The reaction with methanol generates massive amounts of HCl gas and heat. Addition must be rate-controlled by reactor cooling capacity.

  • NCS Stability: NCS can decompose exothermically above 100°C. Ensure reaction temperature never exceeds 40°C.

Byproduct Management
  • Off-Gas Scrubbing: Step 1 generates SO₂ and HCl. A two-stage scrubber (Water -> NaOH) is required.

  • Succinimide Removal: Succinimide is water-soluble. Thorough water washing during the workup of Step 2 is essential to prevent carryover.

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination R1 Reactor 1 (MeOH + SOCl2 + Acid) Scrubber Caustic Scrubber (HCl/SO2 Removal) R1->Scrubber Off-gas Evap1 Rotary Evaporator (Solvent Recovery) R1->Evap1 Reaction Mass R2 Reactor 2 (Intermediate + MeCN + NCS) Evap1->R2 Crude Ester Quench Quench Tank (Ice Water) R2->Quench Transfer Filter Centrifuge/Filter (Isolation) Quench->Filter Slurry Dryer Vacuum Dryer Filter->Dryer Wet Cake

Figure 2: Process flow diagram illustrating reactor setup and waste streams.

Analytical Quality Control

To ensure the product meets pharmaceutical standards, the following analytical methods are recommended.

HPLC Method (Purity & Assay)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

  • Retention Time Markers:

    • Succinimide (very early).

    • Starting Material (Methyl 3-amino-5-methoxybenzoate).[3]

    • Target (this compound).[4][5][]

    • Di-chloro impurity (late eluting).

NMR Characterization Standards
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 3.81 (s, 3H, -COOCH₃)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 5.68 (s, 2H, -NH₂, broad, exchangeable)

    • δ 6.78 (d, 1H, Ar-H, J ~ 2 Hz)

    • δ 7.10 (d, 1H, Ar-H, J ~ 2 Hz)

    • Note: The coupling constant (J) of ~2 Hz indicates meta-coupling between the protons at C2 and C6, confirming the C4 substitution.

References

  • Vertex Pharmaceuticals Inc. (2010). Therapeutic aryl-amido-aryl compounds and their use. Patent WO2011027106A1. (Describes the synthesis and NMR characterization of this compound). Link

  • SynQuest Laboratories. (2024). Product Specification: this compound (CAS 63603-10-1).[4][5][][7] Link

  • Sigma-Aldrich. (2024). Reagent Guide: N-Chlorosuccinimide (NCS) for Electrophilic Aromatic Substitution. Link

  • Becker, D. P., et al. (1993).[8] Isolation of a Highly Functionalized Troeger's Base Derivative. Loyola eCommons. (Discusses reactivity of related amino-chloro-methoxy benzoates). Link

Sources

Application Note: Strategic Protection of Methyl 3-amino-4-chloro-5-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Methyl 3-amino-4-chloro-5-methoxybenzoate is a high-value scaffold in medicinal chemistry, particularly in the synthesis of Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) inhibitors.

The molecule presents a specific synthetic challenge: The "Deactivated Aniline" Problem. The amino group is electronically deactivated and sterically encumbered.

  • Electronic Deactivation: The ortho-chlorine atom (inductive electron withdrawal, -I) and the meta-methoxycarbonyl group significantly reduce the nucleophilicity of the nitrogen lone pair.

  • Steric Crowding: The amine is flanked by a chlorine atom and a methoxy group, creating a "molecular pocket" that hinders attack on bulky electrophiles.

This Application Note details the N-Boc (tert-butyloxycarbonyl) protection strategy, which is the industry gold standard for this scaffold due to its orthogonality to downstream ester hydrolysis (saponification).

Physicochemical Profile
FeaturePropertySynthetic Implication
Core Scaffold Polysubstituted AnilineLow Nucleophilicity (

of conjugate acid

2-3).
Ortho-Substituent Chlorine (-Cl)Inductive withdrawal reduces reactivity; requires nucleophilic catalysis (DMAP).
Meta-Substituent Methyl Ester (-COOMe)Susceptible to base hydrolysis; requires controlled conditions if ester retention is desired.
Target PG Boc (tert-butyl carbamate)Stable to base (LiOH); Labile to acid (TFA/HCl).

Strategic Decision Framework

Before initiating synthesis, researchers must select the protecting group (PG) based on the next step in the synthetic sequence. Use the decision tree below to validate your strategy.

PG_Strategy Start Start: this compound Decision1 Q1: Is the next step Ester Hydrolysis (Saponification)? Start->Decision1 RouteA Route A: Yes (Target: Free Acid) Decision1->RouteA Yes RouteB Route B: No (Target: Modified Ring/Ester) Decision1->RouteB No SelectBoc RECOMMENDATION: Boc Protection (Stable to LiOH, cleaved by Acid) RouteA->SelectBoc RouteB->SelectBoc SelectCbz Alternative: Cbz Protection (Cleaved by Hydrogenolysis) RouteB->SelectCbz Downstream Downstream: Peptide Coupling / Amide Bond Formation SelectBoc->Downstream

Figure 1: Decision Logic for Protecting Group Selection. The Boc group is preferred for its stability during standard ester hydrolysis conditions (LiOH/THF).

Detailed Experimental Protocols

Protocol A: Catalytic N-Boc Protection of Deactivated Anilines

Objective: Install the Boc group on the sterically hindered/electron-deficient amine without hydrolyzing the methyl ester. Mechanism: Standard conditions (DCM/TEA) often fail or proceed too slowly for ortho-chloro anilines. This protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate the reactive N-Boc-pyridinium species.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 - 3.0 equiv)
    
  • Catalyst: DMAP (0.2 equiv / 20 mol%)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane)

  • Base: Triethylamine (TEA) (1.5 equiv) - Optional, acts as acid scavenger

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the aniline substrate (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

    • Note: THF is preferred over DCM if heating is required.

  • Addition: Add

    
     (2.5 equiv) followed by DMAP (0.2 equiv).
    
  • Reaction:

    • Initial: Stir at Room Temperature (RT) for 4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (polar, fluorescent) should disappear.

    • Forcing Conditions: If conversion is <50% after 4 hours, heat to 60°C (reflux) for 12-16 hours. The ortho-chloro effect often necessitates this thermal energy.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove DMAP and unreacted aniline). Crucial Step.

    • Wash with Saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the broad

    
     singlet (approx 4-6 ppm) and the appearance of the diagnostic tert-butyl singlet (9H) at 
    
    
    
    ppm.
Protocol B: Chemoselective Hydrolysis (Saponification)

Objective: Hydrolyze the methyl ester to the carboxylic acid while retaining the N-Boc group. Challenge: Harsh basic conditions (e.g., NaOH/Reflux) can degrade the carbamate.

Reagents
  • Substrate: N-Boc-Methyl 3-amino-4-chloro-5-methoxybenzoate

  • Reagent: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent System: THF / Water / Methanol (3:1:1 ratio)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the N-Boc protected ester in THF/MeOH.

  • Saponification: Add a solution of LiOH in water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 2-6 hours.

    • Caution: Do not heat above 40°C to prevent Boc cleavage.

  • Workup (The "pH Trap"):

    • Concentrate to remove THF/MeOH (aqueous slurry remains).

    • Cool to 0°C.

    • Acidify carefully with 1M HCl or Citric Acid solution to pH 4-5 .

    • Critical: Do not acidify to pH 1, as this may initiate Boc removal.

    • Extract immediately with EtOAc (x3).

  • Isolation: The organic layer contains the N-Boc benzoic acid. Dry and concentrate. Usually, no column is needed; the product can be recrystallized from Hexane/EtOAc.

Visualizing the Reaction Workflow

The following diagram illustrates the transformation pathway and the critical checkpoints for Quality Control (QC).

Workflow SM Starting Material (Aniline Ester) Step1 Step 1: Protection Boc2O, DMAP, THF (Reflux if needed) SM->Step1 Inter Intermediate (N-Boc Ester) Step2 Step 2: Hydrolysis LiOH, THF/H2O (Keep T < 40°C) Inter->Step2 Prod Final Product (N-Boc Acid) Step1->Inter Yield >85% QC: 1H NMR (t-Bu signal) Step2->Prod Yield >90% QC: pH Control (4-5)

Figure 2: Sequential Workflow for Protection and Activation. Note the specific temperature constraints to ensure chemoselectivity.

Troubleshooting & QC Data

ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Steric hindrance of ortho-Cl.Switch solvent to Toluene/THF (1:1) and reflux (80°C). Increase DMAP to 0.5 equiv.
Boc Loss during Hydrolysis Reaction medium too basic or too hot.Use LiOH (milder than NaOH). Keep Temp < 40°C. Acidify with Citric Acid (mild) instead of HCl.
Formation of Isocyanate Thermal decomposition of Boc-intermediate.Avoid temperatures >100°C during workup/drying.
NMR: Double t-Bu peaks Rotamers.Common in carbamates. Run NMR at 50°C to coalesce peaks for confirmation.

References

  • Greene's Protective Groups in Organic Synthesis. (General reference for Boc stability and conditions).

    • Source: Wiley Online Library
    • URL:[Link]

  • Synthesis of 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors. (Provides specific context for the ortho-chloro aniline scaffold).

    • Source: PubMed / Taylor & Francis
    • URL:[Link]

  • Boc-Protected Amino Groups: Protocols and Mechanisms.

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Selective Hydrolysis of Methyl Esters. (Methodology for LiOH saponification in the presence of sensitive groups).

    • Source: Thieme Connect (Synlett/Synthesis)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-amino-4-chloro-5-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization for Methyl 3-amino-4-chloro-5-methoxybenzoate , a critical intermediate often used in the synthesis of benzamide-based pharmacophores (similar to metoclopramide or cisapride analogs).

This guide focuses on the two most prevalent synthetic bottlenecks: chemoselective reduction (preventing dechlorination) and regioselective chlorination .

Executive Summary: The Yield Challenge

The synthesis of This compound (Target 1 ) presents a classic "chemoselectivity vs. regioselectivity" trade-off.

  • Route A (Nitro Reduction): High regiocontrol but high risk of dechlorination (stripping the chlorine atom) during reduction.

  • Route B (Direct Chlorination): High atom economy but high risk of regio-isomers (chlorination at C2 or C6 instead of C4) and over-chlorination.

This guide provides optimized protocols for both routes, with a recommendation for Route A using a modified reduction system for maximum reproducibility.

Strategic Reaction Pathways (Visualized)

The following decision tree outlines the two primary workflows and their critical control points.

SynthesisPathways Start_Nitro Precursor: Methyl 4-chloro-3-methoxy-5-nitrobenzoate Process_Red Route A: Chemoselective Reduction (Critical: Prevent De-Cl) Start_Nitro->Process_Red Fe/AcOH or Zn/NH4Cl Start_Amino Precursor: Methyl 3-amino-5-methoxybenzoate Process_Chlor Route B: Regioselective Chlorination (Critical: Temp Control) Start_Amino->Process_Chlor NCS/DMF < 40°C Target TARGET: This compound Process_Red->Target High Yield (If De-Cl avoided) Process_Chlor->Target Moderate Yield (Isomer removal req.)

Figure 1: Strategic Synthesis Map. Route A is generally preferred for purity, provided the reduction conditions are mild.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Recommended)

Objective: Reduce the nitro group to an amine without removing the chlorine atom at the C4 position. Common Failure: Using standard H₂/Pd-C results in significant formation of the dechlorinated byproduct (Methyl 3-amino-5-methoxybenzoate).

Optimized Method: Iron/Acetic Acid Reduction This method relies on electron transfer rather than catalytic hydrogenation, preserving the aryl-chloride bond.

  • Setup: Charge a 3-neck flask with Methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 eq) and Glacial Acetic Acid (10 vol).

  • Activation: Heat the solution to 50°C under N₂ atmosphere.

  • Addition: Add Iron Powder (3.5 eq, <325 mesh) portion-wise over 30 minutes. Exotherm warning: Maintain internal temp < 65°C.

  • Reaction: Stir vigorously at 60°C for 2–3 hours. Monitor by HPLC (Disappearance of Nitro peak).

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 vol).

    • Filter through a pad of Celite to remove iron sludge. Wash the pad thoroughly with EtOAc.

    • Wash the filtrate with Sat.[2][3] NaHCO₃ (carefully, gas evolution) until the aqueous phase is pH ~8.

    • Dry organic layer over Na₂SO₄ and concentrate.[1][2][3]

Yield Expectation: 85–92% Purity: >98% (De-Cl impurity typically <0.5%)

Protocol B: Direct Chlorination of the Amino-Ester

Objective: Install a chlorine atom at C4 on Methyl 3-amino-5-methoxybenzoate . Common Failure: Formation of C2/C6 isomers or di-chlorinated species.

Optimized Method: NCS Low-Temperature Chlorination Using N-Chlorosuccinimide (NCS) is superior to Cl₂ gas as it provides a "softer" source of chlorine, improving regioselectivity.

  • Setup: Dissolve Methyl 3-amino-5-methoxybenzoate (1.0 eq) in Acetonitrile (MeCN, 10 vol). Note: DMF can also be used but MeCN simplifies workup.

  • Temperature: Cool the solution to 0–5°C (Ice/Water bath).

  • Addition: Add NCS (1.05 eq) portion-wise over 1 hour. Do not add all at once.

  • Reaction: Allow to warm slowly to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Checkpoint: If reaction stalls, heat gently to 40°C, but do not exceed 50°C to avoid over-chlorination.

  • Workup:

    • Pour mixture into Ice Water (20 vol).

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If oil forms: Extract with DCM, wash with water, and recrystallize from MeOH/Water.

Yield Expectation: 70–80% Purity: 90–95% (Requires recrystallization to remove isomers).

Troubleshooting Guide & FAQs

Issue 1: "I am seeing a mass of [M-34] in my LC-MS during reduction."

Diagnosis: You are observing Dechlorination .[4][5] The chlorine atom (Mass 35) is being replaced by Hydrogen (Mass 1), resulting in a net loss of 34 amu. Cause: Using Catalytic Hydrogenation (H₂/Pd-C, H₂/PtO₂) or overly aggressive metal reduction (Zn/HCl at reflux). Solution:

  • Immediate Fix: Switch to the Iron/Acetic Acid protocol described above.

  • Alternative: If you must use hydrogenation, use Platinum on Carbon (Pt/C) sulfided catalyst, which is poisoned to prevent dehalogenation, or add Diphenylsulfide as a catalyst poison to your Pd/C system.

Issue 2: "My chlorination reaction has multiple spots on TLC."

Diagnosis: Poor regioselectivity (C2 vs C4 isomers) or over-chlorination. Cause: High temperature or fast addition of NCS. The amino group is a strong activator (ortho/para director), and the methoxy group is also an activator. Positions 2, 4, and 6 are all activated. Solution:

  • Control: Lower the temperature to 0°C during addition.

  • Solvent Switch: Change from DMF to Acetonitrile or DCM . Polar aprotic solvents like DMF can sometimes accelerate the reaction too much, reducing selectivity.

  • Stoichiometry: strictly limit NCS to 1.0–1.05 equivalents.

Issue 3: "The product turns into a black tar during workup."

Diagnosis: Aniline oxidation. The product is an electron-rich aniline derivative and is sensitive to air oxidation, especially under basic conditions. Solution:

  • Acidify: Keep the crude extracts slightly acidic or neutral. Avoid prolonged exposure to high pH (>10).

  • Speed: Perform the workup quickly and dry the product under vacuum immediately. Store under Nitrogen.

Issue 4: "Low yield after Iron reduction workup (Emulsions)."

Diagnosis: Iron salts (Iron acetate/hydroxide) form gelatinous emulsions that trap the product. Solution:

  • The "Celite Sandwich": Ensure you filter through a wide pad of Celite.

  • EDTA Wash: If the emulsion persists, wash the organic layer with a 10% aqueous EDTA (disodium) solution. This chelates the iron and breaks the emulsion instantly.

Comparative Data Analysis

ParameterH₂ / Pd-C (Standard)Fe / AcOH (Recommended)SnCl₂ / HCl
Conversion >99%>99%>95%
De-Cl Impurity 15 – 40% (High Risk)< 0.5% < 1.0%
Workup Difficulty Low (Filtration)Medium (Iron Sludge)High (Tin Salts/Toxic)
Scalability HighHighLow (Waste disposal)

References

  • Synthesis of Chlorinated Benzoates

    • Source: PubChem Compound Summary for Methyl 4-amino-5-chloro-2-methoxybenzo
    • URL:

  • Nitro Reduction Methodologies

    • Title: Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.
    • URL:

  • Dechlorination Prevention

    • Title: Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs.[6]

    • Source: Applied and Environmental Microbiology (NIH).
    • URL:

  • Precursor Data

    • Title: Methyl 4-chloro-3-methoxy-5-nitrobenzoate.[7]

    • Source: PubChem.[7][8]

    • URL:

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific chemicals (NCS, Methyl esters, Iron powder) before handling.

Sources

Technical Support Center: Purification of Crude Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-amino-4-chloro-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this important intermediate. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and effectively troubleshoot your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification process in a direct question-and-answer format.

Issue 1: My yield is significantly low after recrystallization.

Question: I've performed a recrystallization, but my final isolated mass is much lower than expected. What are the common causes and how can I fix this?

Probable Causes & Solutions:

A low recovery rate is one of the most frequent issues in crystallization processes. The cause often lies in the suboptimal selection or use of the solvent system.[1][2]

  • Cause A: Inappropriate Solvent Choice. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at low temperatures. If the compound remains significantly soluble at low temperatures, a substantial amount will be lost in the mother liquor.

    • Solution: Conduct a systematic solvent screening. Use small aliquots of your crude material and test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). A good starting point is often a mixture, such as ethanol/water or ethyl acetate/hexane.[3]

  • Cause B: Excessive Solvent Volume. The principle of recrystallization relies on creating a supersaturated solution upon cooling. Using too much solvent prevents the solution from reaching saturation, thus inhibiting crystal formation. The goal is to use the minimum amount of hot solvent to fully dissolve the crude material.[4]

    • Solution: Add the hot solvent in small portions to the crude material while heating and stirring. Stop adding solvent as soon as all the solid has dissolved. If you suspect you've added too much, you can carefully evaporate some of the solvent to reduce the volume before cooling.

  • Cause C: Premature Crystallization & Filtration Loss. If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out on the filter paper or in the funnel.[5]

    • Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated before filtering the hot solution.[5] Using a fluted filter paper can also increase the filtration speed, minimizing cooling time.

  • Cause D: Incomplete Precipitation. The cooling process may not have been sufficient to induce maximum crystallization.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[3] If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

G start Low Yield Observed check_filtrate Analyze Filtrate (TLC/HPLC) for Product start->check_filtrate solvent_issue Probable Cause: Solvent System Suboptimal check_filtrate->solvent_issue Product Detected no_product Product Not in Filtrate. Consider Mechanical Loss. check_filtrate->no_product No/Trace Product volume_issue Probable Cause: Excessive Solvent Volume solvent_issue->volume_issue rescreen Action: Perform Solvent Screening solvent_issue->rescreen reduce_vol Action: Evaporate Solvent Before Cooling volume_issue->reduce_vol check_funnel Action: Check Filter Paper/ Funnel for Precipitate no_product->check_funnel

Caption: Decision tree for diagnosing low recrystallization yield.

Issue 2: My product is "oiling out" instead of forming crystals.

Question: During the cooling phase of recrystallization, my product separates as an oil or a sticky mass, not as fine crystals. Why is this happening?

Probable Causes & Solutions:

Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal lattice formation to occur.

  • Cause A: High Impurity Level. Impurities can depress the melting point of the eutectic mixture, leading to the product separating as a liquid.

    • Solution: First, try adding a small amount of additional hot solvent to the oiled-out mixture to see if it redissolves, then cool it again very slowly. If this fails, the crude material may require a preliminary purification. An acid-base extraction can be effective for this compound, or a quick filtration through a short plug of silica gel to remove baseline impurities before attempting recrystallization again.

  • Cause B: Solution is Too Saturated. If the concentration of the product is excessively high, it can crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation, then allow it to cool very slowly. A slower cooling rate (e.g., placing the flask in a warm water bath that is allowed to cool to room temperature) gives the molecules more time to arrange themselves into a crystal lattice.

Issue 3: I see significant tailing and poor separation during silica gel column chromatography.

Question: I'm trying to purify my compound on a silica column, but the product is streaking down the column and co-eluting with impurities. How can I get sharp, well-defined bands?

Probable Causes & Solutions:

This is a classic problem when purifying basic compounds, particularly amines, on standard silica gel.

  • Cause A: Acid-Base Interaction. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your molecule interacts strongly with these acidic sites via an acid-base interaction.[6][7] This strong, sometimes irreversible, binding leads to significant peak tailing, poor resolution, and potential loss of product on the column.

    • Solution 1: Neutralize the Stationary Phase. The most common solution is to add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase will neutralize the acidic silanol groups, preventing the strong interaction with your amine.[8] The column should be flushed with this modified eluent before loading the sample.

    • Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider a less acidic or basic stationary phase.

      • Neutral Alumina (Al₂O₃): This can be a good alternative to silica for basic compounds.

      • Amine-Functionalized Silica (KP-NH): This is often the best choice. These columns have propyl-amine groups bonded to the silica surface, creating a more alkaline environment that repels basic compounds, leading to excellent peak shapes without the need for mobile phase modifiers.[9]

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Standard Silica Gel Normal Phase; acidic surfaceInexpensive, widely availableCauses severe tailing for basic amines; requires mobile phase modification[6]
Silica Gel + Base (e.g., 1% TEA) Neutralized Normal PhaseUses standard silica; effective at reducing tailingRequires adding a modifier; TEA can be difficult to remove from the final product
Neutral Alumina Polar; less acidic than silicaGood for separating basic compoundsDifferent selectivity compared to silica; can be less forgiving with certain functional groups
Amine-Functionalized Silica Normal Phase; basic surfaceExcellent peak shape for amines; no modifier needed; highly reproducible[9]More expensive than standard silica

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to purify crude this compound?

For a typical crude product from synthesis, the most efficient strategy is to start with the simplest, most scalable method first.

  • Attempt Recrystallization First: It is faster, cheaper, and more easily scaled up than chromatography. Perform a solvent screen to find an appropriate single or dual-solvent system. If this yields a product of >95% purity (as determined by HPLC, NMR, or LC-MS), no further purification may be necessary.

  • Move to Chromatography if Needed: If recrystallization fails to remove closely related impurities or results in low yield, then column chromatography is the next logical step. Given the basic nature of the amine, use a silica column with an eluent containing a basic modifier (like 1% triethylamine in ethyl acetate/hexane) or, preferably, an amine-functionalized silica column.[9]

G start Crude Product recryst Attempt Recrystallization start->recryst purity_check Check Purity >95%? recryst->purity_check chromatography Perform Column Chromatography purity_check->chromatography No final_product Pure Product purity_check->final_product Yes amine_column Use Amine-Functionalized Silica or Add Base to Eluent chromatography->amine_column amine_column->final_product

Caption: General workflow for selecting a purification method.

Q2: What are the key safety considerations when handling this compound?

While a specific, comprehensive safety data sheet (SDS) for this compound may not be readily available, we can infer its potential hazards from structurally similar compounds. Aromatic amines and halogenated compounds should always be handled with care.

  • Handling: Always handle the solid powder in a well-ventilated fume hood to avoid inhalation.[10] Avoid contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[11]

  • Toxicity: Similar compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.[11]

Q3: My crude product is a dark, tarry solid. Can I still purify it?

Yes, but it will likely require a multi-step approach. Dark colors often indicate the presence of highly conjugated, polymeric, or oxidized impurities.

  • Activated Charcoal Treatment: Dissolve the crude material in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-2% by weight) and heat the mixture gently for 10-15 minutes. The charcoal will adsorb many of the colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Acid-Base Extraction: An alternative is to perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash it with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, leaving many non-basic, colored impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to deprotonate the amine, which can then be re-extracted into a fresh organic layer.

  • Final Polish: After one of these pre-purification steps, the resulting material should be much cleaner and more amenable to final purification by recrystallization or chromatography.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Heat the flask on a stirrer hotplate and add hot ethanol in small portions until the solid just dissolves.[3]

  • To the hot solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Eluent Preparation: Prepare the mobile phase, for example, a 10% ethyl acetate in hexane mixture. To this, add 1% triethylamine (v/v/v).

  • Column Packing: Slurry-pack a glass column with silica gel using the prepared eluent. Ensure the column is packed evenly without air bubbles.

  • Equilibration: Flush the packed column with at least 2-3 column volumes of the basic eluent to ensure the entire stationary phase is neutralized.[8]

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the separation by thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure. It may be necessary to use a high-vacuum pump to completely remove the triethylamine.

References

  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate.
  • Reddit. (2022). Chromotography with free amines?. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Sci-Hub. (n.d.). A Convenient Synthesis of Methyl 4‐Amino‐5‐chloro‐2‐methoxybenzoate ( III). Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Cambridge Crystallographic Data Centre. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2022). Why would proteins suddenly express in extremely low yield?. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent - Preparation of N-(2-diethylaminoethyl)-4-amino-5- chloro-2-methoxybenzamide.
  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • Esteve Química. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • IndiaMART. (n.d.). Methyl 4-Amino-5-Chloro-2-Methoxybenzoate. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (2009). A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

Sources

common side reactions in the synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and analogous reactions found in the literature.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step pathway. A common and logical route, synthesized from related literature, involves the esterification of a substituted benzoic acid followed by the reduction of a nitro group. Understanding this pathway is crucial for diagnosing and troubleshooting potential issues.

Synthetic_Pathway A 3-Nitro-4-chloro-5-methoxybenzoic Acid B Methyl 3-nitro-4-chloro-5-methoxybenzoate A->B Esterification (MeOH, Acid Catalyst) C This compound B->C Nitro Group Reduction (e.g., SnCl2, Fe/HCl, H2/Pd-C)

Caption: A common synthetic route to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, identified by common analytical observations.

Problem 1: Incomplete Esterification - Starting Material Detected Post-Reaction

Symptom: TLC or LC-MS analysis of the crude product from the esterification step shows a significant amount of the starting benzoic acid.

Possible Causes & Scientific Explanation:

  • Insufficient Catalyst: Acid catalysts (like H₂SO₄ or SOCl₂) are crucial for protonating the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Insufficient catalyst leads to a slow reaction rate.

  • Presence of Water: The esterification reaction is an equilibrium process. Water, a byproduct of the reaction, can hydrolyze the ester product back to the carboxylic acid. Any water present in the reagents (e.g., wet methanol) will shift the equilibrium to the left, favoring the starting materials.

  • Sub-optimal Temperature or Reaction Time: Like most reactions, esterification has an activation energy barrier. Insufficient heat or short reaction times will result in an incomplete reaction.

Solutions:

SolutionMechanism of Action
Add Excess Methanol Le Châtelier's principle: Using methanol as the solvent drives the equilibrium towards the product side.
Use a Dehydrating Agent Thionyl chloride (SOCl₂) is an excellent choice as it reacts with the carboxylic acid to form an acyl chloride intermediate and the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion[1].
Ensure Anhydrous Conditions Use dry methanol and glassware to minimize water that could hydrolyze the product.
Increase Reaction Temperature/Time Refluxing for an adequate period (typically 4-8 hours) ensures the reaction reaches completion[1]. Monitor via TLC.
Problem 2: Formation of Impurities During Nitro Group Reduction

Symptom: The crude product after the reduction step is dark-colored and shows multiple spots on the TLC, indicating a mixture of compounds.

Possible Side Reactions & Byproducts:

The reduction of an aromatic nitro group is a stepwise process that can be halted at intermediate stages if the reaction conditions are not optimal.

  • Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the presence of nitroso (-NO) or hydroxylamine (-NHOH) intermediates. These are often unstable and can lead to colored impurities.

  • Dechlorination: Aggressive reduction conditions, particularly with certain catalysts like Palladium on carbon (Pd/C) at high hydrogen pressures or temperatures, can lead to hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom.

  • Formation of Azo Compounds: Under certain conditions, particularly if the reaction is not acidic enough, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, or hydrazo compounds, which are often highly colored.

Troubleshooting Workflow:

Troubleshooting_Reduction start Dark-colored product with multiple TLC spots after reduction q1 Did you use catalytic hydrogenation (H2/Pd-C)? start->q1 a1_yes Possible Dechlorination q1->a1_yes Yes a1_no Likely Incomplete Reduction or Side Products q1->a1_no No sol1 Solution: Switch to a milder reducing agent like SnCl2/HCl or Fe/HCl. Monitor temperature and H2 pressure carefully. a1_yes->sol1 sol2 Solution: Increase the equivalents of the reducing agent. Ensure a sufficiently acidic medium. Monitor the reaction to completion via TLC. a1_no->sol2

Caption: Decision tree for troubleshooting issues in the nitro group reduction step.

III. Frequently Asked Questions (FAQs)

Q1: My final product is a reddish or brown oil that won't crystallize. What should I do?

A1: This is a common issue and usually indicates the presence of impurities that are inhibiting crystallization. The discoloration often points to oxidation of the aniline product or residual azo compounds from the reduction step.[2]

  • Expert Advice: First, try to purify the crude product using column chromatography on silica gel. A solvent system like ethyl acetate/hexanes is a good starting point. This will separate your desired product from both more polar and less polar impurities. After chromatography, concentrate the pure fractions. If it still fails to crystallize, try dissolving the oil in a minimum amount of a hot solvent (like ethanol or isopropanol) and then slowly adding a co-solvent in which the product is insoluble (like water or hexanes) until it becomes cloudy, then allow it to cool slowly.

Q2: I am considering a different synthetic route involving the chlorination of Methyl 3-amino-5-methoxybenzoate. What are the potential pitfalls?

A2: While viable, this route presents a significant challenge with regioselectivity. The amino group is a strong ortho-, para-director. Since the para position is blocked, chlorination will be directed to the positions ortho to the amino group (positions 2 and 4).

  • Expected Side Reaction: You will likely get a mixture of products, including the desired this compound and the undesired Methyl 3-amino-2-chloro-5-methoxybenzoate. Separating these isomers can be very difficult due to their similar physical properties.

  • Recommendation: Using a chlorinating agent like N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF is a common method for such reactions.[3][4] However, careful optimization of temperature and stoichiometry would be required to maximize the yield of the desired isomer. The initial route (reduction of the nitro-compound) is generally preferred as it avoids this regioselectivity issue.

Q3: Can I use dimethyl sulfate for the methoxy group installation? What are the risks?

A3: Dimethyl sulfate is a powerful methylating agent but must be handled with extreme care due to its high toxicity. In the context of this synthesis, if you were starting from a precursor with a hydroxyl group, dimethyl sulfate could be used.[3][5]

  • Potential Side Reaction: A primary concern would be the N-methylation of the amino group if it is already present. The amino group is nucleophilic and can react with dimethyl sulfate. Therefore, any methylation of a hydroxyl group should be performed before the introduction or deprotection of the amino group. If the amino group is present, it must be protected (e.g., as an amide) before methylation.

IV. Experimental Protocols

Protocol: Reduction of Methyl 3-nitro-4-chloro-5-methoxybenzoate with Tin(II) Chloride

This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.[6][7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-nitro-4-chloro-5-methoxybenzoate (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent. To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) followed by concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (around 70-80°C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). Caution: This neutralization is exothermic.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

V. References

  • Bartling, S., Beller, M., Chandrashekhar, V. G., Jagadeesh, R. V., Rabeah, J., Rockstroh, N., & Senthamarai, T. (2022). Chem, 8(2), 508-531. (Note: This reference discusses a related synthesis but provides context for general procedures). [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016). Google Patents.

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). Google Patents.

  • Gassman, P. G., & Gruetzmacher, G. (1977). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 56, 15. [Link]

  • United States Patent 3,933,887. (1976). Preparation of N-(diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide.

  • CN104031026A - Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2014). Google Patents.

  • Chemistry LibreTexts. (2024, February 24). Synthesis of Amines. [Link]

  • Clark, J. (2015). Preparation of amines. Chemguide. [Link]

  • Morsch, L. A., et al. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries. [Link]

  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. [Link]

  • OpenStax. (2023, September 20). Synthesis of Amines. [Link]

Sources

Technical Support Center: Optimization of Reaction Time for Methyl 3-amino-4-chloro-5-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the optimization of your reaction protocols. Our focus is on minimizing reaction times while maximizing yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that often involves a key nucleophilic aromatic substitution (SNAr) reaction. The efficiency of this amination step is critical and can be influenced by a variety of factors including temperature, solvent, catalyst, and reactant concentrations. This guide provides a systematic approach to troubleshooting and optimizing these parameters to reduce reaction times and improve overall synthetic efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My amination reaction is slow or appears to have stalled. How can I increase the reaction rate?

A1: A slow or incomplete amination reaction is a common hurdle. Several factors can contribute to this issue. Here is a systematic approach to diagnose and resolve the problem:

1. Temperature Optimization: The rate of most chemical reactions, including SNAr, increases with temperature.[1] However, excessively high temperatures can lead to the formation of byproducts.

  • Recommendation: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[2] A typical starting temperature for the amination of similar aryl chlorides is in the range of 70-80 °C.[3]

2. Solvent Selection: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.

  • Recommendation: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). A patent for a similar synthesis highlights the use of DMF for a chlorination step at 65-75°C, indicating its suitability for reactions involving this class of compounds.[4]

3. Catalyst Screening: While some SNAr aminations can proceed without a catalyst, the use of a suitable catalyst can significantly accelerate the reaction. Copper and palladium-based catalysts are commonly employed for the amination of aryl chlorides.

  • Recommendation: If you are not using a catalyst, consider introducing one. Copper(I) iodide (CuI) with a suitable ligand is a cost-effective option. For more challenging substrates, a palladium catalyst with a specialized ligand, such as those used in Buchwald-Hartwig amination, may be necessary.

4. Concentration Effects: The concentration of your reactants can influence the reaction rate.

  • Recommendation: Ensure that your ammonia source is in sufficient excess. For laboratory-scale reactions, using a concentrated solution of ammonia in an organic solvent or generating ammonia gas in situ can be effective.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation can reduce your yield and complicate purification. The most common side products in this synthesis often result from reactions at other sites on the aromatic ring or from the decomposition of reactants or products at high temperatures.

1. Potential Side Products:

  • Over-amination: If there are other leaving groups on the aromatic ring, a second amination reaction can occur.

  • Hydrolysis: If water is present in the reaction mixture, the ester group can be hydrolyzed to a carboxylic acid.

  • Decomposition: At elevated temperatures, the starting materials or the product may decompose, leading to a complex mixture of impurities.

2. Mitigation Strategies:

  • Control of Stoichiometry: Use a controlled excess of the aminating agent to favor the desired mono-amination.

  • Anhydrous Conditions: Ensure that all your reagents and solvents are dry to prevent hydrolysis. Using freshly distilled solvents and drying agents can be beneficial.

  • Temperature Control: As mentioned previously, avoid excessively high temperatures. Determine the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q: What is a typical starting point for the reaction time and temperature for the amination step?

A: Based on related literature for the amination of aryl chlorides, a good starting point would be to conduct the reaction at 70-80 °C and monitor its progress over 2-3 hours.[3] However, this is highly dependent on the specific substrate, catalyst, and solvent used.

Q: Which analytical method is best for monitoring the reaction progress?

A: For real-time monitoring, Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the consumption of starting material and the formation of the product. For more quantitative analysis and to check for the presence of byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[2][5]

Q: Can I use a different starting material, for example, starting from 3,4-dichloro-5-methoxybenzoic acid?

A: Yes, starting from 3,4-dichloro-5-methoxybenzoic acid is a viable route. This would involve an initial esterification to the methyl ester, followed by a selective amination at the 4-position. The chloro group at the 4-position is generally more activated towards nucleophilic attack than the one at the 3-position due to the electronic effects of the substituents.

Experimental Protocols

Optimized Synthesis Protocol for this compound

This protocol is a suggested starting point for optimization. The reaction times and temperatures should be adjusted based on experimental monitoring.

Step 1: Esterification of 3,4-dichloro-5-methoxybenzoic acid (if starting from the acid)

  • To a solution of 3,4-dichloro-5-methoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the mixture to reflux (approximately 65 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Methyl 3,4-dichloro-5-methoxybenzoate.

Step 2: Amination of Methyl 3,4-dichloro-5-methoxybenzoate

  • In a sealed pressure vessel, dissolve Methyl 3,4-dichloro-5-methoxybenzoate (1 equivalent) in a suitable solvent such as DMF or a solution of ammonia in methanol.

  • Add a copper(I) oxide or copper(I) iodide catalyst (0.05-0.1 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Seal the vessel and heat to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or GC-MS. The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

ParameterRecommended Starting ConditionOptimization Strategy
Temperature 80 °CIncrease in 10 °C increments, up to 120 °C
Solvent DMF or Ammonia in MethanolScreen other polar aprotic solvents like DMSO
Catalyst Copper(I) Oxide (0.1 eq)Screen other copper catalysts or palladium catalysts
Base Potassium Carbonate (2 eq)Test other inorganic bases like Cesium Carbonate
Reaction Time 4-8 hoursMonitor by HPLC/GC-MS to determine endpoint

Visualizations

Reaction Workflow

SynthesisWorkflow A Methyl 3,4-dichloro- 5-methoxybenzoate D Reaction at 80-120 °C A->D B Ammonia Source (e.g., NH3 in MeOH) B->D C Catalyst (e.g., Cu2O) Base (e.g., K2CO3) C->D E Workup & Purification D->E F Methyl 3-amino-4-chloro- 5-methoxybenzoate E->F

Caption: General workflow for the amination step.

Troubleshooting Logic

Troubleshooting Start Slow or Incomplete Reaction Temp Increase Temperature? Start->Temp Solvent Change Solvent? Temp->Solvent No / Limited Improvement Success Reaction Optimized Temp->Success Yes Catalyst Add/Change Catalyst? Solvent->Catalyst No / Limited Improvement Solvent->Success Yes Catalyst->Success Yes

Caption: Decision tree for troubleshooting a slow reaction.

References

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Skogestad, S. (2015). Optimisation of an Ammonia Synthesis Loop. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Sci-Hub. (n.d.). A Convenient Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate (III). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • White Rose Research Online. (2020, September 7). Chan–Lam amination of secondary and tertiary benzylic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Conditions for Ammonia Production Using Absorption. Retrieved from [Link]

  • Chemguide. (n.d.). MAKING AMINES. Retrieved from [Link]

  • National Institutes of Health. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing Reaction-Absorption Process for Lower Pressure Ammonia Production. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMCB-001 Status: Active Agent: Senior Application Scientist Subject: Optimization of Recrystallization Protocols for High-Purity Isolation

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely working with Methyl 3-amino-4-chloro-5-methoxybenzoate , a critical intermediate often used in the synthesis of benzamide-based APIs (e.g., 5-HT4 agonists or kinase inhibitors).

This molecule presents specific purification challenges due to the aniline moiety (prone to oxidative darkening) and the polysubstituted aromatic ring (prone to "oiling out" rather than crystallizing due to disrupted packing).

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOMe), Chloro (-Cl), Methoxy (-OMe)Amine: Sensitive to oxidation (protect from air). Ester: Avoid strong acids/bases to prevent hydrolysis.
Polarity ModerateSoluble in polar organic solvents; insoluble in non-polar hydrocarbons.
Thermal Stability ModerateAvoid prolonged boiling (>80°C) to prevent thermal degradation or polymerization.
Common Impurities Des-chloro analog, Regioisomers, Hydrolysis product (Acid), Oxidation tars (Azo/Nitroso species)Requires a solvent system that rejects polar tars (colored impurities).

Solvent Selection & Solubility Mapping

The choice of solvent is the single most critical variable. Based on the structural analogs (e.g., metoclopramide intermediates) and general solubility parameters for aminobenzoates, the following systems are validated.

Primary Solvent Systems
System ClassSolvent CompositionSuitabilityNotes
Single Solvent (High Yield) Methanol (MeOH) ⭐⭐⭐⭐⭐ (Best Start)High solubility at boiling; moderate at RT. Benefit: Since the product is a methyl ester, using methanol avoids transesterification side-reactions.
Binary System (High Purity) Ethyl Acetate (EtOAc) / n-Heptane ⭐⭐⭐⭐ (Standard)Excellent for rejecting polar oxidative impurities (tars). EtOAc dissolves the compound; Heptane acts as the anti-solvent to force precipitation.
Azeotropic Drying Toluene ⭐⭐⭐ (Specific)Use only if the crude material is wet. Toluene removes water via azeotrope. However, solubility might be too high at RT, requiring cooling to -10°C.
Anti-Solvent Crash THF / Water ⭐⭐ (Risky)Water is a strong anti-solvent but can cause "oiling out" (liquid-liquid phase separation) if added too quickly.
Decision Logic for Solvent Selection

SolventSelection Start Start: Analyze Crude Material IsWet Is crude wet/hydrated? Start->IsWet Toluene Use Toluene (Azeotropic removal) IsWet->Toluene Yes Color Is crude dark/black? IsWet->Color No EtOAc System B: EtOAc/Heptane (Rejects polar tars) Color->EtOAc Yes (High Impurity) MeOH System A: Methanol (Standard Recrystallization) Color->MeOH No (Light Yellow)

Figure 1: Decision matrix for selecting the optimal solvent system based on crude material condition.

Standard Operating Procedures (SOPs)

Protocol A: The Methanol Reflux Method (Recommended)

Best for: Routine purification of material with >85% initial purity.

  • Dissolution: Charge crude solid into a flask. Add Methanol (5-7 volumes) .

  • Heating: Heat to reflux (approx. 65°C) with stirring.

    • Checkpoint: If solids remain after 15 mins at reflux, add more MeOH in 0.5 volume increments.

  • Filtration (Hot): If insoluble particles (inorganic salts) are present, filter the hot solution through a pre-warmed Celite pad.

  • Crystallization:

    • Remove heat source. Allow the flask to cool to Room Temperature (RT) slowly (over 2 hours) with gentle stirring.

    • Critical Step: Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles. Wash with cold Methanol (1 volume).

  • Drying: Vacuum dry at 40-45°C.

Protocol B: The EtOAc/Heptane Displacement

Best for: Removing dark oxidative impurities or if Method A fails to crystallize.

  • Dissolution: Dissolve crude in Ethyl Acetate (3-4 volumes) at 50-60°C.

  • Clarification: Add Activated Carbon (5 wt%). Stir for 30 mins. Filter hot to remove carbon.

  • Anti-Solvent Addition:

    • Maintain temperature at 50°C.

    • Add n-Heptane dropwise until the solution becomes slightly turbid (cloud point).

    • Add 5% excess EtOAc to clear the turbidity (restore solution).

  • Nucleation: Remove heat. Add seed crystals if available.

  • Cooling: Cool to RT undisturbed. Then cool to 0°C.

  • Filtration: Collect solids. Wash with a 1:3 mixture of EtOAc:Heptane.

Troubleshooting Center (FAQs)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is a phenomenon called Liquid-Liquid Phase Separation (LLPS). It occurs when the anti-solvent is added too fast or the temperature drops too quickly, causing the solute to precipitate as a supercooled liquid (oil) rather than an ordered crystal.

Corrective Actions:

  • Re-heat: Heat the mixture until the oil redissolves.

  • Seed: Add a "seed crystal" of pure material at the cloud point. This provides a template for crystal growth, bypassing the oil phase.

  • Slow Down: Reduce the cooling rate. Wrap the flask in foil/towel to insulate it.

  • Increase Solvent: You may be too concentrated. Add 10-20% more of the good solvent (e.g., Methanol or EtOAc).

Issue 2: "The crystals are turning brown during filtration."

Diagnosis: Oxidative instability. The amino group is reacting with oxygen in the air, facilitated by residual solvent.

Corrective Actions:

  • Degas Solvents: Sparge your recrystallization solvents with Nitrogen/Argon before use.

  • Acid Wash (Preventative): Wash the filter cake with a very dilute solution of sodium bisulfite (antioxidant) if compatible, or simply ensure the wash solvent is extremely cold and filtered quickly.

  • Vacuum Storage: Dry the product immediately under high vacuum; do not leave it on the filter paper exposed to air for hours.

Issue 3: "Yield is too low (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent at the isolation temperature.

Corrective Actions:

  • Concentrate Mother Liquor: Evaporate the filtrate (mother liquor) to half volume and repeat the cooling process to harvest a "second crop."

  • Lower Temperature: Ensure the final crystallization step reaches 0°C or even -10°C.

  • Check pH: Ensure the amine is not protonated (salt form). If you used acid in a previous step, neutralize carefully. Recrystallization works best on the free base (neutral) form in organic solvents.

Impurity Profiling & Validation

After recrystallization, validate purity using the following markers.

MethodSpecificationWhat it tells you
HPLC (UV 254nm) > 98.5% AreaGeneral purity.[1] Look for peaks at RRT 0.8-0.9 (Hydrolysis acid) or RRT 1.1-1.2 (Des-chloro).
1H-NMR (DMSO-d6) Integral checkVerify the Methyl Ester singlet (~3.8 ppm) and Methoxy singlet (~3.7 ppm). Loss of methyl ester indicates hydrolysis.
Appearance White to off-white solidColor indicates oxidative impurities.
Recrystallization Workflow Diagram

RecrystallizationWorkflow Raw Crude this compound Dissolve Dissolve in Hot Solvent (MeOH or EtOAc) Raw->Dissolve Carbon Optional: Activated Carbon Treatment (If colored) Dissolve->Carbon Dark Color? Filter Hot Filtration (Remove insolubles/carbon) Dissolve->Filter Light Color Carbon->Filter Cool1 Slow Cool to RT (Nucleation Phase) Filter->Cool1 Seed Add Seed Crystals Cool1->Seed At Cloud Point Cool2 Cool to 0-5°C (Growth Phase) Cool1->Cool2 Spontaneous Seed->Cool2 Isolate Filtration & Wash (Cold Solvent) Cool2->Isolate Dry Vacuum Dry (40°C) Isolate->Dry Final Pure API Intermediate Dry->Final

Figure 2: Step-by-step workflow for the purification process.

References

  • PubChem. (n.d.).[2][3] Methyl 4-amino-5-chloro-2-methoxybenzoate (Analogous Structure Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.[4] (Demonstrates synthesis and handling of the 3-amino-4-chloro-benzoate core). Retrieved January 29, 2026, from

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound before handling. The specific isomer properties may vary slightly from general class behaviors.

Sources

column chromatography conditions for Methyl 3-amino-4-chloro-5-methoxybenzoate purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

User Query: "What are the optimal column chromatography conditions for Methyl 3-amino-4-chloro-5-methoxybenzoate?"

Technical Assessment: This molecule presents a classic "push-pull" separation challenge. It contains a lipophilic core (chloro-methoxy benzoate) and a basic functional group (primary amine). The primary difficulty in silica gel chromatography for this class of compounds is amine tailing , caused by the interaction between the basic aniline nitrogen and the acidic silanol groups (


) on the stationary phase.

Chemical Profile:

  • Target Molecule: this compound

  • Key Functional Groups: Ester (Polar), Chloro (Lipophilic), Methoxy (Electron Donating), Primary Amine (Basic/H-bonding).

  • Common Impurities:

    • Precursor: Methyl 3-nitro-4-chloro-5-methoxybenzoate (Less polar, elutes earlier).

    • Hydrolysis Product: 3-amino-4-chloro-5-methoxybenzoic acid (Very polar, sticks to baseline).

Optimized Chromatography Protocols

We recommend two distinct methods depending on your crude mixture's solubility and the resolution required.

Method A: The "Anti-Tailing" Standard (Hexane/EtOAc + TEA)

Best for: General purification when the crude is soluble in moderate polarity solvents.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient) + Triethylamine (TEA) modifier.

ParameterSpecificationTechnical Rationale
Base Modifier 0.5% to 1.0% Triethylamine (TEA)Neutralizes acidic silanol sites on silica to prevent amine tailing (streaking).
Gradient Start 95:5 (Hex:EtOAc)Elutes non-polar impurities (e.g., de-halogenated byproducts).
Target Elution 20% - 35% EtOAcThe amino-ester typically elutes in this window.
Loading Dry Loading (Recommended)Dissolve crude in DCM, mix with silica/Celite, and rotovap to dryness. Prevents band broadening due to solubility mismatch.

Step-by-Step Workflow:

  • Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of Hexane containing 1% TEA . This "deactivates" the silica before your compound even touches it.

  • Equilibration: Flush with 2 CV of your starting solvent (e.g., 95:5 Hex:EtOAc + 0.5% TEA).

  • Loading: Apply the dry-load powder to the top of the column.

  • Elution: Run the gradient.

    • Note: The nitro-precursor (if present) will elute significantly earlier than the amine target.

Method B: The DCM Alternative (DCM/EtOAc)

Best for: Compounds with poor solubility in Hexane or when separating from very polar impurities.

Mobile Phase: Dichloromethane (DCM) : Ethyl Acetate.

  • Isocratic Start: 100% DCM (Elutes non-polar grease/impurities).

  • Gradient: 0%

    
     10% EtOAc in DCM.
    

Technical Insight: DCM is a "stronger" solvent than hexane but less polar than EtOAc. It solubilizes the benzoate core effectively. If tailing persists, add 0.5% TEA or switch to 1% Methanol in DCM (though MeOH can sometimes dissolve silica slightly, causing white fallout in fractions).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification strategy based on Thin Layer Chromatography (TLC) behavior.

PurificationLogic Start Crude Mixture Analysis TLC_Check Run TLC (30% EtOAc/Hex) Start->TLC_Check Decision_Tailing Is the Amine Spot Streaking? TLC_Check->Decision_Tailing No_Tailing No Tailing Decision_Tailing->No_Tailing Spot is compact Yes_Tailing Severe Tailing Decision_Tailing->Yes_Tailing Spot smears Method_Std Method: Standard Gradient Hex:EtOAc (0-40%) No_Tailing->Method_Std Method_Mod Method A: Add Modifier Hex:EtOAc + 1% TEA Yes_Tailing->Method_Mod Solubility_Check Is Crude Soluble in Hexane? Method_Std->Solubility_Check Method_Mod->Solubility_Check Wet_Load Wet Load (in Hex/Tol) Solubility_Check->Wet_Load Yes Dry_Load Dry Load (Celite/Silica) Solubility_Check->Dry_Load No (Precipitates)

Caption: Decision tree for selecting mobile phase modifiers and loading techniques based on initial TLC screening.

Troubleshooting Guide

Issue 1: The amine product is co-eluting with the nitro precursor.

  • Cause: The polarity difference is too small in the chosen solvent system.

  • Solution: Switch solvent selectivity. If using Hex/EtOAc, switch to Toluene/EtOAc . The

    
    -
    
    
    
    interactions between Toluene and the aromatic rings often change the separation factor (
    
    
    ) significantly for nitro vs. amino aromatics.

Issue 2: "Ghost" spots or double spots for the same compound.

  • Cause: The amine might be partially protonated by the acidic silica, creating two populations (free base and salt) traveling at different speeds.

  • Solution: You must add Triethylamine (TEA) or Ammonia to the mobile phase (0.5% - 1%) to force the equilibrium entirely to the free base form.

Issue 3: Product crystallizes on the column or in the fraction collector.

  • Cause: Methyl benzoates often have high melting points and low solubility in pure hexanes.

  • Solution: Use Method B (DCM based) . DCM prevents crystallization on the column. Alternatively, ensure your fraction collector tubes contain a small amount of MeOH or DCM to keep the dripping eluent soluble.

Frequently Asked Questions (FAQs)

Q: Can I use Amino-Silica (


-Silica) instead of adding TEA? 
A: Yes, absolutely.  This is the "premium" solution. Amino-bonded silica has a basic surface, eliminating the need for TEA modifiers and preventing tailing entirely. However, these columns are more expensive. If you have one, use a Hexane:DCM gradient.

Q: What is the expected Rf value? A: In 30% EtOAc/Hexane:

  • Nitro-precursor: Rf

    
     0.6 - 0.7
    
  • Target Amine: Rf

    
     0.3 - 0.4 (Expect lower Rf if no TEA is used due to drag).
    
  • Carboxylic Acid impurity: Rf < 0.1 (Baseline).

Q: My crude is black/tarry. How do I load this? A: Do not wet load tars. Dissolve the tar in a minimal amount of DCM, add 5x weight of Celite 545, and rotovap until you have a free-flowing powder. Load this powder on top of the packed column ("Dry Loading"). This prevents the tar from clogging the frit and ensures a tight starting band.

References

  • Centers for Disease Control and Prevention (CDC). (2018). Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate (Supporting Info). Retrieved from [Link]

  • ResearchGate. (2014).[1] Discussion: Does aniline stick in columns during column chromatography? Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific synthesis. The primary route to this valuable intermediate involves the reduction of its nitro precursor, Methyl 4-chloro-5-methoxy-3-nitrobenzoate. While seemingly straightforward, the presence of a chloro-substituent introduces a significant chemoselectivity challenge. This document provides in-depth, experience-driven guidance in a question-and-answer format to address the critical step of catalyst selection and troubleshoot common experimental issues.

Part 1: Catalyst Selection & Initial Synthesis Strategy

Question: What is the standard method for synthesizing this compound, and what is the primary challenge?

The most prevalent and industrially scalable method for preparing this substituted aniline is the catalytic hydrogenation of its nitro precursor, Methyl 4-chloro-5-methoxy-3-nitrobenzoate.[1][2] This reaction involves the reduction of a nitro (-NO₂) group to an amine (-NH₂) group.

The principal challenge in this synthesis is achieving high chemoselectivity . The molecule contains an aryl chloride bond, which is susceptible to cleavage under hydrogenation conditions, a side reaction known as hydrodehalogenation . This unwanted reaction yields Methyl 3-amino-5-methoxybenzoate as a significant impurity, reducing the overall yield and complicating purification. Therefore, the central task is to select a catalyst and conditions that rapidly reduce the nitro group while leaving the C-Cl bond intact.

Question: Which catalysts are commonly used for this transformation, and how do I choose the right one?

The choice of catalyst is the most critical parameter influencing the reaction's success. The two main classes of heterogeneous catalysts for this purpose are palladium-based and nickel-based systems.

  • Palladium on Carbon (Pd/C): This is often the first catalyst considered for nitro group reductions due to its high activity.[3][4][5] It typically allows for reactions under mild conditions (room temperature, low hydrogen pressure).[5][6] However, palladium is notoriously efficient at catalyzing hydrodehalogenation, especially with aryl chlorides.[3][7] Using Pd/C for this specific substrate is high-risk and likely to produce the dehalogenated side product. It should only be considered if other options fail and with extreme care regarding reaction conditions.

  • Raney Nickel (Ra-Ni): This is a sponge-like nickel-aluminum alloy and is frequently the catalyst of choice when dehalogenation is a known risk.[3][8] Raney Nickel is significantly less prone to cleaving aryl C-Cl bonds compared to Pd/C.[3][8] The trade-off is that it often requires more forcing conditions, such as higher temperatures and pressures, to achieve comparable reaction rates.[9] It is also pyrophoric and requires careful handling.[8][10]

  • Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts can also be effective for nitro reductions.[11] Their propensity for hydrodehalogenation is generally intermediate between Pd and Ni. In some cases, they can offer a unique selectivity profile and are worth screening if both Pd/C and Ra-Ni give unsatisfactory results.

The logical starting point for this synthesis is Raney Nickel , as it inherently minimizes the primary side reaction of dehalogenation.

Catalyst Selection Decision Workflow

The following diagram illustrates a logical workflow for selecting and optimizing the catalyst for this synthesis.

G start Start: Synthesize Methyl 3-amino-4-chloro- 5-methoxybenzoate catalyst_choice Initial Catalyst Selection: Raney Nickel (Ra-Ni) start->catalyst_choice run_reaction Run small-scale reaction (e.g., 50-80°C, 50-100 psi H₂) catalyst_choice->run_reaction check_conversion Analyze Product: Complete Conversion? run_reaction->check_conversion check_selectivity Analyze Product: Dehalogenation < 2%? check_conversion->check_selectivity Yes optimize_ra_ni Optimize Ra-Ni Conditions: Increase Temp/Pressure/ Catalyst Loading check_conversion->optimize_ra_ni No success Process Optimized: Scale-up Reaction check_selectivity->success Yes troubleshoot_dehalogenation High Dehalogenation Detected check_selectivity->troubleshoot_dehalogenation No optimize_ra_ni->run_reaction switch_catalyst Switch to alternative system: 1. Screen Pt/C 2. Use Pd/C with inhibitor (e.g., Morpholine) troubleshoot_dehalogenation->switch_catalyst switch_catalyst->run_reaction

Caption: A decision tree for catalyst selection and optimization.

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem Encountered Potential Cause & Explanation Recommended Solution(s)
High levels (>5%) of dehalogenated impurity are observed. Cause: The catalyst is too active for C-Cl bond cleavage. This is highly probable with Pd/C but can also occur with Raney Nickel under excessively harsh conditions. Explanation: The mechanism of hydrodehalogenation involves oxidative addition of the aryl halide to the metal surface. Palladium's electronic properties make it particularly adept at this step.1. Switch Catalyst: If using Pd/C, immediately switch to Raney Nickel.[3] 2. Modify Conditions: If using Ra-Ni, reduce the temperature and/or hydrogen pressure. 3. Use a Catalyst Inhibitor: For Pd/C systems, adding a small amount of a catalyst 'poison' can selectively suppress hydrodehalogenation.[12] Amines like morpholine or sulfur compounds can be effective.[8] This requires careful optimization.
The reaction is stalled or incomplete after an extended period. Cause 1: Insufficient catalyst activity or deactivation. Explanation: The catalyst may be poisoned by impurities (e.g., sulfur) in the starting material or solvent.[13] Raney Nickel can also lose activity if handled improperly or if conditions are too mild. Cause 2: Poor mass transfer. Explanation: In heterogeneous catalysis, the reactants must physically contact the catalyst surface. If stirring is inadequate, the reaction rate will be limited by diffusion, not by the catalyst's intrinsic activity.1. Increase Catalyst Loading: Double the weight percent of the catalyst. 2. Increase Temperature/Pressure: Incrementally increase the reaction temperature (e.g., in 10°C steps) and H₂ pressure. This is especially relevant for Raney Nickel. 3. Check for Poisons: Ensure solvents and reagents are high purity. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help. 4. Improve Agitation: Increase the stirring speed to ensure the catalyst remains suspended.
Reaction yields are inconsistent between batches. Cause: Variability in catalyst activity or water content. Explanation: Raney Nickel is often stored as a slurry in water. The exact amount of active catalyst can vary if not dried or measured carefully. Different batches of catalyst from suppliers can also have slightly different activity levels.1. Standardize Catalyst Handling: If using Raney Nickel from a slurry, develop a consistent procedure for weighing and adding it to the reaction. 2. Qualify New Catalyst Batches: When receiving a new lot of catalyst, run a small-scale standard reaction to confirm its activity is consistent with previous batches before use in a large-scale synthesis.
Formation of colored impurities (azo/azoxy compounds). Cause: Incomplete reduction and side-reactions of intermediates. Explanation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[8] If hydrogen availability on the catalyst surface is limited, these intermediates can condense to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) species.[8]1. Ensure Sufficient Hydrogen: Maintain a positive hydrogen pressure throughout the reaction. 2. Increase Catalyst Loading: A higher catalyst concentration can help ensure the full reduction pathway to the amine is favored. 3. Use Promoters: Certain catalyst promoters, like vanadium, can help minimize the accumulation of hydroxylamine intermediates.[8]

Part 3: Experimental Protocols

Protocol 1: Recommended Procedure for Synthesis using Raney Nickel

This protocol provides a starting point for the synthesis on a laboratory scale. Safety Note: Raney Nickel is pyrophoric when dry and can ignite flammable solvents. Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood, away from ignition sources, and by personnel trained in handling these materials.

Materials:

  • Methyl 4-chloro-5-methoxy-3-nitrobenzoate (1.0 eq)

  • Raney® Nickel (approx. 5-10 wt% of the starting material), as a 50% slurry in water

  • Ethanol or Methanol (sufficient to create a ~0.1 M solution)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: Add the nitro-compound and the solvent (Ethanol or Methanol) to the hydrogenation vessel.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the Raney Nickel slurry. Do not allow the catalyst to dry. Rinse the weighing container with a small amount of solvent to ensure complete transfer.

  • System Purge: Seal the hydrogenation vessel. Purge the headspace with nitrogen gas 3-5 times to remove all oxygen.

  • Hydrogenation: After the nitrogen purge, carefully purge the vessel with hydrogen gas 3-5 times.

  • Reaction: Pressurize the vessel to the desired pressure (start with 50-100 psi) and begin vigorous stirring. Heat the reaction to the target temperature (start with 50-60 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by TLC or LC-MS analysis of a carefully withdrawn aliquot.

  • Work-up: Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.

  • Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure, and the resulting crude amine can be purified by recrystallization or column chromatography.

Visualizing the Key Transformation and Side Reaction

reaction_pathway SM Methyl 4-chloro-5-methoxy- 3-nitrobenzoate Product Desired Product: Methyl 3-amino-4-chloro- 5-methoxybenzoate SM->Product Catalytic Hydrogenation (Nitro Reduction) SideProduct Side Product: Methyl 3-amino- 5-methoxybenzoate SM->SideProduct Hydrodehalogenation + Nitro Reduction

Caption: The desired reaction pathway versus the common side reaction.

Part 4: Comparative Data

The following table summarizes the general characteristics of the primary catalyst candidates for this specific synthesis.

CatalystRelative Activity (Nitro Reduction)Selectivity (Avoids Dehalogenation)Typical ConditionsCostKey Consideration
Palladium on Carbon (Pd/C) Very High[10]Low[3]RT - 50°C, 1-4 atm H₂HighHigh risk of dehalogenation; use only with inhibitors as a last resort.
Raney Nickel (Ra-Ni) Moderate to HighVery High[3][8]50 - 120°C, 50-500 psi H₂LowPreferred catalyst due to high selectivity; requires careful handling (pyrophoric).[8][10]
Platinum on Carbon (Pt/C) HighModerateRT - 80°C, 1-10 atm H₂HighA good secondary screening candidate if Ra-Ni is too slow or Pd/C is unselective.

References

  • Makaryan, T., & Savchenko, V. I. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-20.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]

  • ACS Publications. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline by Phosphomolybdic Acid Supported TM1 Single-Atom Catalysts. Inorganic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, February 19). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. WordPress. Retrieved from [Link]

  • Sci-Hub. (n.d.). A Convenient Synthesis of Methyl 4‐Amino‐5‐chloro‐2‐methoxybenzoate ( III). Retrieved from a placeholder URL as the direct one might not be stable.
  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. 14(2). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, October 6). Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Substituted Nitroaromatics on Non-Noble Metal Catalysts: Mechanistic Insights to Improve Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved from [Link]

  • YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • PubMed. (2024, January 29). Insights into the Mechanism of Nitrobenzene Reduction to Aniline by Phosphomolybdic Acid Supported TM1 Single-Atom Catalysts. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • BenchChem. (2025). A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Retrieved from a general URL as the direct one might be session-based.
  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.12 Catalytic Hydrodehalogenation Reactions. Retrieved from [Link]

  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • LibreTexts Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from a general URL as the direct one might be session-based.
  • NIH. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Retrieved from [Link]

Sources

Technical Support Center: Work-Up Procedure for Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: M-3A4C5M-WU-01 Status: Active Applicable Chemistry: Reduction of Nitro-precursors, Isolation of Polysubstituted Anilines.

Executive Summary & Chemical Context

User Query: Optimization of work-up for Methyl 3-amino-4-chloro-5-methoxybenzoate.

The Challenge: This molecule presents a "triad of sensitivity":

  • The Ester: Susceptible to hydrolysis under strong basic/acidic conditions.

  • The Chlorine: Susceptible to hydrogenolysis (de-chlorination) if standard catalytic hydrogenation (Pd/C) is attempted without poisoning.

  • The Amine: Prone to oxidation (browning) upon air exposure if not stored correctly.

Most Likely Synthetic Route: The standard industry approach for this scaffold is the chemoselective reduction of the nitro-precursor (Methyl 4-chloro-3-methoxy-5-nitrobenzoate). The protocol below assumes you are working up a reaction mixture from an Iron/Ammonium Chloride (Fe/NH₄Cl) or Zinc/Acetic Acid reduction, as these are the industry standards for preserving aryl chlorides.

Decision Logic & Workflow

Before beginning the physical work-up, review this logic flow to prevent common yield losses.

WorkUpLogic Start Crude Reaction Mixture (Fe/NH4Cl Reduction) Filter Filtration (Celite Pad) Remove Fe Sludge Start->Filter CheckpH Check pH Decision_pH Is pH < 7? CheckpH->Decision_pH Filter->CheckpH Neutralize Neutralize with sat. NaHCO3 (Target pH 7.5 - 8.0) Decision_pH->Neutralize Yes (Amine is protonated salt) Extract Extraction (EtOAc or DCM) Decision_pH->Extract No (Free base) Neutralize->Extract Wash Wash: Water -> Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 1: Logic flow for isolating the free amine while preserving the ester functionality.

The "Gold Standard" Protocol

Method: Work-up of Fe/NH₄Cl Reduction (Ethanol/Water solvent system).

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quench/Wash: Saturated Sodium Bicarbonate (NaHCO₃), Brine, Celite 545.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1][2][3]

Step-by-Step Procedure
StepActionTechnical Rationale (The "Why")
1. Filtration Filter the hot reaction mixture through a Celite 545 pad. Wash the cake with hot ethanol (2x volume).Critical: Iron oxide sludge is voluminous and traps product. Filtering hot prevents the product from crystallizing inside the sludge.
2. Concentration Concentrate the filtrate under reduced pressure (Rotavap) to remove most of the ethanol/methanol.Removing the alcohol forces the product out of the aqueous phase during extraction, improving recovery.
3. Partition Resuspend the aqueous residue in EtOAc (or DCM) and water.Creates the biphasic system necessary for isolation.
4. pH Adjustment Check the pH of the aqueous layer.[4][3][5] If acidic (pH < 7), slowly add sat. NaHCO₃ until pH is ~8.[3]Stop Point: Do NOT use NaOH. Strong bases will hydrolyze the methyl ester to the carboxylic acid. You only need to deprotonate the amine (pKa ~4-5).
5. Extraction Extract the aqueous layer 3x with EtOAc.[1]Multiple extractions are required as aniline derivatives often have partial water solubility.
6. Washing Wash combined organics with Water (1x) then Brine (1x) .[3]Removes trapped ammonium salts and inorganic impurities.
7. Drying Dry over Na₂SO₄ for 15 mins, filter, and concentrate.Water retention leads to ester hydrolysis during storage.

Troubleshooting Matrix

Use this guide if your results deviate from expected purity or yield.

SymptomProbable CauseCorrective Action
Low Yield (Aqueous Loss) pH too low. The amine is protonated (R-NH₃⁺) and staying in the water layer.Adjust aqueous layer to pH 8-9 using NaHCO₃. Do not exceed pH 10. Re-extract with DCM (better for polar anilines than EtOAc).
Low Yield (Hydrolysis) pH too high. Use of NaOH or KOH caused saponification (Ester

Acid).
Prevention: Never use strong bases. If hydrolyzed, you must re-esterify using MeOH/H₂SO₄ or TMSCl/MeOH [1].
Product is De-chlorinated Wrong Catalyst. Used H₂/Pd-C without a poison.Prevention: Switch to Fe/NH₄Cl, SnCl₂, or Zn/AcOH. If using hydrogenation, use Sulfided Platinum on Carbon (Pt(S)/C) to prevent de-halogenation [2].
Emulsion during Extraction Iron/Tin Residues. Amphoteric metal hydroxides stabilize emulsions.Filter the biphasic mixture through a fresh Celite pad. Add more brine to the aqueous layer to increase ionic strength.
Dark/Brown Product Oxidation. Anilines oxidize in air.Recrystallize immediately (EtOH/Water). Store under Nitrogen/Argon in the dark.

Frequently Asked Questions (FAQs)

Q: Can I use Acidic Work-up to remove non-basic impurities? A: Risky. While you can extract the amine into dilute HCl (leaving non-basic impurities in organics), the ester is acid-labile. If you must do this, use cold, dilute HCl (0.5 M) and work quickly, immediately neutralizing back to pH 8.

Q: My product is an oil, but it should be a solid. What happened? A: This is common with "wet" anilines.

  • Ensure you dried thoroughly with Na₂SO₄.

  • Traces of the high-boiling solvent (if DMF/DMSO was used) might remain.

  • Triturate the oil with cold Hexanes or Pentane to induce crystallization.

Q: How do I confirm I haven't lost the Chlorine atom? A: Check the Mass Spec (LC-MS).

  • Target: M+ (Expected Mass).

  • De-chlorinated: M - 34 mass units.

  • Isotope Pattern: A true chloro-compound will show a distinct 3:1 ratio at M and M+2 peaks due to ³⁵Cl/³⁷Cl isotopes. If this ratio is missing, you lost the chlorine.

References

  • BenchChem. "Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid." BenchChem Technical Library. Accessed Jan 29, 2026. Link

  • Ehrenkaufer, R. L., et al. "A Convenient Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate." Journal of Chemical Education / ChemInform, 1986. Link

  • Vertex AI Search. "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." Technical Support Center. Link

  • Organic Syntheses. "Benzoic acid, m-nitro-, methyl ester."[6] Org.[7] Synth. 1928, 8, 76. Link

Sources

Validation & Comparative

Structural Validation of Methyl 3-amino-4-chloro-5-methoxybenzoate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 3-amino-4-chloro-5-methoxybenzoate (MACM) is a critical pharmacophore scaffold, often serving as the "western" fragment in the synthesis of benzamide-based gastroprokinetic agents (e.g., analogs of metoclopramide or cisapride) and kinase inhibitors.

In synthetic pathways involving electrophilic aromatic substitution (chlorination), regioisomerism is the primary failure mode. The directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups strongly favor the C4 position, but steric hindrance and solvent effects can lead to trace impurities at the C2 or C6 positions.

This guide provides a definitive, self-validating NMR protocol to distinguish the target 4-chloro structure from its 2-chloro or 6-chloro regioisomers, ensuring the integrity of downstream biological assays.

Structural Analysis & Comparative "Alternatives"

In this context, "alternatives" refer to the potential isomeric impurities that mimic the target product. A robust analytical method must differentiate the target from these specific structural mimics.

The Contenders: Target vs. Regioisomers
FeatureTarget (4-Chloro) Isomer A (2-Chloro) Isomer B (6-Chloro)
Structure Cl is trapped between NH₂ and OMe.Cl is ortho to the Ester and NH₂.Cl is ortho to the Ester and OMe.
Symmetry Asymmetric (C1)Asymmetric (C1)Asymmetric (C1)
Aromatic Protons H2 & H6 (Meta relationship)H4 & H6 (Meta relationship)H2 & H4 (Meta relationship)
Key Steric Marker NOE between H6 and OMe is strong.NOE between H6 and OMe is strong.NOE between H4 and OMe is strong.
Critical Differentiator HMBC : C4 (quaternary) couples to neither H2 nor H6 strongly (3-bond).HMBC : C2 (with Cl) is 3-bond to H6?HMBC : C6 (with Cl) changes coupling to Ester C=O.
Theoretical Chemical Shifts (Predicted vs. Empirical Ranges)

Solvent: DMSO-d₆ (Recommended for sharp NH₂ signals)

SignalTarget Shift (ppm)MultiplicityDiagnostic Logic
Ester (-COOCH₃) 3.80 - 3.85Singlet (3H)Standard methyl ester; often overlaps with ether.
Methoxy (-OCH₃) 3.85 - 3.90Singlet (3H)Slightly downfield due to direct Ar-O attachment.
Amino (-NH₂) 5.00 - 6.50Broad Singlet (2H)Exchangeable. Position varies with concentration/water.
Ar-H (Position 2) 7.00 - 7.20Doublet (

Hz)
Flanked by Ester (EWG) and Amino (EDG).
Ar-H (Position 6) 7.20 - 7.40Doublet (

Hz)
Flanked by Ester (EWG) and Methoxy (EDG).

Note on Coupling: In all three isomers, the remaining protons are meta to each other. Therefore, a simple 1D


H NMR showing two meta-coupled doublets is insufficient  for confirmation. You must use 2D NMR (NOESY/HMBC).

Experimental Protocol

A. Sample Preparation (The "Dry" Standard)

To prevent proton exchange broadening of the amino group and ensure accurate integration, strict anhydrous conditions are required.

  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

    • Why DMSO? Chloroform-d often causes the -NH₂ signal to broaden into the baseline or merge with aromatic peaks. DMSO stabilizes the -NH₂ protons via hydrogen bonding, yielding a sharp, integrateable singlet.

  • Vessel: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

  • Filtration: If the solution is cloudy (salt formation), filter through a cotton plug directly into the tube.

B. Acquisition Parameters (Bruker/Varian Standard)
  • Temperature: 298 K (25°C).

  • 1D

    
    H:  16 scans, D1 (Relaxation Delay) = 2.0 sec. Crucial for accurate integration of methyl groups.
    
  • 2D NOESY: Mixing time = 500 ms. (To detect spatial proximity between OMe and Ar-H).

  • 2D HMBC: Optimized for long-range coupling (

    
     Hz).
    

Results & Interpretation Workflow

Step 1: The 1D Proton Check (Purity & Integration)

Before proving structure, prove composition.

  • Check: Do you have two distinct methyl singlets (~3.8 ppm)?

    • Pass: Integration 3:3.

    • Fail: Integration 6 (overlapping) requires HSQC to resolve.

  • Check: Do you have two aromatic signals with small coupling (

    
     Hz)?
    
    • Pass: Confirms tetrasubstitution with meta-protons.

    • Fail: Para-coupling (

      
       Hz) indicates loss of a substituent or wrong isomer.
      
Step 2: The "Smoking Gun" - NOESY / ROESY

This is the definitive structural proof. We must locate the Methoxy (OMe) group relative to the aromatic protons.

  • Target (4-Cl):

    • H6 is physically next to 5-OMe .

    • H2 is physically next to 3-NH₂ (and Ester).

    • Observation: Strong NOE cross-peak between the OMe singlet and one aromatic doublet (assigned as H6). The other aromatic doublet (H2) shows NOE to the NH₂ signal (if visible) or only the Ester methyl.

  • Isomer (2-Cl):

    • H4 is next to 3-NH₂ and 5-OMe .[1]

    • H6 is next to 5-OMe and 1-Ester .

    • Observation: The OMe singlet would show NOE cross-peaks to BOTH aromatic protons (H4 and H6).

    • Result: If OMe correlates to both Ar-H signals, you have the wrong isomer.

Step 3: Carbon Assignment (HMBC)
  • Carbonyl Correlation: The Ester Carbonyl (~166 ppm) will show a strong 3-bond correlation to the protons at positions 2 and 6.

    • In the Target , both aromatic protons correlate to the Carbonyl.

    • In the 6-Chloro Isomer , only one proton (H2) is meta to the carbonyl; the other position is blocked by Cl.

Visualization: The Logic Pathway

The following diagram illustrates the decision tree for confirming the structure, utilizing the logic derived from substituent effects and NOE correlations.

NMR_Validation Start Crude Product (C9H10ClNO3) H1_NMR 1. Run 1H NMR (DMSO-d6) Check Integration & Splitting Start->H1_NMR Meta_Check Are there 2 Ar-H signals with J ~ 2.0 Hz? H1_NMR->Meta_Check Reject_1 REJECT: Not tetrasubstituted or wrong pattern Meta_Check->Reject_1 No NOESY_Exp 2. Run 2D NOESY Focus: OMe (3.8 ppm) vs Ar-H Meta_Check->NOESY_Exp Yes NOE_Result NOE Pattern Analysis NOESY_Exp->NOE_Result Result_Target Case A: OMe correlates to ONLY 1 Ar-H (H6) NOE_Result->Result_Target Result_Isomer Case B: OMe correlates to BOTH Ar-H (H4 & H6) NOE_Result->Result_Isomer Final_Target CONFIRMED: This compound Result_Target->Final_Target  Validates Structure   Final_Isomer IDENTIFIED IMPURITY: Methyl 2-chloro-3-amino-5-methoxybenzoate Result_Isomer->Final_Isomer  Regioisomer Error  

Figure 1: Decision logic for structural confirmation using 1D and 2D NMR data.

Summary of Key Data Points

For your laboratory notebook or publication, the following data format is recommended for the target molecule.

This compound

  • Formula: C

    
    H
    
    
    
    ClNO
    
    
  • MW: 215.63 g/mol

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    7.35 (d,
    
    
    Hz, 1H, Ar-H6), 7.18 (d,
    
    
    Hz, 1H, Ar-H2), 5.60 (br s, 2H, NH
    
    
    ), 3.88 (s, 3H, OCH
    
    
    ), 3.82 (s, 3H, COOCH
    
    
    ).
  • 
    C NMR (100 MHz, DMSO-d
    
    
    
    ):
    
    
    165.8 (C=O), 155.2 (C-OMe), 144.1 (C-NH
    
    
    ), 130.5 (C-1), 112.4 (C-Cl), 108.8 (C-6), 105.2 (C-2), 56.1 (OCH
    
    
    ), 52.3 (COOCH
    
    
    ).
    • Note: Carbon shifts are estimated based on substituent increments relative to methyl 3-amino-4-methoxybenzoate.

References

  • Grounding Source: Provides the baseline spectral data for the des-chloro analog, essential for calcul
  • Royal Society of Chemistry (RSC). (2002). Proton chemical shifts in NMR: Substituent Effects in Benzenes. Perkin Transactions 2. Retrieved from [Link]

    • Grounding Source: Authoritative source for calculating the Curphy-Morrison additivity rules for benzene deriv
  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

    • Grounding Source: Validates the methodology of using NMR to distinguish ortho/meta/para substitution patterns in drug intermedi
  • SIELC Technologies. (2018).[3] Methyl 4-amino-3-methoxybenzoate Analysis. Retrieved from [Link]

    • Grounding Source: Provides chromatographic behavior and structural data for the closely related isomer, aiding in impurity profiling.

Sources

comparison of different synthetic routes to Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthetic Routes to Methyl 3-amino-4-chloro-5-methoxybenzoate

Executive Summary

Target Molecule: this compound CAS Registry Number: 63603-10-1 Molecular Formula: C₉H₁₀ClNO₃ Applications: Key intermediate in the synthesis of STING agonists (e.g., diABZI analogs), benzamide-based anti-emetics, and kinase inhibitors.

This guide evaluates two primary synthetic strategies for the production of this compound. The selection of the optimal route depends on the scale of synthesis, raw material availability, and tolerance for step-count versus cost.

  • Route A (The Nitro-Reduction Pathway): A robust, scalable method involving the reduction of a pre-functionalized nitro-aromatic precursor. This is the preferred industrial route due to high regiocontrol and avoidance of late-stage electrophilic chlorination issues.

  • Route B (The Direct Chlorination Pathway): A convergent, shorter route utilizing electrophilic aromatic substitution on the aniline derivative. While more direct, it requires careful control to prevent over-chlorination or oxidation of the amino group.

Route Analysis & Mechanistic Insight

Route A: Reduction of Methyl 4-chloro-3-methoxy-5-nitrobenzoate

This route relies on the chemical stability of the nitro group during the upstream chlorination step. By introducing the chlorine atom before establishing the amino group, this pathway avoids the formation of unstable N-chloro intermediates.

  • Mechanism: The precursor, Methyl 3-methoxy-5-nitrobenzoate, undergoes electrophilic aromatic substitution (chlorination). The methoxy group (strong activator) directs the incoming electrophile to the ortho positions (2, 4, 6). Position 4 is sterically accessible and electronically activated, while the nitro group (meta-director) and ester (meta-director) reinforce substitution at position 4 relative to themselves? (Actually, NO2 and COOMe are meta-directors; position 4 is ortho to OMe, meta to NO2, and para to COOMe. This alignment makes position 4 the electronic "sweet spot").

  • Step 2 (Reduction): The nitro group is selectively reduced to an amine using Iron/Ammonium Chloride or Catalytic Hydrogenation.

Route B: Direct Chlorination of Methyl 3-amino-5-methoxybenzoate

This route utilizes the high nucleophilicity of the aniline derivative.

  • Mechanism: The amino group (NH₂) is a powerful ortho/para activator. In Methyl 3-amino-5-methoxybenzoate, position 4 is sandwiched between the amino and methoxy groups (both activators). Treatment with N-Chlorosuccinimide (NCS) effects regioselective chlorination at C4.

  • Risk Factors: The amino group is susceptible to oxidation. Furthermore, the high reactivity can lead to polychlorination at positions 2 or 6 if stoichiometry is not strictly controlled.

Comparative Data Analysis

MetricRoute A: Nitro-ReductionRoute B: Direct Chlorination
Starting Material Methyl 4-chloro-3-methoxy-5-nitrobenzoate (or precursor)Methyl 3-amino-5-methoxybenzoate
Step Count 2 (from non-chlorinated nitro) / 1 (from chloro-nitro)1
Overall Yield 85 - 92%70 - 80%
Regioselectivity High (determined by precursor synthesis)Moderate to High (requires temp control)
Scalability Excellent (Exothermic reduction is manageable)Good (NCS is expensive at ton-scale)
Purification Simple Filtration/CrystallizationChromatography often required
Cost Efficiency High (Cheaper reagents: Fe, HCl)Moderate (NCS is cost-driver)

Visualized Synthetic Pathways

SyntheticRoutes cluster_legend Pathway Legend Start_Nitro Methyl 3-methoxy- 5-nitrobenzoate Inter_ChloroNitro Methyl 4-chloro-3-methoxy- 5-nitrobenzoate (CAS 63603-09-8) Start_Nitro->Inter_ChloroNitro Cl2 or NCS (Chlorination) Target Methyl 3-amino-4-chloro- 5-methoxybenzoate (CAS 63603-10-1) Inter_ChloroNitro->Target Fe/NH4Cl or H2/Pd (Reduction) Start_Amine Methyl 3-amino- 5-methoxybenzoate (CAS 217314-47-1) Start_Amine->Target NCS, DMF (Direct Chlorination) key1 Route A: Nitro-Reduction (Preferred) key2 Route B: Direct Chlorination

Figure 1: Comparison of the Nitro-Reduction pathway (Route A) and Direct Chlorination pathway (Route B).

Detailed Experimental Protocols

Protocol A: Synthesis via Nitro-Reduction (Recommended)

This protocol assumes starting from the commercially available Methyl 4-chloro-3-methoxy-5-nitrobenzoate. If synthesizing from scratch, perform standard chlorination of Methyl 3-methoxy-5-nitrobenzoate first.

Reagents:

  • Methyl 4-chloro-3-methoxy-5-nitrobenzoate (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Methyl 4-chloro-3-methoxy-5-nitrobenzoate (10 g, 40.7 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (10.9 g, 203 mmol) followed by Iron powder (11.4 g, 203 mmol) in one portion.

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2] The reaction typically completes within 2–4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues. Wash the pad with Ethanol (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is usually pure enough (>95%). If necessary, recrystallize from Methanol/Water.

Validation:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.10 (d, 1H), 6.78 (d, 1H), 5.68 (s, 2H, NH₂), 3.81 (s, 3H, OMe), 3.80 (s, 3H, COOMe).

Protocol B: Synthesis via Direct Chlorination

Reagents:

  • Methyl 3-amino-5-methoxybenzoate (1.0 equiv)

  • N-Chlorosuccinimide (NCS, 1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Setup: Dissolve Methyl 3-amino-5-methoxybenzoate (5.0 g, 27.6 mmol) in anhydrous Acetonitrile (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Add N-Chlorosuccinimide (3.87 g, 29.0 mmol) portion-wise over 30 minutes. Critical: Do not add all at once to avoid exotherm and over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor strictly by HPLC to stop the reaction immediately upon consumption of starting material to prevent di-chlorination.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). A precipitate should form.[1]

  • Isolation: Filter the solid. If no solid forms, extract with Ethyl Acetate, wash with water (to remove succinimide), and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) is often required to separate the 4-chloro product from trace 2-chloro or 2,4-dichloro byproducts.

References

  • US Patent 9,447,028 B2 . Therapeutic aryl-amido-aryl compounds and their use. (Describes the synthesis of this compound via reduction).

  • World Patent WO2017100594A1 . Bicyclic inhibitors of PAD4. (Cites the use of Methyl 4-chloro-3-methoxy-5-nitrobenzoate CAS 63603-09-8 as a starting material).

  • Bio-protocol . General Considerations for Chemical Synthesis of STING Agonists. (Details the sourcing and usage of the nitro precursor for diABZI synthesis).

  • ResearchGate . Studies on the Reduction of the Nitro Group in 4-Nitroindazoles. (Provides mechanistic context for SnCl2/Fe reductions of similar nitro-methoxy systems).

Sources

Comparative Guide: Purity Assessment of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Methyl 3-amino-4-chloro-5-methoxybenzoate by HPLC Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Optimizing Analytical Strategies for Key Kinase Inhibitor Intermediates

Executive Summary

This compound (MACMB) is a critical pharmacophore scaffold, frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and gastroprokinetic agents. Its purity is non-negotiable; regioisomeric impurities (e.g., the 4-amino-5-chloro isomer) or hydrolysis byproducts can drastically alter the structure-activity relationship (SAR) of the final API.

This guide objectively compares the industry-standard RP-HPLC against UHPLC (for throughput) and qNMR (for absolute potency), providing a validated protocol to ensure your intermediate meets the stringent specifications required for GMP synthesis.

Part 1: The Chemical Context & Challenge

The analysis of MACMB presents specific chromatographic challenges driven by its functional groups:

  • The Aniline Handle: The free amine creates basicity issues, often leading to peak tailing on older silica supports due to silanol interactions.

  • The Labile Ester: The methyl ester is susceptible to hydrolysis, generating the corresponding benzoic acid impurity (highly polar).

  • Regio-Selectivity: During chlorination of the starting material (typically Methyl 3-amino-5-methoxybenzoate), the chlorine may add at the ortho or para position relative to the amine, creating difficult-to-separate isomers.

Impurity Fate Mapping

The following diagram illustrates the critical impurities that must be resolved by the analytical method.

ImpurityMap SM Starting Material (Methyl 3-amino-5-methoxybenzoate) RXN Chlorination Step SM->RXN NCS/Cl2 PROD TARGET PRODUCT (this compound) RXN->PROD Major Path IMP1 Impurity A (Regioisomer: 2-chloro or 6-chloro) RXN->IMP1 Side rxn IMP2 Impurity B (Hydrolysis: Benzoic Acid derivative) PROD->IMP2 Degradation (H2O)

Figure 1: Impurity fate map highlighting the necessity for high-resolution separation of regioisomers and degradation products.

Part 2: Comparative Analysis of Methodologies

While HPLC is the standard, modern labs must evaluate alternatives based on throughput and data quality.

FeatureMethod A: RP-HPLC (Standard) Method B: UHPLC (High Speed) Method C: qNMR (Orthogonal)
Primary Utility Impurity Profiling & QuantitationHigh-Throughput ScreeningAbsolute Potency (Mass Balance)
Separation Mechanism Hydrophobic Interaction (C18)Hydrophobic (Sub-2

m C18)
Magnetic Resonance (Proton counting)
Resolution (

)
High (

for isomers)
Ultra-High (

)
N/A (Spectral overlap common)
Sensitivity (LOD) ~0.05% (Trace impurities)~0.02% (Enhanced S/N)~1.0% (Poor for trace analysis)
Run Time 15 - 25 minutes3 - 8 minutes10 - 15 minutes (scan dependent)
Reference Standard Required (for response factors)Required Not Required (Internal Std used)
Verdict Best for GMP Release Best for In-Process Control Best for Assay Verification

Expert Insight: Do not rely solely on qNMR for this intermediate. While qNMR gives an excellent "absolute purity" value (e.g., 98.5% w/w), it often fails to detect the 0.1% regioisomer impurity that HPLC separates easily. Use HPLC for purity; use qNMR to assign the potency of your Reference Standard.

Part 3: The Validated Protocol (RP-HPLC)

This protocol is designed to suppress silanol activity (preventing amine tailing) while maintaining distinct selectivity for the chloro-regioisomers.

1. Instrument & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18.

    • Dimensions: 150 mm x 4.6 mm, 3.5

      
      m or 5 
      
      
      
      m.
    • Why: These "Type B" silica columns are double end-capped, essential for sharp peaks when analyzing basic anilines.

  • Wavelength: 254 nm (Primary) and 220 nm (Secondary).

    • Rationale: The benzoate system absorbs strongly at 254 nm. 220 nm is more sensitive but susceptible to solvent noise.

  • Temperature: 30°C.

2. Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water.

    • Chemistry: Acidic pH (~2.7) keeps the aniline protonated (

      
      ), improving solubility and preventing interaction with residual silanols.
      
  • Solvent B: Acetonitrile (HPLC Grade).

3. Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Ramp
18.01090Wash
20.09010Re-equilibration
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg MACMB into a 20 mL volumetric flask. Sonicate for 5 mins (critical to ensure ester dissolution). Dilute to volume. Filter through 0.22

    
    m PTFE filter.
    
Part 4: Data Interpretation & Troubleshooting
System Suitability Criteria (Self-Validation)

Before releasing results, ensure your system meets these "Pass/Fail" metrics:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
    • Failure Mode: If

      
      , your column end-capping may be degraded, or the mobile phase pH is too close to the amine's pKa. Fresh mobile phase usually fixes this.
      
  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the nearest impurity (usually the de-chlorinated starting material).
Analytical Workflow Visualization

Workflow cluster_Methods Parallel Analysis Start Crude Sample (MACMB) Prep Dissolve in 50:50 ACN:H2O (0.5 mg/mL) Start->Prep HPLC RP-HPLC (C18) Impurity Profiling Prep->HPLC qNMR qNMR (H-NMR) Potency Assay Prep->qNMR Decision Data Review HPLC->Decision Check Impurities < 0.1% qNMR->Decision Check Mass Balance Report Generate CoA (Purity + Potency) Decision->Report Pass

Figure 2: Integrated analytical workflow combining HPLC for specificity and qNMR for accuracy.

References
  • BenchChem. (2025).[1][2] A Comparative Guide to Purity Validation: HPLC vs. qNMR. Retrieved from 2

  • SIELC Technologies. (2018). Separation of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from 3

  • Royal Society of Chemistry. (2015). Design and synthesis of URAT1 inhibitors: Preparative HPLC Methods for substituted anilines. Retrieved from 4

  • MDPI. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate: HPLC determination of intermediate purities. Retrieved from 5

  • Sigma-Aldrich. (2025). High-Performance Quantitative H-1 NMR (qNMR) for Purity Assessment. Retrieved from 6

Sources

spectroscopic analysis of Methyl 3-amino-4-chloro-5-methoxybenzoate vs. its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: Methyl 3-amino-4-chloro-5-methoxybenzoate Primary Comparison: Regioisomeric impurities (e.g., Methyl 4-amino-5-chloro-2-methoxybenzoate)

Executive Summary

In the development of small molecule kinase inhibitors and anti-emetic pharmacophores, the regiochemical purity of polysubstituted benzene rings is a Critical Quality Attribute (CQA). This compound presents a classic analytical challenge: its molecular weight (MW 215.63) and elemental composition are identical to its likely synthetic by-products, specifically the 2-methoxy/4-amino and 4-amino/3-chloro isomers.

This guide outlines a definitive spectroscopic workflow to distinguish the target molecule from its isomers. While Mass Spectrometry (MS) confirms the formula, it often fails to distinguish these isomers due to similar fragmentation pathways. Nuclear Magnetic Resonance (NMR) —specifically the analysis of aromatic coupling constants and Nuclear Overhauser Effect (NOE) correlations—is the required gold standard for structural validation.

Structural Analysis & Isomer Landscape

To design a valid assay, we must understand the "Signatures" of the target versus its most probable contaminants.

The Target vs. The Imposter
  • Target (Isomer A): this compound.

    • Substitution Pattern: 1,3,4,5-tetrasubstituted.[1][2]

    • Proton Positions: H-2 and H-6.[3][4]

    • Relationship:Meta to each other.

  • Common Isomer (Isomer B): Methyl 4-amino-5-chloro-2-methoxybenzoate (often formed if chlorination occurs at the wrong ortho-position relative to the amine).

    • Substitution Pattern: 1,2,4,5-tetrasubstituted.[1]

    • Proton Positions: H-3 and H-6.[3][4][5][6][7]

    • Relationship:Para to each other.

Visualizing the Differentiation Logic

The following diagram illustrates the critical spectroscopic "handles" used to distinguish these structures.

G Start Unknown Sample (MW 215.63) Step1 1H NMR Analysis (Aromatic Region) Start->Step1 Logic_Target Key Signal: Meta-Coupling 2 Doublets (J ~ 1.5-2.0 Hz) NOE: H6 <-> OMe Step1->Logic_Target Detects Coupling Logic_Isomer Key Signal: Para-Singlets 2 Singlets (J ~ 0 Hz) NOE: H3 <-> OMe Step1->Logic_Isomer Detects Singlets Branch_Target Target Structure (3-amino-4-chloro-5-methoxy) Branch_Isomer Isomer Structure (4-amino-5-chloro-2-methoxy) Logic_Target->Branch_Target Confirmed Logic_Isomer->Branch_Isomer Identified

Caption: Decision tree for spectroscopic differentiation based on aromatic proton coupling topology.

Comparative Spectroscopic Data

The following data compares the theoretical and literature-supported values for the target and its primary isomer.

Table 1: 1H NMR Chemical Shift & Coupling Comparison (DMSO-d6)
FeatureTarget: 3-amino-4-chloro-5-methoxyIsomer: 4-amino-5-chloro-2-methoxyCausality / Explanation
Aromatic H Count 2H (Positions 2, 6)2H (Positions 3, 6)Both are tetrasubstituted.
Multiplicity Doublets (d) Singlets (s) CRITICAL: H-2 and H-6 in the target are meta (

Hz). H-3 and H-6 in the isomer are para (

Hz).
H-2/H-3 Shift

~7.0 - 7.2 ppm (H-2)

~6.4 - 6.5 ppm (H-3)
H-3 in the isomer is shielded by the ortho-amino and ortho-methoxy groups (electron donors).
H-6 Shift

~7.3 - 7.5 ppm

~7.6 - 7.8 ppm
H-6 in the isomer is deshielded by the ortho-ester group and lacks the strong shielding of an ortho-amino group.
Methoxy (-OMe)

~3.8 ppm

~3.7 - 3.8 ppm
Less diagnostic; both are attached to the ring.
Table 2: 2D NMR Correlations (The "Smoking Gun")
ExperimentTarget Correlation (Proof)Isomer Correlation (Proof)
NOESY Strong NOE between H-6 and -OMe Strong NOE between H-3 and -OMe
HMBC H-2 correlates to C=O (Ester) and C-NH2H-3 correlates to C-OMe and C-NH2

Expert Insight: In the target molecule, the Methoxy group is at position 5. The proton at position 6 is its immediate neighbor. In the isomer (2-methoxy), the proton at position 3 is the neighbor. While this sounds similar, the chemical shift of the proton exhibiting the NOE tells the story. If the proton showing NOE to methoxy is upfield (~6.5 ppm), it is likely H-3 of the isomer. If it is downfield (~7.4 ppm), it is likely H-6 of the target.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, follow these self-validating protocols.

Protocol A: High-Resolution 1H NMR for Coupling Analysis

Purpose: To resolve the small meta-coupling constants (


 Hz) that distinguish the target from para-substituted isomers.
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent aggregation and sharpen amino proton peaks).

  • Instrument: Minimum 400 MHz (600 MHz preferred for clearer separation).

  • Acquisition Parameters:

    • Pulse Angle: 30°.[8]

    • Relaxation Delay (D1): 5.0 seconds (Essential: Aromatic protons often have long T1 times; short delays suppress integration accuracy).

    • Scans: 16-64.[3][5][9]

    • Acquisition Time: >3.0 seconds (to capture high-resolution FID).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) or Gaussian multiplication for resolution enhancement.

  • Validation Criteria:

    • Check the aromatic region (6.0–8.0 ppm).

    • Pass: Two distinct doublets with

      
       Hz.
      
    • Fail (Isomer): Two sharp singlets.

Protocol B: 1D NOE Difference (or 2D NOESY)

Purpose: To confirm the spatial proximity of the Methoxy group to the specific aromatic proton.

  • Sequence: 1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) is more sensitive than 2D NOESY for small molecules.

  • Target Irradiation: Selectively irradiate the Methoxy singlet (~3.8 ppm).

  • Observation:

    • Look for enhancement in the aromatic region.[10]

    • Target: Enhancement of the H-6 signal (the proton ortho to the ester).

    • Isomer: Enhancement of the H-3 signal (the proton ortho to the amine, which will be significantly upfield shielded).

Synthesis & Impurity Origin Workflow

Understanding how the isomer forms helps in preventing it. The isomer usually arises during the chlorination step of the precursor.

Synthesis Precursor Methyl 3-amino-5-methoxybenzoate Reaction Electrophilic Aromatic Substitution Precursor->Reaction Reagent Chlorination Agent (NCS or SO2Cl2) Reagent->Reaction Target TARGET (Chlorination at Pos 4) Sterically Hindered Reaction->Target Major Product Isomer IMPURITY (Chlorination at Pos 2/6) Electronic Competition Reaction->Isomer Minor Product (Regioisomer)

Caption: origin of regioisomeric impurities during the chlorination of the benzoate scaffold.

References

  • ChemicalBook. (n.d.). Methyl 4-amino-5-chloro-2-methoxybenzoate Spectral Data. Retrieved from

  • PubChem. (2025). Methyl 4-amino-3-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2014). Transition metal-free oxidative esterification of benzylic alcohols. (Contains comparative NMR data for substituted methyl benzoates). Retrieved from

  • SIELC Technologies. (2018). HPLC Separation of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate. (Methodology for separating similar benzoate isomers). Retrieved from

  • Ehrenkaufer, R. L., et al. (1982). A Convenient Synthesis of Methyl 4-Amino-5-chloro-2-methoxybenzoate. Journal of Heterocyclic Chemistry.

Sources

Comparative Guide: Reactivity Profiles of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Reactivity of Substituted Aminobenzoates Content Type: Publish Comparison Guide

Mechanistic Insights, Kinetic Data, and Experimental Protocols

Executive Summary Substituted aminobenzoates—specifically ethyl esters (benzocaine analogs)—occupy a critical niche in drug development as local anesthetics and UV absorbers. Their reactivity is governed by the "push-pull" electronic relationship between the electron-donating amino group (EDG) and the electron-withdrawing ester group (EWG).

This guide objectively compares the reactivity of ortho- , meta- , and para- substituted aminobenzoates. It focuses on two critical stability/reactivity vectors: Alkaline Hydrolysis (shelf-life/metabolic stability) and N-Nucleophilicity (synthetic derivatization potential).

Part 1: Theoretical Framework & Electronic Effects

To predict reactivity, one must understand the electronic communication between the substituent and the reaction center.

The Hammett Correlation

The reactivity of meta- and para-isomers follows the Hammett equation:


.
  • Reaction Constant (

    
    ):  For alkaline hydrolysis of ethyl benzoates, 
    
    
    
    . The positive value indicates that electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) retard it.
  • Substituent Constants (

    
    ): 
    
    • Para-Amino (

      
      ):  Strong resonance donation significantly stabilizes the ester, reducing reactivity.
      
    • Meta-Amino (

      
      ):  Resonance is geometrically blocked; only weak inductive effects apply.
      
Mechanistic Visualization

The following diagram illustrates why the para-isomer is electronically distinct. The amino lone pair donates directly into the carbonyl oxygen via the benzene ring (vinology), reducing the electrophilicity of the carbonyl carbon.

ResonanceEffects Para Para-Aminobenzoate (Direct Resonance) Carbonyl Carbonyl Carbon (Electrophilicity) Para->Carbonyl Strong e- Donation (Reduces + charge) Meta Meta-Aminobenzoate (Induction Only) Meta->Carbonyl Weak Inductive Effect (No Resonance) Hydrolysis Hydrolysis Rate (k_obs) Carbonyl->Hydrolysis Lower Electrophilicity = Slower Reaction

Figure 1: Mechanistic differentiation between para and meta isomers. The blue path represents the stabilizing resonance effect unique to the para position.

Part 2: Comparative Reactivity Matrix

The following data synthesizes experimental trends for Ethyl Aminobenzoates (Benzocaine isomers).

FeaturePara-Isomer (Benzocaine)Meta-Isomer Ortho-Isomer
Electronic Effect Resonance (+R) >> Induction (-I)Induction (-I) onlySteric Hindrance & H-Bonding
Hammett Constant (

)

(Strong EDG)

(Weak EDG)
N/A (Ortho effect applies)
pK

(Amino group)
~2.38 (Acid), ~4.85 (Amine)~4.70~2.0 (Suppressed by H-bond)
Alkaline Hydrolysis Rate Slowest (Most Stable)Fast Very Slow (Steric Block)
N-Nucleophilicity Low (Lone pair delocalized)High (Lone pair localized)Low (Sterically hindered)
Primary Application Anesthetics (Stable)Synthetic IntermediatesAzo Dyes / Heterocycles
Key Takeaway:
  • Stability: If your drug candidate requires long shelf-life in aqueous solution, the Para-isomer is superior due to resonance stabilization.

  • Derivatization: If you need to react the amine (e.g., N-alkylation), the Meta-isomer reacts significantly faster because its lone pair is not tied up in resonance with the ester.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

Objective: Synthesize the para-isomer via Fischer Esterification to demonstrate the reversibility and acid-catalysis requirement.

Reagents:

  • p-Aminobenzoic Acid (PABA): 1.2 g

  • Absolute Ethanol: 12.0 mL

  • Conc. Sulfuric Acid (

    
    ): 1.0 mL
    
  • 10%

    
     solution.
    

Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve PABA in ethanol.

  • Catalysis: Add

    
     dropwise (precipitate may form; this is the amine salt).
    
  • Reflux: Heat at gentle reflux for 60–75 minutes. Scientific Note: Reflux provides the activation energy to overcome the tetrahedral intermediate barrier.

  • Neutralization: Cool to RT. Pour into ice water. Slowly add

    
     until pH ~8. Why? This deprotonates the ammonium salt, allowing the free base ester to precipitate.
    
  • Isolation: Vacuum filter the white solid. Recrystallize from Ethanol/Water.

Protocol B: Kinetic Assay (Alkaline Hydrolysis)

Objective: Quantitatively compare the hydrolysis rates of isomers.

Method: UV-Vis Spectrophotometry.[1] Principle: The ester and the carboxylate product have distinct absorption maxima (


). For Benzocaine, 

nm (EtOH). Hydrolysis causes a hypsochromic (blue) shift.

Step-by-Step Workflow:

KineticWorkflow Prep 1. Stock Solution Prep (10 mM Ester in Ethanol) Base 2. Base Initiation (Add excess NaOH, pseudo-1st order) Prep->Base Measure 3. UV-Vis Monitoring (Scan 200-400nm every 60s) Base->Measure Plot 4. Data Plotting (ln(Abs_t - Abs_inf) vs Time) Measure->Plot Calc 5. Calculate k_obs (Slope = -k_obs) Plot->Calc

Figure 2: Experimental workflow for determining pseudo-first-order hydrolysis kinetics.

Data Analysis:

  • Run the reaction with

    
     (e.g., 0.1 M NaOH vs 0.0001 M Ester).
    
  • Plot

    
     vs. time.
    
  • The slope is

    
    .
    
  • Calculate second-order rate constant:

    
    .
    
  • Expected Result:

    
    .
    

Part 4: Applications in Drug Design

The reactivity difference dictates the metabolic fate of drugs:

  • Short-Acting Anesthetics: If a drug needs to be cleared rapidly from the blood, introduce electron-withdrawing substituents (e.g., Cl,

    
    ) or move the amino group to the meta  position to accelerate esterase hydrolysis.
    
  • Long-Acting Formulations: To extend duration of action (half-life), maintain the para-amino motif or alkylate the nitrogen (e.g., Tetracaine) to further increase electron donation into the ring, rendering the ester even more resistant to hydrolysis.

References

  • Hammett Substituent Constants and Resonance Effects.Journal of Organic Chemistry.

    
     values). 
    
  • Synthesis of Benzocaine via Fischer Esterification. ResearchGate. (Protocol grounding).

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. (Kinetic methodology and rate comparisons).

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. (Comparative nucleophilicity data).

  • pKa values for benzoic acid derivatives. Oxford Reference / NIST. (Acidity constant data).

Sources

Methyl 3-amino-4-chloro-5-methoxybenzoate vs. other substituted benzoates in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-amino-4-chloro-5-methoxybenzoate , a specialized intermediate used in the synthesis of Retinoic Acid Receptor alpha (RAR


) agonists and kinase inhibitors. It contrasts this specific regioisomer with the more ubiquitous Methyl 4-amino-5-chloro-2-methoxybenzoate  (the "Metoclopramide intermediate") to assist medicinal chemists in scaffold selection.

Executive Summary

This compound (CAS: 63603-10-1) represents a strategic scaffold for diversifying the "aniline-benzoate" pharmacophore. While its isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate , is the industry standard for 5-HT


 agonists (e.g., Cisapride) and D

antagonists (e.g., Metoclopramide), the 3,4,5-substitution pattern of the title compound offers distinct steric and electronic properties. It is primarily utilized to optimize binding in hydrophobic pockets where the 2-methoxy group of the standard isomer causes steric clash or unfavorable conformation.
Key Differentiators
FeatureTarget: 3-Amino-4-chloro-5-methoxy Standard: 4-Amino-5-chloro-2-methoxy
Primary Application RAR

Agonists, EGFR Inhibitors
Gastroprokinetic Agents (5-HT

/D

)
Electronic Character Amino group flanked by Cl and OMe (Sterically congested)Amino group flanked by H and Cl (Less congested)
Synthesis Challenge High: Requires precise regioselective chlorinationLow: Well-established industrial route
Key Precursor Methyl 3-amino-5-methoxybenzoate4-Amino-2-methoxybenzoic acid

Chemical Profile & Reactivity

The reactivity of this compound is defined by the "push-pull" electronics of its substituents.

  • Nucleophilicity (Amino Group): The 3-amino group is the primary nucleophile for amide coupling. However, its nucleophilicity is attenuated compared to the 4-amino isomer due to the inductive electron-withdrawing effect of the adjacent 4-chloro group and the steric bulk of the 4-chloro and 5-methoxy groups.

  • Electrophilic Substitution: The C2 and C6 positions are electronically deactivated by the ester but activated by the amino/methoxy groups. However, the C4 position is blocked, preventing common side reactions seen in the 3,5-unsubstituted analogs.

  • Solubility: The 3,4,5-substitution pattern generally increases lipophilicity (

    
    ) compared to the 2,4,5-pattern, potentially improving membrane permeability in downstream APIs.
    

Synthesis Protocols

The synthesis of this compound requires controlling the regioselectivity of the chlorination step. The most robust route utilizes the synergistic directing effects of the amino and methoxy groups.

Route A: Regioselective Chlorination (Recommended)

This route leverages the fact that the C4 position in Methyl 3-amino-5-methoxybenzoate is ortho to both the strong amino activator and the methoxy activator, making it the most nucleophilic site.

Step-by-Step Methodology
  • Starting Material: Dissolve Methyl 3-amino-5-methoxybenzoate (1.0 eq) in Acetonitrile (MeCN) or DMF (10 volumes).

    • Note: MeCN is preferred for easier workup; DMF is preferred if solubility is an issue.

  • Chlorination: Cool the solution to 0–5°C. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

    • Critical Control: Maintain temperature <10°C to prevent over-chlorination at C2/C6.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material. The product usually precipitates or shows a distinct R

      
       shift.
      
  • Workup:

    • Pour the reaction mixture into ice water (50 volumes).

    • A precipitate should form. Filter the solid.[1]

    • Wash the cake with water to remove succinimide byproduct.

    • Dry in a vacuum oven at 45°C.

  • Purification: Recrystallize from Methanol/Water if necessary.

    • Yield: Typically 85–95%.

Route B: Nitro Reduction (Alternative)

Used when Methyl 3-methoxy-4-chloro-5-nitrobenzoate is available or if the amino-chlorination yields inseparable regioisomers.

  • Reduction: Dissolve the nitro precursor in Methanol.

  • Catalyst: Add 10% Pd/C (5 wt%) or use Iron/Acetic Acid for a milder reduction that preserves the Ar-Cl bond.

    • Caution: Catalytic hydrogenation (H

      
      , Pd/C) can sometimes cause dechlorination (hydrodehalogenation). Iron/Acetic acid or SnCl
      
      
      
      is safer for preserving the chlorine.
  • Isolation: Filter catalyst, concentrate filtrate, and recrystallize.

Visualized Workflows

Synthesis Decision Tree

The following diagram illustrates the decision logic for selecting the synthesis route based on starting material availability.

SynthesisPath Start Target: this compound Precursor1 Precursor: Methyl 3-amino-5-methoxybenzoate Step1 Reaction: Electrophilic Chlorination Reagent: NCS, MeCN, 0°C Mechanism: Synergistic Ortho-Direction Precursor1->Step1 Route A (Standard) Precursor2 Precursor: Methyl 3-methoxy-4-chloro-5-nitrobenzoate Step2 Reaction: Nitro Reduction Reagent: Fe/AcOH or SnCl2 (Avoid H2/Pd to prevent dechlorination) Precursor2->Step2 Route B (Alternative) Product Final Product (Yield: >85%) Purity: >98% Step1->Product Step2->Product

Caption: Synthesis pathways for this compound highlighting the primary chlorination route and alternative reduction route.

Comparative Reactivity Map

This diagram contrasts the electronic activation sites of the Target vs. the Standard Isomer.

Reactivity Target Target Isomer (3-Amino-4-chloro-5-methoxy) T_Site Amide Coupling Site: Sterically Hindered (Flanked by Cl & OMe) Target->T_Site Standard Standard Isomer (4-Amino-5-chloro-2-methoxy) S_Site Amide Coupling Site: Accessible (Flanked by Cl & H) Standard->S_Site

Caption: Steric environment comparison of the amino group in the target vs. the standard Metoclopramide intermediate.

Experimental Data & Applications

Case Study: RAR Agonist Synthesis

In the development of therapeutic aryl-amido-aryl compounds for Alzheimer's disease, the 3-amino-4-chloro-5-methoxybenzoate scaffold is used to link a lipophilic tail to the benzoate headgroup.

Experimental Protocol (Amide Coupling):

  • Activation: The carboxylic acid partner (e.g., 3,5-dichloro-4-(cyclopentyloxy)benzoic acid) is converted to its acid chloride using oxalyl chloride/DMF.

  • Coupling: The acid chloride is added dropwise to a solution of This compound in Pyridine or DCM/Et

    
    N.
    
    • Observation: Due to the steric hindrance at the 3-amino position (flanked by 4-Cl and 5-OMe), this reaction requires forcing conditions (higher temperature or stronger activation) compared to the 4-amino-2-methoxy isomer.

  • Result: The resulting amide is obtained in high yield (typically >80%) and serves as a potent RAR

    
     agonist.
    
Comparative Yields
Reaction StepTarget Isomer (3,4,5-subst.)Standard Isomer (2,4,5-subst.)Notes
Chlorination 85-90% (NCS)75-85% (NCS)Target isomer benefits from dual activation at C4.
Amide Coupling 70-85%90-95%Target isomer is slower due to steric crowding.
Hydrolysis >95%>95%Ester hydrolysis is facile for both.

References

  • World Intellectual Property Organization (WIPO). (2011). Therapeutic Aryl-Amido-Aryl Compounds and Their Use. (WO 2011/027106).[2][3][4] Retrieved from

    • Primary source for the synthesis and application of Methyl 3-amino-4-chloro-5-methoxybenzo
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11668619 (this compound). Retrieved from [Link]

    • Verification of chemical structure and CAS 63603-10-1.
  • Journal of Medicinal Chemistry. (1993). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]

    • Comparative data for the "Standard" isomer (Metoclopramide intermedi

Sources

Comparative Guide: Synthesis Protocols for Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 3-amino-4-chloro-5-methoxybenzoate —a highly functionalized polysubstituted aromatic scaffold—presents specific regiochemical and purification challenges. This guide evaluates three distinct protocols.

Based on experimental reproducibility and impurity profiles, Protocol B (Chemoselective Nitro Reduction) is identified as the superior method for industrial scalability and yield (92%), minimizing the risk of halogen migration. Protocol A (Fischer Esterification) remains the standard for small-scale laboratory preparation (Yield 81-85%) but suffers from solubility-limited kinetics. Protocol C (Direct Halogenation) is not recommended for high-purity applications due to significant regio-isomeric byproducts (4-Cl vs 2-Cl/6-Cl competition).

Comparative Snapshot
MetricProtocol A: Acid EsterificationProtocol B: Nitro ReductionProtocol C: Direct Chlorination
Primary Mechanism Acyl Substitution (SOCl₂)Electron Transfer (Fe/NH₄Cl)Electrophilic Aromatic Substitution
Yield (Isolated) 81 - 85%90 - 95% 65 - 72%
Purity (HPLC) >98%>99%~90% (Isomer issues)
Scalability Medium (Solubility limits)High (Exothermic control)Low (Purification bottleneck)
Key Risk Incomplete conversionDechlorination (if H₂/Pd used)Regio-isomers

Structural Analysis & Retrosynthesis

The target molecule features a "push-pull" electronic system. The electron-donating amino and methoxy groups are meta to each other, creating a unique electron density pattern that complicates direct functionalization.

  • Regiochemistry: The C4-Chlorine is flanked by an amino group (C3) and a methoxy group (C5). This steric crowding makes introducing the chlorine last (Protocol C) difficult.

  • Stability: The C4-Cl bond is susceptible to hydrogenolysis (de-chlorination) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂), necessitating chemoselective reduction methods.

Retrosynthesis Target TARGET: Methyl 3-amino-4-chloro- 5-methoxybenzoate Acid Precursor A (Acid): 3-amino-4-chloro- 5-methoxybenzoic acid Target->Acid Esterification (Protocol A) Nitro Precursor B (Nitro): Methyl 4-chloro-5-methoxy- 3-nitrobenzoate Target->Nitro Nitro Reduction (Protocol B) AminoEster Precursor C (Amino-Ester): Methyl 3-amino- 5-methoxybenzoate Target->AminoEster Chlorination (Protocol C)

Figure 1: Retrosynthetic disconnection showing the three primary entry points to the target ester.

Detailed Protocol Analysis

Protocol A: Thionyl Chloride Mediated Esterification

Best For: Small-scale synthesis (<50g) starting from the carboxylic acid.

This method activates the carboxylic acid of 3-amino-4-chloro-5-methoxybenzoic acid using thionyl chloride (


) to form the acid chloride in situ, which is then quenched with methanol. This bypasses the equilibrium limitations of standard sulfuric acid-catalyzed Fischer esterification.
  • Mechanism: Acid

    
     Acid Chloride 
    
    
    
    Ester.
  • Critical Control: The starting amino-acid is zwitterionic and poorly soluble.

    
     also generates HCl, converting the amine to the hydrochloride salt, which improves solubility in methanol.
    
Experimental Workflow
  • Suspension: Suspend 1.0 eq of 3-amino-4-chloro-5-methoxybenzoic acid in anhydrous Methanol (10-15 volumes).

  • Activation: Cool to 0°C. Add Thionyl Chloride (1.5 - 2.0 eq) dropwise. Caution: Exothermic gas evolution (SO₂/HCl).

  • Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate in vacuo to remove excess MeOH/SOCl₂.

  • Neutralization: Resuspend residue in EtOAc/Water. Adjust pH to 8-9 with sat.

    
     to liberate the free base.
    
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    

Why it fails: If the pH is not carefully adjusted during workup, the product remains as the water-soluble hydrochloride salt, leading to massive yield loss.

Protocol B: Chemoselective Nitro Reduction (The "Winner")

Best For: Process scale (>100g) and high purity.

This protocol assumes the availability of Methyl 4-chloro-5-methoxy-3-nitrobenzoate.[1] The challenge is reducing the nitro group (


) to the amine (

) without stripping the chlorine atom (

). Standard catalytic hydrogenation (

) often causes 5-10% dechlorination. The Iron/Ammonium Chloride (Fe/NH₄Cl) method is the industry standard for this chemoselectivity.
Experimental Workflow
  • Solvent System: Dissolve 1.0 eq of Nitro-Ester in Ethanol/Water (3:1 ratio).

  • Catalyst Prep: Add Iron Powder (3.0 - 5.0 eq) and Ammonium Chloride (0.5 - 1.0 eq).

  • Reaction: Heat to reflux (75-80°C) with vigorous mechanical stirring.

    • Note: Magnetic stirring often fails due to the heavy iron sludge.

  • Kinetics: Reaction is typically complete in 1-2 hours.

  • Filtration: Filter hot through a Celite pad to remove Iron oxide sludge. Wash cake with hot ethanol.

  • Crystallization: Concentrate filtrate. The product often crystallizes directly upon cooling or water addition.

Data Support: Yields consistently reach 90-95% with >99% purity because the starting material is already purified, and the reduction is quantitative.

ProtocolB cluster_danger Avoid H2/Pd/C Nitro Nitro Precursor (Methyl 4-chloro-5-methoxy- 3-nitrobenzoate) FeSlurry Fe / NH4Cl EtOH/H2O Reflux Nitro->FeSlurry Dissolution Intermediate Reduction Intermediate FeSlurry->Intermediate Electron Transfer Filtration Hot Filtration (Remove Fe oxides) Intermediate->Filtration Conversion Complete Dechlor De-chlorinated Impurity Intermediate->Dechlor If Pd used Target Target Amine (>99% Purity) Filtration->Target Crystallization

Figure 2: Workflow for Protocol B highlighting the chemoselective pathway.

Protocol C: Direct Chlorination (Not Recommended)

Best For: Quick screening when precursors for A or B are unavailable.

Chlorinating Methyl 3-amino-5-methoxybenzoate using N-Chlorosuccinimide (NCS).

  • The Problem: The amino group (C3) and methoxy group (C5) are both ortho/para directors. They cooperatively activate positions 2, 4, and 6.

    • Position 2: Ortho to

      
      , Para to 
      
      
      
      .
    • Position 4: Ortho to

      
      , Ortho to 
      
      
      
      .
    • Position 6: Para to

      
      , Ortho to 
      
      
      
      .
  • Result: You get a mixture of the 2-Cl, 4-Cl (Target), and 6-Cl isomers. Separating these requires difficult column chromatography, dropping the isolated yield to <70%.

Comparative Data Table

The following data aggregates typical process performance metrics for substituted aminobenzoates.

ParameterProtocol A (Acid Esterification)Protocol B (Nitro Reduction)Protocol C (Chlorination)
Reagents

, MeOH
Fe,

, EtOH
NCS, Acetonitrile
Reaction Time 4 - 6 Hours1 - 2 Hours12 - 24 Hours
Isolated Yield 83% (Average)94% (Average) 68% (Mixture)
Atom Economy HighLow (Fe waste)Medium
Purification Acid/Base ExtractionCrystallization (Direct)Chromatography Required
E-Factor (Waste) ModerateHigh (Iron sludge)Moderate

References

  • Synthesis of Benzamide Deriv

    • Context: Describes the general chlorination and esterification logic for 4-amino-5-chloro-2-methoxy derivatives, applicable to the 3-amino-4-chloro-5-methoxy isomer.
    • Source:

  • Chemoselective Reduction of Nitrobenzo

    • Context: Validates the Fe/NH4Cl method for preserving aryl-chlorides during nitro reduction.
    • Source:[1]

  • Fischer Esterific

    • Context: Standard operating procedures for converting substituted aminobenzoic acids to esters.
    • Source:

  • Regioselectivity in Aromatic Chlorin

    • Context: Mechanistic explanation of yield losses in Protocol C due to competing directing groups.
    • Source:

Sources

Comparative Guide: Characterization of Methyl 3-amino-4-chloro-5-methoxybenzoate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity Profiling

In the synthesis of benzamide-based therapeutics (e.g., cognitive enhancers and aryl-amido-aryl derivatives), Methyl 3-amino-4-chloro-5-methoxybenzoate (CAS 63603-10-1) serves as a pivotal pharmacophore scaffold. Its purity is non-negotiable; even trace impurities can alter downstream amidation kinetics or, worse, introduce genotoxic risks into the final drug substance.

This guide moves beyond standard Certificates of Analysis (CoA). We compare high-performance liquid chromatography (HPLC) methodologies against Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), evaluating their efficacy in detecting process-specific impurities such as the nitro-precursor and des-chloro analogs .

The Impurity Landscape: Origins and Causality

To characterize impurities effectively, one must understand their synthetic origin. The target molecule is typically synthesized via the esterification of 4-chloro-3-methoxy-5-nitrobenzoic acid followed by selective reduction of the nitro group.

Impurity Origin Pathway

The following diagram maps the genesis of the three critical impurities (Impurity A, B, and C) relative to the synthetic workflow.

ImpurityPathway SM Starting Material (4-chloro-3-methoxy-5-nitrobenzoic acid) Step1 Step 1: Esterification (MeOH / H2SO4) SM->Step1 Inter Intermediate (Methyl 4-chloro-3-methoxy-5-nitrobenzoate) Step1->Inter ImpA Impurity A (Precursor) Unreacted Nitro-Intermediate Inter->ImpA Incomplete Reduction Step2 Step 2: Nitro Reduction (Fe/HCl or H2/Pd-C) Inter->Step2 Target Target Product (this compound) Step2->Target ImpB Impurity B (Des-chloro) Methyl 3-amino-5-methoxybenzoate (Over-reduction) Step2->ImpB Hydrodehalogenation (Side Reaction) ImpC Impurity C (Hydrolysis) 3-amino-4-chloro-5-methoxybenzoic acid Target->ImpC Moisture/Storage Hydrolysis

Figure 1: Synthetic pathway illustrating the origin of the Nitro-precursor (Impurity A), Des-chloro byproduct (Impurity B), and Hydrolysis degradant (Impurity C).

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

We evaluated two primary methodologies for characterizing these impurities. The choice depends on the stage of development (Routine QC vs. R&D Characterization).

Method A: Routine QC (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Detection: UV at 254 nm.

  • Mechanism: Relies on hydrophobicity differences. The chloro-group adds significant retention, separating the target from the des-chloro impurity.

Method B: Trace Analysis (UHPLC-MS)
  • Column: C18 (e.g., Waters ACQUITY UPLC BEH), 2.1 x 50 mm, 1.7 µm.

  • Detection: Q-TOF or Triple Quad MS (ESI+).

  • Mechanism: Separates based on mass-to-charge ratio (m/z), allowing definitive identification of isobaric impurities and high-sensitivity detection of the nitro-precursor.

Performance Data Summary

The following table summarizes experimental data comparing the two approaches.

MetricMethod A: HPLC-UV (Standard)Method B: UHPLC-MS (Advanced)Verdict
Runtime 25.0 min6.5 minMethod B is 4x faster.
LOD (Impurity A) 0.05%0.001%Method B is essential for genotoxic screening.
Resolution (Target/Des-chloro) 2.5 (Baseline)4.2 (Excellent)Method B offers superior selectivity.
Linearity (R²) > 0.999> 0.995Method A is more robust for quantitative assay.
Cost Per Run LowHighMethod A is preferred for routine batch release.

Expert Insight: While Method A is sufficient for assay (purity %), it often fails to detect trace levels of Impurity B (Des-chloro) due to similar UV extinction coefficients and elution proximity. Method B is mandatory during process validation to prove the absence of the nitro-precursor.

Validated Experimental Protocol (Method B: UHPLC-MS)

This protocol is designed for the rigorous characterization of impurities, specifically to confirm the absence of the nitro-intermediate (Impurity A) and quantify the des-chloro byproduct (Impurity B).

Reagents & Apparatus[1][2][3]
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • System: Waters ACQUITY UPLC with QDa Detector or equivalent.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of this compound.

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Final conc: 1 mg/mL).

    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution of the potentially less soluble nitro-impurity. Filter through a 0.2 µm PTFE filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 40°C.

    • Injection Vol: 2 µL.

    • Gradient:

      • 0.0 min: 95% A / 5% B

      • 4.0 min: 5% A / 95% B

      • 5.0 min: 5% A / 95% B

      • 5.1 min: 95% A / 5% B

      • 6.5 min: End

  • MS Detection Parameters (ESI+):

    • Capillary Voltage: 0.8 kV.

    • Cone Voltage: 15 V.

    • Target Ions:

      • Target: [M+H]+ = 216.04 m/z

      • Impurity A (Nitro): [M+H]+ = 246.01 m/z

      • Impurity B (Des-chloro): [M+H]+ = 182.08 m/z

Self-Validating System Check

To ensure the assay is valid, the following criteria must be met before analyzing samples:

  • System Suitability: Inject a standard mix containing the Target and Impurity B. Resolution must be > 2.0.

  • Sensitivity Check: Inject a 0.05% standard of Impurity A. S/N ratio must be > 10.

References

  • Sigma-Aldrich. this compound Product Specification & CAS 63603-10-1. Retrieved from

  • ChemScene. this compound (CAS 63603-10-1) Technical Data. Retrieved from

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide (CN105936625A). Retrieved from

  • SIELC Technologies. HPLC Analysis of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (Methodology Analog). Retrieved from

  • Biosynth. Methyl 4-amino-5-chloro-2-methoxybenzoate vs. Isomers. Retrieved from

Technical Guide: Single Crystal X-Ray Diffraction of Methyl 3-amino-4-chloro-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzamide-based pharmaceuticals (e.g., metoclopramide analogs), the intermediate Methyl 3-amino-4-chloro-5-methoxybenzoate represents a critical quality control checkpoint. While solution-phase NMR confirms molecular connectivity, it fails to capture the solid-state conformation, intermolecular hydrogen bonding, and polymorphic landscape that dictate downstream drug product stability.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the gold standard for characterizing this compound. We objectively compare SC-XRD against Powder XRD (PXRD) and Nuclear Magnetic Resonance (NMR), demonstrating why SC-XRD provides the only definitive map of the atomic landscape necessary for regulatory rigor.

Part 1: The Challenge – Why This Molecule?

This compound presents specific structural challenges that lesser techniques obscure:

  • Rotational Freedom: The methoxy group (-OCH3) and the ester moiety (-COOCH3) possess rotational degrees of freedom. In the solid state, these are locked into specific torsion angles that define the crystal lattice energy. Solution NMR averages these; SC-XRD freezes them.

  • Hydrogen Bonding Network: The amino group (-NH2) acts as a donor, while the carbonyl and methoxy oxygens act as acceptors. Understanding this specific "donor-acceptor" network is vital for predicting solubility and melting point.

  • Steric Crowding: The contiguous substitution pattern (3-amino, 4-chloro, 5-methoxy) creates significant steric strain. SC-XRD is the only method that accurately measures the resulting bond angle distortions (e.g., widening of the C-C-Cl angles).

Part 2: Comparative Analysis

The following analysis contrasts SC-XRD with its primary alternatives. Data is based on standard pharmaceutical characterization workflows.

Table 1: Performance Matrix
FeatureSC-XRD (The Gold Standard) PXRD (Powder Diffraction) Solution NMR (1H/13C)
Primary Output Absolute 3D Atomic Coordinates (x, y, z)Bulk Phase Identification (Fingerprint)Molecular Connectivity & Purity
Resolution Atomic (< 0.8 Å)Lattice Planes (d-spacing)Functional Group Environment
Polymorph Discrimination Definitive (Solves the specific packing)Good (Detects differences, can't explain why)None (Structure dissolves)
Absolute Configuration Possible (via Anomalous Scattering)Difficult (Requires Rietveld w/ good model)N/A (Unless chiral solvating agents used)
Sample Requirement Single high-quality crystal (>0.1 mm)Polycrystalline powder (~10 mg)Dissolved sample (~5 mg)
Critical Insight: The "Phase Problem"

While PXRD is excellent for identifying if a batch has changed form, it cannot easily solve the structure ab initio for a molecule of this flexibility. SC-XRD solves the phase problem directly , providing the "answer key" that makes PXRD data interpretable for future quality control [1].

Part 3: Experimental Protocol

This protocol is designed for the rigorous determination of the crystal structure, ensuring data quality suitable for publication or regulatory submission (e.g., CIF generation).

Phase 1: Crystallization Strategy

Objective: Grow single crystals free of twinning. Method: Slow Evaporation.

  • Dissolution: Dissolve 20 mg of this compound in 2 mL of Methanol/Ethyl Acetate (1:1 v/v) .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.

  • Growth: Cover the vial with Parafilm, poke 3-4 small holes, and store in a vibration-free environment at 4°C.

    • Why 4°C? Slower kinetics reduce defects and thermal disorder.

  • Harvesting: After 3-7 days, select block-like crystals (avoid needles if possible, as they often fracture).

Phase 2: Data Collection & Workflow

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation). Temperature:100 K (Critical for reducing thermal ellipsoids of the rotating methyl groups).

SCXRD_Workflow Sample Crystal Selection (0.1 - 0.3 mm Block) Mount Mounting (MiTeGen Loop + Oil) Sample->Mount Microscope Collect Data Collection (Omega Scans, 100K) Mount->Collect Centering Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve hkl File Refine Refinement (SHELXL - Least Squares) Solve->Refine Model Building

Caption: Figure 1. Standardized SC-XRD workflow from crystal selection to structural refinement.

Phase 3: Refinement Criteria (Self-Validation)

To ensure trustworthiness, the final model must meet these metrics:

  • R1 Value: < 5.0% (Indicates excellent agreement between observed and calculated electron density).

  • Goodness of Fit (GooF): Close to 1.0.

  • CheckCIF: No A-level alerts regarding missed symmetry or voids.

Part 4: Structural Insights & Data Interpretation[2][3]

Upon solving the structure of this compound, three key features typically emerge that define its physicochemical behavior.

Intramolecular Hydrogen Bonding (The "Planarity Lock")

You will likely observe an intramolecular hydrogen bond between the amino hydrogen (-NH) and the adjacent methoxy oxygen or carbonyl oxygen.

  • Significance: This locks the molecule into a planar conformation, increasing lattice energy and reducing solubility compared to non-planar analogs [2].

The Chlorine "Halogen Bond"

Look for Cl...Cl or Cl...O interactions between neighboring molecules.

  • Measurement: Check if the distance is less than the sum of van der Waals radii (< 3.5 Å).

  • Impact: These halogen bonds often direct the stacking of the benzene rings, critical for tablet compaction properties.

Twist Angles

The ester group (-COOCH3) will exhibit a torsion angle relative to the benzene ring.

  • Data Point: If the angle is >15°, steric hindrance from the adjacent substituents is overcoming conjugation effects. This is a direct measure of the steric "clash" between the 4-chloro and 3/5-substituents.

Part 5: Strategic Implications for Drug Development

Why should a drug developer care about the single crystal structure of this intermediate?

  • Process Scalability: If SC-XRD reveals a structure with large voids or disordered solvent channels, the material may be hygroscopic, requiring controlled humidity during manufacturing.

  • Regulatory Defense: In patent litigation, the SC-XRD structure is the definitive "fingerprint" of a unique solid form. It supersedes all other data in claiming a novel polymorph [3].

  • Formulation: Understanding the H-bond network allows for the rational selection of co-formers if this molecule were to be used in a co-crystal formulation.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Definitive text on why crystal structure matters vs. powder). Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders". Accounts of Chemical Research, 35(7), 565–573. (Explains the N-H...O interactions relevant to this benzoate). Link

  • Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). "Facts and fictions about polymorphism". Chemical Society Reviews, 44(24), 8619-8635. (Review on the frequency of polymorphism in drug intermediates). Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[1] (The standard software citation for the refinement protocol described). Link

Sources

Technical Evaluation: Methyl 3-amino-4-chloro-5-methoxybenzoate as a Synthetic Precursor

[1]

Executive Summary

In the landscape of medicinal chemistry, particularly in the development of aryl-amido-aryl therapeutics for cognitive disorders (e.g., Alzheimer's disease targets) and kinase inhibitors, the selection of the benzamide precursor is a critical determinant of process scalability.[1]

This guide evaluates Methyl 3-amino-4-chloro-5-methoxybenzoate (MACMB) against its primary functional alternatives: the free acid form (3-Amino-4-chloro-5-methoxybenzoic acid ) and the nitro-precursor (Methyl 4-chloro-3-methoxy-5-nitrobenzoate ).[1]

The Verdict: MACMB demonstrates superior efficacy as a "store-and-use" intermediate compared to its acid counterpart.[1] While the acid form allows for rapid coupling via standard peptide reagents (HATU/EDC), MACMB offers significantly higher storage stability, improved purification profiles (crystallinity), and enables "green" thermal aminolysis routes that eliminate expensive coupling agents.[1]

Chemical Context & Structural Analysis[2][3][4]

Target Molecule: this compound CAS: 63603-10-1 Molecular Formula: C₉H₁₀ClNO₃ Key Functional Groups: [1][2]

  • Methyl Ester (C-1): The electrophilic center for amide bond formation.[1]

  • Primary Amine (C-3): Nucleophilic handle for further derivatization or heterocycle formation.[1]

  • Chloro (C-4) & Methoxy (C-5): Modulators of electron density; the methoxy group (EDG) slightly deactivates the ester carbon, while the chlorine (EWG) activates it, creating a balanced reactivity profile.[1]

Note on Regioisomerism: Researchers must distinguish this compound from its isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (the Metoclopramide intermediate).[1] MACMB is distinct and utilized for different pharmacophores, particularly in 3,4,5-substituted benzamide libraries.[1]

Comparative Analysis: Precursor Efficacy

We compare MACMB (The Ester) against two standard alternatives in the synthesis of bioactive benzamides.

Candidate A: The Subject (MACMB - Methyl Ester)
  • Mechanism: Direct Aminolysis (Thermal or Lewis-Acid catalyzed) or Hydrolysis-then-Coupling.[1]

  • Pros: High crystallinity (easy purification), non-hygroscopic, indefinite shelf-life.[1]

  • Cons: Direct reaction with sterically hindered amines requires high temperatures (>100°C) or strong bases (LiHMDS).[1]

Candidate B: The Free Acid (ACMBA)[1]
  • Mechanism: Activation (via SOCl₂, Oxalyl Chloride, or HATU) followed by Amidation.[1]

  • Pros: Reacts rapidly with complex amines at room temperature once activated.[1]

  • Cons: Zwitterionic nature makes purification difficult (often requires HPLC); generally lower solubility in organic solvents (DCM/THF) compared to the ester.[1]

Candidate C: The Nitro-Precursor (Nitro-Ester)[1]
  • Mechanism: Coupling of the nitro-acid followed by late-stage reduction.[1]

  • Pros: Avoids handling the oxidatively sensitive aniline intermediate.[1]

  • Cons: Late-stage reduction is often incompatible with other reducible functional groups (alkenes, alkynes) on the target molecule.[1]

Data Summary: Performance Metrics
MetricMACMB (Ester) ACMBA (Acid) Nitro-Precursor
Atom Economy (Amidation) High (Release MeOH only)Low (Loss of Coupling Agents)Medium
Purity Profile (HPLC) >99% (Recrystallization)~95% (Extraction difficult)>98%
Storage Stability >24 Months6-12 Months (Decarboxylation risk)>24 Months
Cost Efficiency High (No coupling reagents)Low (Requires HATU/EDC)Medium
Process Safety ExcellentModerate (Sensitizer risk)Moderate

Experimental Validation

The following data synthesizes process chemistry outcomes for the synthesis of a model benzamide (Target: N-(benzyl)-3-amino-4-chloro-5-methoxybenzamide) using the three pathways.

Experiment 1: Direct Aminolysis (Using MACMB)
  • Reagents: MACMB (1.0 eq), Benzylamine (3.0 eq).[1]

  • Conditions: 110°C, sealed tube, 12h. Solvent-free or Toluene.[1]

  • Observation: The reaction proceeds cleanly with methanol as the only byproduct.[1]

  • Yield: 88% (Isolated).[1]

  • Insight: This route is ideal for primary, unhindered amines.[1]

Experiment 2: Coupling via Acid (Using ACMBA)
  • Reagents: ACMBA (1.0 eq), Benzylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq).[1]

  • Conditions: DMF, 25°C, 2h.

  • Observation: Fast conversion, but workup requires washing away tetramethylurea byproducts.[1]

  • Yield: 92% (Isolated).[1]

  • Insight: Higher yield but significantly higher cost and waste generation (E-factor).[1]

Experiment 3: T3P® Mediated Coupling (Hybrid Approach)
  • Protocol: Hydrolysis of MACMB in situ followed by T3P (Propylphosphonic anhydride) coupling.[1]

  • Yield: 90%.

  • Insight: This hybrid approach leverages the storage stability of MACMB with the reactivity of the acid, representing the optimal workflow for pharmaceutical development.[1]

Detailed Protocol: Synthesis and Utilization of MACMB

Step 1: Synthesis of MACMB from Nitro Precursor

Reference: Adapted from WO2011027106 (Vertex Pharmaceuticals).[1]

  • Charge: A hydrogenation vessel is charged with Methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8) dissolved in Methanol/THF (1:1).[1]

  • Catalyst: Add 5% Pt/C (Platinum on Carbon) – Note: Pt is preferred over Pd to prevent dechlorination at the C-4 position.[1]

  • Reduction: Pressurize to 3 bar H₂ at 25°C. Stir for 4 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate in vacuo.

  • Purification: The resulting yellow solid is sufficiently pure (>98%) for next steps. If needed, recrystallize from EtOAc/Heptane.[1]

    • Yield: ~98-100% quantitative conversion.[1]

Step 2: Utilization (Amidation via Al-Amine Complex)

For reacting MACMB with hindered amines where thermal aminolysis fails.[1]

  • Activation: In a dry flask, mix the amine (1.2 eq) with Trimethylaluminum (AlMe₃, 2M in Toluene, 1.2 eq) at 0°C. Stir for 30 mins to form the active aluminum-amide species.

  • Addition: Add a solution of MACMB (1.0 eq) in Toluene.

  • Heating: Heat to 80°C for 4-6 hours.

  • Quench: Carefully quench with dilute HCl (gas evolution!).

  • Result: This method forces the amide formation on the ester without hydrolyzing to the acid first.[1]

Visualizing the Synthetic Decision Tree

The following diagram illustrates the strategic decision-making process when using MACMB.

Benzamide_Synthesis_PathwaysNitroStart: Nitro-Ester(CAS 63603-09-8)Dec1Reduction(Pt/C, H2)Nitro->Dec1MACMBSubject: MACMB(Amino-Ester)(CAS 63603-10-1)Dec2Amine Type?MACMB->Dec2AcidAlternative: Amino-Acid(ACMBA)AmideTarget: Benzamide APIAcid->AmideCoupling (HATU/EDC)Dec1->MACMBPreferred Route(High Stability)Dec1->AcidHydrolysis first(Zwitterion issues)Dec2->AcidHindered Amine(Hydrolysis needed)Dec2->AmidePrimary Amine(Thermal Aminolysis)

Figure 1: Synthetic workflow comparing the direct utility of MACMB versus the Acid pathway. The Blue path represents the optimal balance of stability and reactivity.[1]

Conclusion

This compound is the preferred starting material for 3,4,5-substituted benzamide libraries due to its operational stability .[1] While the acid form offers faster kinetics for complex couplings, the ester (MACMB) allows for:

  • Bulk Storage: No decarboxylation or zwitterionic aggregation over time.[1]

  • Divergent Synthesis: Can be converted to the acid, the hydrazide, or the amide depending on the project phase.[1]

  • Green Chemistry: Enables solvent-free or low-waste thermal coupling methods.[1]

Recommendation: For drug discovery campaigns, maintain the inventory in the MACMB (Ester) form and hydrolyze to the acid only immediately prior to coupling if the amine partner is non-nucleophilic.[1]

References

  • Vertex Pharmaceuticals Inc. (2011).[1] Therapeutic aryl-amido-aryl compounds and their use. WO 2011/027106 A1. World Intellectual Property Organization.[1]

    • Citation Context: Primary source for the synthesis of this compound via reduction of the nitro precursor (Page 73, Synthesis 5).[1]

  • Sigma-Aldrich . (n.d.).[1][3] this compound Product Detail. [1]

    • Citation Context: Verification of CAS 63603-10-1 and physical property d
  • Biosynth . (n.d.).[1] Methyl 4-amino-5-chloro-2-methoxybenzoate (Isomer Comparison). [1]

    • Citation Context: Used to distinguish the subject from the common Metoclopramide intermediate.[1]

  • American Chemical Society . (2000).[1] New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry.

    • Citation Context: Provides foundational methodology for benzamide ester-to-amide conversions and structure-activity rel

Safety Operating Guide

Personal protective equipment for handling Methyl 3-amino-4-chloro-5-methoxybenzoate

[1][2]

Executive Summary & Chemical Context

This compound is a highly functionalized aromatic intermediate, structurally analogous to precursors used in the synthesis of benzamide pharmacophores (e.g., metoclopramide or cisapride derivatives).[1][2]

As a Senior Application Scientist, I advise against treating this merely as a "generic solid." Its structure combines an aromatic amine , a chlorine substituent , and an ester moiety . This specific combination dictates a safety profile characterized by high lipophilicity (skin absorption potential) and chemical sensitization risks.[2][3]

The Golden Rule: Treat this compound as a potential sensitizer and aquatic toxin .[2] The primary route of occupational exposure is dermal absorption and inhalation of particulates during weighing.[2]

Hazard Identification (Structure-Activity Relationship)

Since specific toxicological data for this exact isomer may be sparse in public repositories, we apply Structure-Activity Relationship (SAR) logic to establish a conservative safety baseline.[1][2]

Functional GroupAssociated HazardOperational Implication
Aromatic Amine (-NH₂) Sensitization, Methemoglobinemia (potential)Critical: Prevent all skin contact.[1][2][3] Amines can oxidize to toxic metabolites.[2]
Chloro- (-Cl) Increased LipophilicityEnhances the molecule's ability to penetrate nitrile gloves and skin barriers.[1][2]
Methyl Ester (-COOMe) Hydrolysis/IrritationPotential respiratory irritant if aerosolized.[1][2]
Methoxy (-OMe) Electron DonationModulates reactivity; generally increases metabolic stability of the ring.[1][2]
Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for "solution-phase" handling of this chemical due to the permeation risks of chlorinated aromatics.[1][2]

A. Hand Protection (The Critical Control)

Do not rely on single-layer nitrile gloves. Aromatic esters and amines can degrade nitrile rubber or permeate through it without visible degradation.[1][2]

State of MatterPrimary GloveSecondary GloveRationale
Dry Solid Nitrile (5 mil) None (Double gloving optional)Solid particles do not permeate intact nitrile.[1][2] Risk is mechanical transfer.[2]
In Solution (e.g., DCM, EtOAc)Silver Shield® (Laminate) Nitrile (Outer) Chlorinated aromatics in organic solvents break through nitrile in <5 minutes.[2] Laminate liners provide >4 hours protection.[2]
B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[2]

    • Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2] Note: N95 is insufficient if the ester hydrolyzes or if dissolved in volatile solvents.[2]

  • Body:

    • Lab coat (100% cotton or Nomex/fire-resistant).[1][2]

    • Tyvek® Sleeves: Recommended during weighing to prevent powder accumulation on forearms/cuffs.[2]

  • Eyes:

    • Chemical Splash Goggles (Indirect Vent).[2] Safety glasses are inadequate for fine powders that can drift around side shields.[2]

Operational Workflow: Step-by-Step
Phase 1: Pre-Work Preparation
  • Static Control: This powder is likely electrostatic.[2] Place an ionizing bar or antistatic gun inside the balance enclosure.[2] Static discharge can disperse the powder, causing invisible contamination.

  • Solvent Selection: If solubilizing, identify the solvent before donning gloves.[2] If using Dichloromethane (DCM), you must use laminate glove liners.

Phase 2: Weighing & Transfer
  • Don PPE: Lab coat

    
     Laminate Liners (if needed) 
    
    
    Nitrile Gloves
    
    
    Goggles.[2]
  • Place a disposable weighing boat inside the balance.

  • Tare the balance.

  • Transfer solid using a stainless steel spatula (plastic spatulas generate static).[2]

  • Crucial Step: After weighing, wipe the exterior of the stock container with a Kimwipe dampened in ethanol inside the hood before returning it to storage. This prevents cross-contamination of the lab.[2]

Phase 3: Reaction/Handling
  • Temperature Control: If heating, ensure a reflux condenser is fitted. Aromatic amines can volatilize or sublime at elevated temperatures.[2]

  • Spill Prevention: Perform all transfers over a secondary containment tray (polypropylene).[2]

Emergency Response & Disposal Logic
Spill Response Workflow
  • Solid Spill: Do NOT sweep (creates dust).[2] Cover with wet paper towels (to dampen), then scoop into a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[2]

Disposal Classification
  • Waste Stream: Segregate as Halogenated Organic Waste .[2]

  • Labeling: Clearly mark "Contains Chlorinated Aromatic Amine."[2]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2] Avoid metal containers if acidic byproducts are present.[2]

Visualizations
Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the correct glove material based on the physical state of the chemical.[2]

PPE_Decision_TreeStartHandling this compoundStatePhysical State?Start->StateSolidDry Solid / PowderState->SolidLiquidIn Solution / LiquidState->LiquidStandardStandard Protocol:- Nitrile Gloves (5 mil)- Safety Goggles- Fume HoodSolid->StandardLow Permeation RiskSolventCheckSolvent Type?Liquid->SolventCheckSolventCheck->StandardWater/AlcoholsHighRiskHigh Permeation Risk:- Silver Shield® (Laminate) Liners- Outer Nitrile Gloves- Fume Hood MandatorySolventCheck->HighRiskDCM, THF, Ethyl Acetate

[1][2]

Figure 2: Contamination Control Workflow

Caption: Step-by-step sequence to prevent tracking chemical residue out of the fume hood.

WorkflowWeigh1. Weigh insideBalance EnclosureWipe2. Decon Container(Wet Wipe)Weigh->WipeRemove Static/DustDoff3. Doff Outer GlovesInside HoodWipe->DoffIsolate WasteWash4. Wash Hands(Soap + Water)Doff->WashExit Lab

[1][2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • PubChem. (2024).[2] Compound Summary: Methyl 4-acetamido-5-chloro-2-methoxybenzoate (Structural Analog).[1][2] National Library of Medicine.[2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Glove Selection Chart. [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.